molecular formula C50H99NO3 B3026360 C32 Ceramide CAS No. 34227-73-1

C32 Ceramide

Cat. No.: B3026360
CAS No.: 34227-73-1
M. Wt: 762.3 g/mol
InChI Key: MUQBXENBHQWWAY-SDOSYGGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C32 Ceramide is a naturally occurring ceramide that has been found in the stratum corneum of human and nude mouse skin.>

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dotriacontanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-50(54)51-48(47-52)49(53)45-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h43,45,48-49,52-53H,3-42,44,46-47H2,1-2H3,(H,51,54)/b45-43+/t48-,49+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQBXENBHQWWAY-SDOSYGGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Significance of C32 Ceramide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-32 (C32 Ceramide) is a member of the ultra-long-chain ceramides (B1148491) (ULCCs), a class of sphingolipids characterized by a fatty acid chain of 26 carbons or more. While research has historically focused on more abundant long-chain ceramides, the unique biological roles of ULCCs, particularly this compound, are increasingly being recognized as critical in cellular structure and signaling. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its biosynthesis, its essential role in epidermal barrier function, and its emerging implications in cellular signaling pathways such as apoptosis and autophagy. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of lipid biology, dermatology, and drug development.

Introduction to this compound

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and as bioactive signaling lipids. The length of the N-acyl fatty acid chain is a critical determinant of a ceramide's biophysical properties and its biological function. Ceramides are broadly classified based on their fatty acid chain length: short-chain (C2-C6), long-chain (C12-C24), and very-long-chain (VLCs) or ultra-long-chain (ULCs) (>C24) ceramides. This compound falls into the category of ULCs and is distinguished by its exceptionally long C32 fatty acid chain. These ULCs are crucial for the formation of highly ordered, impermeable lipid structures essential for barrier functions, most notably in the skin.

Biosynthesis of this compound

The synthesis of this compound is primarily governed by the specificity of ceramide synthases (CerS), a family of six enzymes (CerS1-6) each with a preference for fatty acyl-CoAs of specific chain lengths.

Ceramide Synthase 3 (CerS3) is the key enzyme responsible for the synthesis of ULCs, including this compound.[1] CerS3 is highly expressed in the skin and testis.[1] The de novo synthesis pathway of ceramides occurs in the endoplasmic reticulum (ER) and begins with the condensation of serine and palmitoyl-CoA. The resulting sphinganine (B43673) is then acylated by a CerS enzyme. CerS3 specifically utilizes very-long-chain fatty acyl-CoAs to produce ceramides with chain lengths of C26 and longer.[2][3] A deficiency in CerS3 leads to a complete loss of ceramides with acyl chains of C26 to C34, resulting in severe skin barrier defects and neonatal lethality in mice, highlighting the critical role of these ULCs.[2][3]

cluster_ER Endoplasmic Reticulum Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR C32 Dihydroceramide C32 Dihydroceramide Sphinganine->C32 Dihydroceramide CerS3 (+ C32-CoA) This compound This compound C32 Dihydroceramide->this compound DEGS1 Complex Sphingolipids Complex Sphingolipids This compound->Complex Sphingolipids Transport to Golgi

Figure 1. De novo biosynthesis pathway of this compound.

Biological Significance of this compound

Epidermal Barrier Function

The most well-established role of this compound is its contribution to the formation and maintenance of the skin's permeability barrier. The stratum corneum, the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids.[4] ULCs, including this compound, are essential for the formation of the highly ordered and impermeable lamellar lipid structures in the intercellular space of the stratum corneum.[2][3] These ceramides can be covalently attached to proteins of the cornified envelope, forming a continuous hydrophobic layer that prevents water loss and protects against external insults.[5]

Role in Apoptosis

While the pro-apoptotic roles of long-chain ceramides like C16 and C18 are well-documented, the specific functions of this compound in apoptosis are less clear. Generally, ceramides can induce apoptosis through various mechanisms, including the formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[6][7][8] They can also modulate the activity of key signaling proteins in apoptotic pathways. Given the opposing roles often observed between long-chain and very-long-chain ceramides, it is plausible that this compound may have a distinct, potentially anti-apoptotic or regulatory role, although further research is needed to elucidate its specific mechanisms.

Cellular Stress Cellular Stress Ceramide (general) Ceramide (general) Cellular Stress->Ceramide (general) Mitochondria Mitochondria Ceramide (general)->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2. General role of ceramides in apoptosis.
Involvement in Autophagy

Ceramides are also known to be potent inducers of autophagy, a cellular process of self-digestion that is critical for cellular homeostasis and survival.[9][10][11] The accumulation of ceramides can trigger autophagy by inhibiting the mTOR signaling pathway and by promoting the dissociation of the Beclin 1-Bcl-2 complex, a key step in the initiation of autophagosome formation.[9][11] The specific role of this compound in this process is not yet defined, but it is likely to contribute to the overall cellular ceramide pool that influences autophagic flux. The biophysical properties of this compound may also influence membrane curvature and dynamics during autophagosome formation.

Ceramide (general) Ceramide (general) mTORC1 mTORC1 Ceramide (general)->mTORC1 Beclin 1-Bcl-2 Complex Beclin 1-Bcl-2 Complex Ceramide (general)->Beclin 1-Bcl-2 Complex promotes dissociation Autophagosome Formation Autophagosome Formation mTORC1->Autophagosome Formation Beclin 1-Bcl-2 Complex->Autophagosome Formation Autophagy Autophagy Autophagosome Formation->Autophagy

Figure 3. General role of ceramides in autophagy induction.

Quantitative Data

Quantitative analysis of this compound is challenging due to its low abundance compared to other ceramide species. However, studies focusing on the lipid composition of the human stratum corneum have provided valuable data.

Ceramide SpeciesMean Percentage of Total Protein-Bound Fatty Acids in Human Stratum Corneum[5]
C30:0~45%
C32:0 ~15%
C32:1 ~15%

Table 1: Relative abundance of C32 fatty acids in protein-bound ceramides of the human stratum corneum.

Experimental Protocols

Lipid Extraction from Tissues for this compound Analysis

This protocol is based on the Bligh and Dyer method, which is widely used for the extraction of lipids from biological samples.[12]

Materials:

  • Tissue sample (e.g., skin biopsy, brain tissue)

  • Chloroform (B151607)

  • Methanol

  • 0.25 M KCl solution

  • Heptane

  • Nitrogen gas

  • Glass homogenization tubes

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in a chloroform:methanol:water mixture (1:2:1 v/v/v).

  • Perform a liquid-liquid extraction by sequentially adding chloroform and 0.25 M KCl solution to achieve a final chloroform:methanol:water ratio of 2:1:1.

  • Centrifuge the mixture to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Repeat the extraction of the aqueous phase with chloroform to maximize lipid recovery.

  • Pool the organic phases and dry the lipid extract under a stream of nitrogen gas.

  • Re-dissolve the dried lipids in a heptane:chloroform:methanol mixture (95:2.5:2.5 v/v/v) for subsequent analysis.

Tissue Sample Tissue Sample Homogenization\n(Chloroform:Methanol:Water 1:2:1) Homogenization (Chloroform:Methanol:Water 1:2:1) Tissue Sample->Homogenization\n(Chloroform:Methanol:Water 1:2:1) Phase Separation\n(add Chloroform & KCl) Phase Separation (add Chloroform & KCl) Homogenization\n(Chloroform:Methanol:Water 1:2:1)->Phase Separation\n(add Chloroform & KCl) Collect Lower Organic Phase Collect Lower Organic Phase Phase Separation\n(add Chloroform & KCl)->Collect Lower Organic Phase Dry under Nitrogen Dry under Nitrogen Collect Lower Organic Phase->Dry under Nitrogen Re-dissolve in Heptane:Chloroform:Methanol Re-dissolve in Heptane:Chloroform:Methanol Dry under Nitrogen->Re-dissolve in Heptane:Chloroform:Methanol LC-MS/MS Analysis LC-MS/MS Analysis Re-dissolve in Heptane:Chloroform:Methanol->LC-MS/MS Analysis

Figure 4. Workflow for lipid extraction from tissues.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Inject the extracted lipid sample onto the C18 column.

  • Separate the lipid species using a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with formic acid).

  • Introduce the eluent into the ESI source operating in positive ion mode.

  • Perform multiple reaction monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would involve selecting the precursor ion corresponding to the [M+H]+ of this compound and monitoring for a specific product ion (e.g., m/z 264.2, corresponding to the sphingoid backbone).

  • Quantify this compound by comparing its peak area to that of a deuterated internal standard.

Ceramide-Protein Binding Assay

This protocol describes a general approach to investigate the interaction of ceramides with specific proteins using a pull-down assay with a cross-linkable ceramide analog.[13]

Materials:

  • Cells of interest

  • Cross-linkable and clickable ceramide analog (e.g., pacCer)

  • Cell lysis buffer

  • Biotin-azide probe

  • Streptavidin-conjugated magnetic beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Incubate cells with the cross-linkable ceramide analog.

  • Expose cells to UV light to induce cross-linking of the ceramide analog to interacting proteins.

  • Lyse the cells and perform a click chemistry reaction to attach a biotin-azide probe to the ceramide analog.

  • Incubate the cell lysate with streptavidin-conjugated magnetic beads to pull down the biotinylated ceramide-protein complexes.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the protein of interest to confirm the interaction.

Incubate cells with cross-linkable ceramide analog Incubate cells with cross-linkable ceramide analog UV cross-linking UV cross-linking Incubate cells with cross-linkable ceramide analog->UV cross-linking Cell lysis and click reaction with biotin-azide Cell lysis and click reaction with biotin-azide UV cross-linking->Cell lysis and click reaction with biotin-azide Pull-down with streptavidin beads Pull-down with streptavidin beads Cell lysis and click reaction with biotin-azide->Pull-down with streptavidin beads Wash and elute Wash and elute Pull-down with streptavidin beads->Wash and elute SDS-PAGE and Western blot SDS-PAGE and Western blot Wash and elute->SDS-PAGE and Western blot

Figure 5. Workflow for ceramide-protein binding assay.

Conclusion and Future Directions

This compound, a prominent member of the ultra-long-chain ceramides, plays an indispensable role in the formation of the epidermal permeability barrier. Its synthesis by CerS3 is critical for skin health, and its absence leads to severe barrier dysfunction. While the specific signaling roles of this compound in processes such as apoptosis and autophagy are still under investigation, its unique biophysical properties suggest distinct functions compared to its shorter-chain counterparts.

Future research should focus on elucidating the specific signaling pathways modulated by this compound and other ULCs. The development of advanced analytical techniques will be crucial for the accurate quantification of these low-abundant lipids in various tissues and disease states. A deeper understanding of the biological significance of this compound will open new avenues for the development of therapeutic strategies for skin disorders and potentially other diseases where ceramide metabolism is dysregulated.

References

Unveiling C32 Ceramide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, chemical properties, and biological significance of C32 ceramide, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its molecular characteristics, involvement in cellular signaling, and methodologies for its study.

This compound, a member of the diverse sphingolipid family, is characterized by its long 32-carbon fatty acid chain attached to a sphingoid base. Its significant presence in the stratum corneum underscores its crucial role in maintaining the skin's barrier function. This guide delves into the core chemical and structural aspects of this compound, presents its known physicochemical properties in a structured format, and outlines its involvement in cellular processes.

Core Structure and Chemical Identity

This compound is a complex lipid composed of a long-chain sphingoid base, most commonly sphingosine (B13886) (a C18 amino alcohol with a trans double bond), and a saturated 32-carbon fatty acid, dotriacontanoic acid. The fatty acid is linked to the amino group of the sphingosine backbone via an amide bond. The systematic name for the most common this compound is N-dotriacontanoyl-D-erythro-sphingosine, and it is also denoted as Cer(d18:1/32:0).

The presence of hydroxyl groups and the long hydrophobic acyl chain imparts an amphipathic nature to the molecule, allowing it to integrate into lipid bilayers and participate in the formation of organized lipid structures.

IdentifierValueSource
Chemical Name N-dotriacontanoyl-D-erythro-Sphingosine[1]
Synonyms Cer(d18:1/32:0), Ceramide (d18:1/32:0)[1]
Molecular Formula C50H99NO3[1]
Molecular Weight 762.33 g/mol [2][3]
CAS Number 34227-73-1[1][4]

Physicochemical Properties

The distinct chemical structure of this compound dictates its physical properties, which are fundamental to its biological function, particularly in forming stable lamellar structures within the stratum corneum. The following table summarizes key physicochemical data for this compound.

PropertyValueSource
Appearance White to off-white solid[2]
Boiling Point 819.7±65.0 °C (Predicted)[3]
Density 0.897±0.06 g/cm³ (Predicted)[3]
pKa 13.54±0.20 (Predicted)[3]
Solubility Soluble in Chloroform (B151607):Methanol (2:1); Heated DMSO, Ethanol, and Methanol[1][3]

Biological Significance and Signaling Pathways

Ceramides (B1148491), in general, are pivotal second messengers in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and senescence. While specific signaling pathways for this compound are not as extensively characterized as those for its shorter-chain counterparts (e.g., C16 ceramide), its role as a structural component of the skin barrier is well-established. The very long acyl chain of this compound is critical for the formation of the highly ordered and impermeable lipid lamellae in the stratum corneum, which prevents transepidermal water loss and protects against external insults.

Emerging research suggests that very long-chain ceramides, including C32, may have distinct signaling roles. The logical relationship for the general synthesis of ceramides, which is applicable to this compound, is depicted below. This pathway highlights the key enzymatic steps leading to the formation of the ceramide backbone.

Ceramide_Synthesis_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->3_Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine (Dihydrosphingosine) 3_Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide_C32 This compound Dihydroceramide->Ceramide_C32 Dihydroceramide Desaturase (DES)

De novo synthesis pathway of this compound.

Experimental Protocols

The study of this compound necessitates specific methodologies for its extraction, purification, and analysis. The following provides a general workflow for the analysis of ceramides from biological samples, which can be adapted for this compound.

Lipid Extraction

A common method for extracting lipids, including ceramides, from tissues or cells is the Bligh-Dyer method.

  • Homogenization : Homogenize the biological sample in a mixture of chloroform, methanol, and water (1:2:0.8 v/v/v).

  • Phase Separation : Add additional chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (v/v/v) and centrifuge to separate the phases.

  • Collection : The lower organic phase, containing the lipids, is carefully collected.

  • Drying : The solvent is evaporated under a stream of nitrogen.

Purification by Thin-Layer Chromatography (TLC)
  • Sample Application : The dried lipid extract is redissolved in a small volume of chloroform:methanol (2:1) and spotted onto a silica (B1680970) TLC plate.

  • Development : The plate is developed in a solvent system such as chloroform:methanol:acetic acid (190:9:1 v/v/v).

  • Visualization : The ceramide bands can be visualized by spraying with a primuline (B81338) solution and viewing under UV light.

  • Elution : The band corresponding to ceramide is scraped from the plate and the lipid is eluted from the silica with chloroform:methanol.

Analysis by Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of specific ceramide species.

  • Chromatographic Separation : The purified ceramide sample is injected into a liquid chromatograph, typically with a normal phase or reversed-phase column, to separate the different ceramide species.

  • Ionization : The eluted ceramides are ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis : The mass-to-charge ratio of the ions is measured, allowing for the identification of this compound based on its specific molecular weight. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

The following diagram illustrates a typical experimental workflow for this compound analysis.

Experimental_Workflow Sample_Collection Biological Sample (e.g., Stratum Corneum) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Purification Purification (e.g., TLC) Lipid_Extraction->Purification Analysis Analysis (LC-MS) Purification->Analysis Data_Interpretation Data Interpretation and Quantification Analysis->Data_Interpretation

Workflow for the analysis of this compound.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into the specific signaling roles of this very long-chain ceramide will undoubtedly reveal new insights into its biological functions and potential as a therapeutic target.

References

The De Novo Synthesis Pathway of C32 Ceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in cellular structure and signaling. Comprising a sphingoid base and an N-acyl chain, the length of the fatty acid chain dictates the specific ceramide species and its subsequent biological function. This technical guide provides an in-depth exploration of the de novo synthesis pathway of C32 ceramide, an ultra-long-chain ceramide crucial for the integrity of the skin barrier and for the process of spermatogenesis. Understanding the biosynthesis of this compound is paramount for developing therapeutic strategies for diseases associated with its dysregulation.

The Core Pathway: De Novo Synthesis of Ceramides

The de novo synthesis of all ceramides, including C32, is a conserved enzymatic cascade that primarily occurs in the endoplasmic reticulum (ER)[1][2]. The pathway begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting step of this pathway[3][4]. The product, 3-ketosphinganine, is then reduced to sphinganine (B43673) by 3-ketosphinganine reductase[1][3].

The subsequent and defining step for the synthesis of a specific ceramide species is the acylation of sphinganine. This reaction is catalyzed by a family of six distinct ceramide synthases (CerS1-6 in mammals), each exhibiting a high degree of specificity for fatty acyl-CoA substrates of particular chain lengths[1][2]. For the synthesis of this compound, the key enzyme is Ceramide Synthase 3 (CerS3) [2][5][6][7]. CerS3 displays a preference for very-long-chain and ultra-long-chain fatty acyl-CoAs, ranging from C24 to C32 and even longer[2][5][8][9][10].

The product of the CerS3-catalyzed reaction is C32-dihydroceramide. The final step in the de novo synthesis is the introduction of a double bond into the dihydroceramide (B1258172) backbone by dihydroceramide desaturase 1 (DES1), yielding the final product, C32-ceramide[3][4].

Key Enzymes and Substrates in this compound De Novo Synthesis
EnzymeSubstrate(s)ProductCellular Location
Serine Palmitoyltransferase (SPT) L-Serine, Palmitoyl-CoA3-KetosphinganineEndoplasmic Reticulum
3-Ketosphinganine Reductase 3-Ketosphinganine, NADPHSphinganineEndoplasmic Reticulum
Ceramide Synthase 3 (CerS3) Sphinganine, Lignoceroyl-CoA (C32:0-CoA) C32-DihydroceramideEndoplasmic Reticulum
Dihydroceramide Desaturase 1 (DES1) C32-Dihydroceramide, O2, NADPHC32-Ceramide Endoplasmic Reticulum

The Central Role of Ceramide Synthase 3 (CerS3)

CerS3 is the critical enzyme directing the synthesis of ultra-long-chain ceramides, including this compound. Its expression is highly tissue-specific, with the highest levels observed in the skin and testes[2][7]. This restricted expression pattern underscores the specialized functions of C32 and other ultra-long-chain ceramides in these tissues.

  • In the Skin: CerS3 is predominantly expressed in the granular layer of the epidermis[3]. The ultra-long-chain ceramides it produces are essential for the formation and maintenance of the skin's water permeability barrier[11][12][13][14][15]. Mutations in the CERS3 gene in humans lead to congenital ichthyosis, a severe skin disorder characterized by a defective skin barrier[8].

  • In the Testes: CerS3 is highly expressed in germ cells and is crucial for spermatogenesis[4][7]. The synthesis of very-long-chain polyunsaturated fatty acid-containing sphingolipids, which are dependent on CerS3, is required for the completion of meiosis in male germ cells[4][16].

Experimental Protocols

Ceramide Synthase 3 (CerS3) Activity Assay

This protocol is adapted from established methods for measuring ceramide synthase activity and is tailored for assessing the synthesis of C32-dihydroceramide.

Materials:

  • Cell or tissue homogenates expressing CerS3 (e.g., from keratinocytes or testes).

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

  • Sphinganine (C17-sphinganine can be used for LC-MS/MS-based detection).

  • Lignoceroyl-CoA (C32:0-CoA).

  • Internal Standard for LC-MS/MS (e.g., d17:1/C18:0 ceramide).

  • Solvents for lipid extraction (e.g., Chloroform:Methanol).

Procedure:

  • Prepare cell or tissue homogenates in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • In a microcentrifuge tube, combine the cell homogenate (e.g., 50 µg of protein) with the assay buffer.

  • Add sphinganine to a final concentration of 10-20 µM.

  • Initiate the reaction by adding C32:0-CoA to a final concentration of 50 µM.

  • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

  • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

  • Add the internal standard for quantification.

  • Extract the lipids using a modified Bligh-Dyer method.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the formation of C32-dihydroceramide by LC-MS/MS. The activity of CerS3 is expressed as pmol of C32-dihydroceramide produced per mg of protein per minute.

Mass Spectrometry for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A reverse-phase C18 column suitable for lipid analysis.

Method:

  • Chromatographic Separation:

    • Use a gradient elution with a mobile phase system such as:

      • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

      • Mobile Phase B: Methanol/Acetonitrile (9:1) with 0.1% formic acid and 1 mM ammonium formate.

    • The gradient should be optimized to achieve good separation of this compound from other lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The MRM transition for this compound would be based on the precursor ion (the protonated molecule [M+H]+) and a characteristic product ion (e.g., the sphingoid base fragment).

    • For high-resolution mass spectrometers, extracted ion chromatograms of the accurate mass of the protonated this compound can be used for quantification.

  • Quantification:

    • Generate a standard curve using synthetic this compound standards.

    • Normalize the peak area of the endogenous this compound to the peak area of the internal standard.

    • Calculate the concentration of this compound in the sample based on the standard curve.

Signaling Pathways and Biological Functions

While the structural role of this compound in forming impermeable barriers in the skin and its necessity for sperm development are well-established, its direct involvement in specific signaling cascades is an area of active investigation. In general, ceramides are known to be key second messengers in a variety of signaling pathways that regulate critical cellular processes[17][18][19][20][21].

These pathways are often initiated by the formation of ceramide-rich platforms in cellular membranes. These platforms are microdomains that can recruit or exclude specific proteins, thereby initiating downstream signaling events. Given its very long acyl chain, this compound is likely to have a profound impact on the biophysical properties of membranes, promoting the formation of highly ordered and stable domains.

General ceramide-mediated signaling events include:

  • Induction of Apoptosis: Ceramides can activate caspases and other pro-apoptotic proteins.

  • Cell Cycle Arrest: Ceramides can inhibit cell proliferation by causing cell cycle arrest, often at the G1/S transition.

  • Inflammation: Ceramides can modulate inflammatory responses by influencing the production of cytokines and chemokines.

  • Insulin (B600854) Resistance: Elevated levels of certain ceramides have been linked to the development of insulin resistance.

It is important to note that the specific signaling outcomes are highly dependent on the subcellular location of ceramide generation, the specific ceramide species, and the cellular context. The direct signaling roles of this compound, independent of its structural functions, remain to be fully elucidated.

Visualizations

De_Novo_C32_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide C32-Dihydroceramide Sphinganine->Dihydroceramide CerS3 C32CoA Lignoceroyl-CoA (C32) C32CoA->Dihydroceramide Ceramide C32-Ceramide Dihydroceramide->Ceramide DES1

Caption: De novo synthesis pathway of this compound in the ER.

Experimental_Workflow Start Cell/Tissue Homogenate Incubation Incubation with Substrates (Sphinganine + C32-CoA) Start->Incubation Extraction Lipid Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of C32-Dihydroceramide Analysis->Quantification

Caption: Experimental workflow for CerS3 activity assay.

C32_Ceramide_Function cluster_Functions Biological Functions cluster_Signaling Putative Signaling Roles C32_Ceramide This compound Skin Skin Barrier Integrity C32_Ceramide->Skin Spermatogenesis Spermatogenesis C32_Ceramide->Spermatogenesis Membrane Membrane Domain Formation C32_Ceramide->Membrane Apoptosis Apoptosis Membrane->Apoptosis CellCycle Cell Cycle Arrest Membrane->CellCycle

Caption: Biological functions and putative signaling roles of this compound.

References

The Architect of Ultra-Long-Chain Ceramides: A Technical Guide to the Role of Ceramide Synthase 3 in C32 Ceramide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are critical components of cellular membranes and serve as signaling molecules in a myriad of physiological and pathological processes. The N-acyl chain length of ceramides dictates their biophysical properties and biological functions. Among these, ultra-long-chain (ULC) ceramides, such as C32 ceramide, play a specialized and vital role, particularly in establishing the epidermal permeability barrier. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for this compound synthesis, focusing on the central role of Ceramide Synthase 3 (CerS3). We will delve into the quantitative aspects of its function, detailed experimental protocols for its study, and its involvement in cellular signaling pathways.

Core Concept: Ceramide Synthase 3 is the Primary Enzyme for this compound Synthesis

Mammalian cells possess six distinct ceramide synthases (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths. CerS3 is the key enzyme responsible for the synthesis of ceramides with very-long-chain and ultra-long-chain fatty acyl moieties (C24 and longer).[1][2] This specificity positions CerS3 as the primary synthase for this compound. The production of ULC ceramides by CerS3 is particularly prominent in tissues such as the skin and testis.[2] In the epidermis, the synthesis of ULC ceramides by CerS3 is a crucial step for the formation of a functional skin barrier.[2]

The biosynthesis of this compound via CerS3 is a two-step process occurring in the endoplasmic reticulum. It begins with the condensation of serine and palmitoyl-CoA to form a sphingoid long-chain base. Subsequently, CerS3 catalyzes the N-acylation of this sphingoid base using a C32-CoA substrate.

Quantitative Data on Ceramide Synthase Activity

Ceramide SynthaseAcyl-CoA Substrate SpecificityPrimary Tissue ExpressionReference
CerS1C18-CoABrain[3]
CerS2C22-C24-CoABrain, Liver, Kidney[3]
CerS3 ≥C24-CoA Skin, Testis [2][3]
CerS4C18-C20-CoASkin, Heart, Muscle[3]
CerS5C16-CoAUbiquitous[3]
CerS6C14-C16-CoAUbiquitous[3]

Signaling Pathways Involving Ultra-Long-Chain Ceramides

Ultra-long-chain ceramides, including this compound, are not merely structural lipids; they are also implicated in cellular signaling, particularly in the context of keratinocyte differentiation and skin barrier function. While specific signaling pathways directly activated by this compound are an active area of research, the general roles of ULC ceramides in the epidermis are becoming clearer.

In keratinocytes, the production of ULC ceramides is tightly linked to the differentiation program. As keratinocytes differentiate, the expression of both the fatty acid elongase ELOVL4 (responsible for producing ultra-long-chain fatty acids) and CerS3 is upregulated.[4] These ULC ceramides are essential for the formation of the cornified envelope and the lipid lamellae in the stratum corneum, which are critical for the skin's barrier function.[5][6] Dysregulation of ULC ceramide synthesis is associated with skin disorders such as atopic dermatitis.[6]

Exogenous cell-permeable ceramides have been shown to influence keratinocyte behavior by promoting differentiation and inhibiting proliferation.[7] They can stimulate the expression of key differentiation markers like involucrin (B1238512) and caspase-14.[7] It is plausible that endogenous this compound, as a major ULC ceramide in the epidermis, contributes to these signaling events that drive terminal differentiation.

Keratinocyte Differentiation and ULC Ceramide Signaling Progenitor_Keratinocyte Progenitor Keratinocyte Differentiating_Keratinocyte Differentiating Keratinocyte Progenitor_Keratinocyte->Differentiating_Keratinocyte Differentiation Terminally_Differentiated_Keratinocyte Terminally Differentiated Keratinocyte (Corneocyte) Differentiating_Keratinocyte->Terminally_Differentiated_Keratinocyte ELOVL4 ELOVL4 Upregulation Differentiating_Keratinocyte->ELOVL4 CerS3 CerS3 Upregulation Differentiating_Keratinocyte->CerS3 Differentiation_Signals Differentiation Signals Differentiation_Signals->Progenitor_Keratinocyte ULC_FA Ultra-Long-Chain Fatty Acyl-CoAs (e.g., C32-CoA) ELOVL4->ULC_FA C32_Ceramide This compound Production CerS3->C32_Ceramide ULC_FA->C32_Ceramide Barrier_Formation Skin Barrier Formation C32_Ceramide->Barrier_Formation Gene_Expression Modulation of Gene Expression (e.g., Caspase-14) C32_Ceramide->Gene_Expression Gene_Expression->Differentiating_Keratinocyte

Keratinocyte differentiation is coupled with the upregulation of ELOVL4 and CerS3, leading to the production of this compound, which is essential for skin barrier formation and may regulate gene expression.

Experimental Protocols

In Vitro Ceramide Synthase Assay with C32-CoA

This protocol is adapted from established methods for assaying ceramide synthase activity and is tailored for measuring the synthesis of this compound.[8][9][10]

Materials:

  • Cell or tissue homogenates containing CerS3 (e.g., from cultured keratinocytes or skin biopsies)

  • C32-CoA (substrate)

  • Sphinganine (B43673) (or other sphingoid base substrate)

  • Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Internal standard (e.g., C17:0 ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, combine the cell/tissue homogenate (typically 20-50 µg of protein) with the reaction buffer.

  • Add sphinganine to a final concentration of 10-50 µM.

  • Initiate the reaction by adding C32-CoA to a final concentration of 20-100 µM.

  • Incubate the reaction mixture at 37°C for 30-120 minutes with gentle agitation.

  • Stop the reaction by adding an ice-cold mixture of chloroform:methanol (1:2, v/v).

  • Add the internal standard to each sample for normalization.

  • Perform lipid extraction using a standard Bligh-Dyer or equivalent method.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of this compound produced.

In Vitro Ceramide Synthase Assay Workflow Start Start Homogenate Prepare Cell/Tissue Homogenate Start->Homogenate Reaction_Setup Set up Reaction: Homogenate, Buffer, Sphinganine Homogenate->Reaction_Setup Add_Substrate Add C32-CoA Reaction_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Chloroform:Methanol) Incubate->Stop_Reaction Add_IS Add Internal Standard Stop_Reaction->Add_IS Lipid_Extraction Lipid Extraction Add_IS->Lipid_Extraction Dry_Reconstitute Dry and Reconstitute Lipid Extract Lipid_Extraction->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS End End LCMS->End

Workflow for the in vitro ceramide synthase assay to measure this compound production.
Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract lipids from the sample as described in the in vitro assay protocol or from tissues/cells of interest.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a binary solvent gradient. For example:

      • Solvent A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

      • Solvent B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Develop a gradient program that allows for the separation of this compound from other lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The MRM transition for this compound will depend on the specific sphingoid base. For a d18:1 sphingosine (B13886) base, the precursor ion [M+H]⁺ would be m/z 820.8 and a characteristic product ion would be m/z 264.3 (corresponding to the sphingoid base fragment).

    • Optimize instrumental parameters (e.g., collision energy, cone voltage) for the this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Investigating this compound-Protein Interactions

Identifying the proteins that interact with this compound is crucial for understanding its signaling functions. The following are established methods that can be adapted for this purpose.

a) Pull-Down Assay with Biotinylated this compound: This technique uses a biotin-tagged this compound analog to capture interacting proteins from a cell lysate.[11]

Procedure:

  • Synthesize or procure a biotinylated this compound analog.

  • Incubate the biotinylated this compound with streptavidin-coated magnetic beads to immobilize the lipid.

  • Prepare a cell lysate from the cells of interest.

  • Incubate the cell lysate with the ceramide-coated beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify the eluted proteins by SDS-PAGE followed by mass spectrometry (proteomics).

b) Far-Western Blotting: This method can be used to detect the interaction between a specific protein and this compound.[12][13]

Procedure:

  • Separate proteins from a cell lysate by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Renature the proteins on the membrane.

  • Block the membrane to prevent non-specific binding.

  • Probe the membrane with this compound (solubilized with a suitable carrier like BSA).

  • Wash the membrane to remove unbound ceramide.

  • Detect the bound ceramide using a specific anti-ceramide antibody followed by a secondary antibody conjugated to a detectable label (e.g., HRP for chemiluminescence).

This compound-Protein Interaction Workflow cluster_0 Pull-Down Assay cluster_1 Far-Western Blot PD_Start Start Immobilize Immobilize Biotinylated This compound on Beads PD_Start->Immobilize Incubate_PD Incubate Lysate with Beads Immobilize->Incubate_PD Lysate_Prep_PD Prepare Cell Lysate Lysate_Prep_PD->Incubate_PD Wash_PD Wash Beads Incubate_PD->Wash_PD Elute Elute Bound Proteins Wash_PD->Elute Identify_PD Identify Proteins (Mass Spectrometry) Elute->Identify_PD PD_End End Identify_PD->PD_End FW_Start Start SDS_PAGE SDS-PAGE and Transfer of Proteins FW_Start->SDS_PAGE Renature_Block Renature and Block Membrane SDS_PAGE->Renature_Block Probe Probe with this compound Renature_Block->Probe Wash_FW Wash Membrane Probe->Wash_FW Detect Detect Bound Ceramide (Anti-Ceramide Antibody) Wash_FW->Detect FW_End End Detect->FW_End

Workflows for investigating this compound-protein interactions using pull-down assays and far-western blotting.

Conclusion and Future Directions

Ceramide Synthase 3 is unequivocally the central enzyme in the production of this compound, a lipid of paramount importance for the integrity of the skin barrier. While its qualitative role is well-established, a deeper quantitative understanding of its enzymatic kinetics with ultra-long-chain substrates is a key area for future research. Elucidating the specific signaling pathways directly modulated by this compound and identifying its protein interactome will undoubtedly open new avenues for understanding skin physiology and pathology. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and its synthase, CerS3, paving the way for novel therapeutic strategies for a range of dermatological and other disorders.

References

C32 Ceramide: A Cornerstone of Epidermal Homeostasis and Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are fundamental lipid components of the stratum corneum, the outermost layer of the epidermis, and are crucial for maintaining skin barrier integrity and overall epidermal homeostasis. Among the diverse ceramide species, ultra-long-chain ceramides (ULCCs), particularly C32 ceramide, play a pivotal role in the structural and functional competence of the skin barrier. This technical guide provides a comprehensive overview of the synthesis, function, and analytical methodologies related to this compound in the context of epidermal biology. It delves into the intricate signaling pathways influenced by these lipids and their implications in skin health and disease, offering valuable insights for researchers and professionals in dermatology and drug development.

Introduction: The Significance of Ultra-Long-Chain Ceramides in the Epidermis

The epidermal permeability barrier is essential for terrestrial life, preventing excessive transepidermal water loss (TEWL) and protecting against external insults.[1][2] This barrier is primarily composed of a unique lipid matrix in the stratum corneum, which is rich in ceramides, cholesterol, and free fatty acids.[3] Ceramides, constituting approximately 50% of the stratum corneum lipids by weight, are a heterogeneous group of sphingolipids characterized by a sphingoid base linked to a fatty acid via an amide bond.[3][4]

The chain length of the fatty acid moiety is a critical determinant of ceramide function. Ultra-long-chain ceramides (ULCCs), with fatty acid chains of 26 carbons or more, are indispensable for the proper formation of the highly ordered, impermeable lamellar structures of the stratum corneum.[5][6] this compound, a prominent member of this class, contributes significantly to the biophysical properties of the lipid barrier, including its rigidity and low permeability.[7] Alterations in the levels and composition of ULCCs, including this compound, have been implicated in various skin barrier dysfunctions, such as atopic dermatitis and psoriasis.[8][9]

Synthesis of this compound in the Epidermis

The de novo synthesis of this compound is a multi-step enzymatic process that occurs within the endoplasmic reticulum of differentiating keratinocytes. This pathway involves the coordinated action of several key enzymes, most notably Ceramide Synthase 3 (CERS3) and Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4).

Key Enzymes and Regulatory Steps
  • Serine Palmitoyltransferase (SPT): Initiates the sphingolipid synthesis pathway by condensing serine and palmitoyl-CoA.

  • 3-ketodihydrosphingosine reductase: Reduces the product of SPT to dihydrosphingosine.

  • Ceramide Synthases (CERS): A family of six enzymes that acylate the sphingoid base with fatty acyl-CoAs of specific chain lengths. CERS3 is crucial for the synthesis of ceramides with very-long and ultra-long-chain fatty acids (≥C22).[5]

  • Elongation of Very Long Chain Fatty Acids Proteins (ELOVLs): A family of enzymes responsible for elongating fatty acid chains. ELOVL4 is specifically involved in the production of ultra-long-chain fatty acids (≥C26), which are the precursors for this compound synthesis.[5][10]

  • Dihydroceramide (B1258172) Desaturase (DEGS): Introduces a double bond into dihydroceramide to form ceramide.

The expression of both CERS3 and ELOVL4 is upregulated during keratinocyte differentiation, ensuring the timely production of ULCCs for barrier formation.[5][6] This coordinated regulation highlights the importance of these enzymes in maintaining epidermal homeostasis.

Diagram: this compound Synthesis Pathway

C32_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum cluster_Elongation Fatty Acid Elongation Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine Serine->DHS SPT DHC C32 Dihydroceramide DHS->DHC CERS3 VLCFA_CoA C32 Acyl-CoA VLCFA_CoA->DHC C32_Cer This compound DHC->C32_Cer DEGS LCFA Long-Chain Fatty Acyl-CoA LCFA->VLCFA_CoA ELOVL4 C32_Function C32_Cer This compound SC_Lipids Stratum Corneum Lipid Matrix C32_Cer->SC_Lipids Incorporation Keratinocyte Keratinocyte C32_Cer->Keratinocyte Signaling Barrier Skin Barrier Function SC_Lipids->Barrier Maintains Integrity TEWL TEWL Barrier->TEWL Reduces TEWL Protection Protection Barrier->Protection Protects from External Threats Differentiation Keratinocyte Differentiation Keratinocyte->Differentiation Promotes Experimental_Workflow Start Start: Skin Sample Tape_Stripping Tape Stripping Start->Tape_Stripping Lipid_Extraction Lipid Extraction (Bligh-Dyer) Tape_Stripping->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Result Result: this compound Concentration Data_Analysis->Result

References

Cellular Localization of C32 Ceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence. The specific functions of ceramides are often dictated by their acyl chain length and their subcellular localization. This technical guide focuses on C32 ceramide, a very-long-chain ceramide (VLCC), and its distribution within the cell. While the precise quantitative distribution of this compound is an active area of research, this document synthesizes the current understanding of its primary cellular locations—the endoplasmic reticulum, mitochondria, Golgi apparatus, and plasma membrane lipid rafts—and its role in key signaling pathways. Detailed experimental protocols for the determination of ceramide localization and quantification are also provided to facilitate further investigation in this field.

Subcellular Localization of this compound

This compound, like other very-long-chain ceramides, is synthesized primarily in the endoplasmic reticulum (ER). From the ER, it can be transported to other organelles, where it exerts specific biological functions. The primary subcellular locations of this compound are the endoplasmic reticulum, mitochondria, Golgi apparatus, and the plasma membrane, particularly within specialized microdomains known as lipid rafts.

Endoplasmic Reticulum (ER)

The ER is the central site for the de novo synthesis of ceramides. The process begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of a sphingoid base by ceramide synthases (CerS). There are six CerS isoforms in mammals, each with a preference for specific fatty acyl-CoA chain lengths. CerS2 is primarily responsible for the synthesis of very-long-chain ceramides, including C22 to C24 ceramides, and is also implicated in the synthesis of longer chain ceramides like C32. The accumulation of ceramides, including VLCCs, in the ER is a key trigger for the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins.[1][2]

Mitochondria

Ceramides can be transported from the ER to mitochondria through mitochondria-associated membranes (MAMs), specialized regions of the ER that are in close apposition to the mitochondrial outer membrane.[3] Once in the mitochondria, very-long-chain ceramides are believed to play a significant role in the intrinsic pathway of apoptosis. They can promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.[4] While direct quantification is challenging, studies have shown that total ceramide content is higher in the outer mitochondrial membrane compared to the inner membrane.[4]

Golgi Apparatus

Following synthesis in the ER, ceramides are transported to the Golgi apparatus for further metabolism into more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids.[5][6][7] This transport can occur via vesicular or non-vesicular pathways. The presence of this compound in the Golgi is therefore transient as it serves as a precursor for other lipids. The specific enzymes within the Golgi cisternae that process this compound are still under investigation.

Plasma Membrane and Lipid Rafts

This compound is a component of the plasma membrane, where it is thought to be enriched in lipid rafts.[8] These are dynamic, ordered microdomains rich in sphingolipids and cholesterol that serve as platforms for signal transduction. The generation of ceramide in lipid rafts can lead to the coalescence of smaller rafts into larger signaling platforms, which can amplify downstream signaling cascades.[8] The presence of very-long-chain ceramides like C32 can significantly alter the biophysical properties of these rafts, influencing the localization and activity of membrane-associated proteins.[8]

Quantitative Data on Ceramide Distribution

Direct quantitative data for the specific distribution of this compound across different subcellular compartments is currently limited in the scientific literature. However, studies on total ceramides and other very-long-chain ceramides provide valuable insights into their relative abundance in different organelles. The following table summarizes representative data for total or other specified ceramide concentrations in various subcellular fractions. It is important to note that these values can vary significantly depending on the cell type, metabolic state, and the analytical methods used.

OrganelleCeramide SpeciesConcentration (pmol/mg protein)Cell TypeReference
Endoplasmic Reticulum Total Ceramides~100-500Various[9]
Mitochondria Total Ceramides~50-200Rat Liver[4]
C16:0-CeramideIncreased with HFDMouse Liver[10]
Golgi Apparatus C5-DMB-Cer (analogue)Estimated 5-10 mol%Human Fibroblasts[2]
Plasma Membrane Total CeramidesIncreased ~3.3 fold with bSMaseHBMEC[11]

Note: This table presents a compilation of data from different studies and should be considered as an estimation of relative ceramide levels. The values for this compound specifically may differ.

Role of this compound in Cellular Signaling

Very-long-chain ceramides, including C32, are potent signaling molecules implicated in critical cellular decisions, primarily apoptosis and the unfolded protein response.

Ceramide-Induced Apoptosis

Ceramides are well-established mediators of the intrinsic apoptotic pathway. The accumulation of ceramides in the mitochondrial outer membrane is a key event that leads to MOMP. This process involves the formation of pores that allow the release of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the execution of apoptosis through the activation of effector caspases like caspase-3.[10][12][13][14] While the direct interaction of this compound with pro- and anti-apoptotic Bcl-2 family proteins is still being elucidated, it is believed that its incorporation into the mitochondrial membrane alters membrane fluidity and facilitates the oligomerization of pro-apoptotic proteins like Bax and Bak.

Ceramide_Apoptosis_Pathway Ceramide-Induced Mitochondrial Apoptosis cluster_mito Stress Cellular Stress (e.g., DNA damage, ROS) Ceramide This compound Accumulation Stress->Ceramide Mitochondrion Mitochondrion Ceramide->Mitochondrion transport to mitochondria Bax_Bak Bax/Bak Activation & Oligomerization Ceramide->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ceramide-Induced Mitochondrial Apoptosis Pathway
Unfolded Protein Response (UPR)

The accumulation of ceramides in the ER membrane can induce ER stress and trigger the UPR. The UPR is a complex signaling network initiated by three ER-resident transmembrane sensors: PERK, IRE1α, and ATF6.[1][15][16] When activated, these sensors initiate signaling cascades aimed at restoring ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling mode. Very-long-chain ceramides are thought to induce ER stress by altering the biophysical properties of the ER membrane, which can impair the function of ER-resident proteins, including those involved in protein folding.

UPR_Pathway Ceramide-Induced Unfolded Protein Response cluster_sensors UPR Sensors Ceramide This compound Accumulation in ER ER_Stress ER Stress Ceramide->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA ATF6f ATF6 (cleaved) ATF6->ATF6f cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 translation Adaptive Adaptive Response (Chaperones, ERAD) ATF4->Adaptive Apoptotic Pro-apoptotic Signaling (CHOP, JNK) ATF4->Apoptotic ATF4->Apoptotic prolonged stress XBP1s->Adaptive XBP1s->Apoptotic prolonged stress ATF6f->Adaptive

Ceramide-Induced Unfolded Protein Response

Experimental Protocols

The following section provides detailed methodologies for the isolation of subcellular fractions and the subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Subcellular Fractionation

This protocol describes the differential centrifugation method for isolating nuclei, mitochondria, and microsomes (ER-enriched fraction) from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and ultracentrifuge

  • 1.5 mL and 2.0 mL microcentrifuge tubes

Procedure:

  • Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer and incubate on ice for 20 minutes to allow cells to swell.

  • Homogenize the cells using a Dounce homogenizer (approximately 20-30 strokes) on ice. Monitor cell lysis under a microscope.

  • Transfer the homogenate to a 1.5 mL microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.

  • Wash the nuclear pellet by resuspending it in 500 µL of Fractionation Buffer and centrifuging again at 700 x g for 10 minutes at 4°C. The final pellet is the nuclear fraction.

  • Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Collect the supernatant (cytosolic and microsomal fraction) and transfer it to an ultracentrifuge tube.

  • Wash the mitochondrial pellet with 500 µL of Fractionation Buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. The final pellet is the mitochondrial fraction.

  • Centrifuge the cytosolic and microsomal fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomes (ER-enriched fraction). The supernatant is the cytosolic fraction.

  • Resuspend each organelle pellet in an appropriate buffer for subsequent lipid extraction.

Lipid Extraction and this compound Quantification by LC-MS/MS

This protocol outlines the extraction of lipids from subcellular fractions and the quantification of this compound.

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Internal Standard: C17:0 Ceramide (or other odd-chain ceramide)

  • LC-MS/MS system equipped with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • To the organelle pellet, add a known amount of the internal standard (e.g., C17:0 ceramide).

  • Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a 1:2 ratio (v/v) to the sample. Vortex thoroughly.

  • Add chloroform and water in a 1:1 ratio (v/v) to induce phase separation. Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of mobile phase B.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipid species using a gradient elution on the C18 column. A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids like this compound.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for this compound will be its [M+H]+ adduct, and a characteristic product ion (e.g., m/z 264.2, corresponding to the sphingoid backbone) will be monitored.

  • Calculate the concentration of this compound in the original sample by comparing its peak area to that of the internal standard and constructing a standard curve with known amounts of this compound.

Experimental_Workflow Workflow for this compound Localization Analysis Cell_Culture Cell Culture Homogenization Cell Homogenization Cell_Culture->Homogenization Centrifugation1 Differential Centrifugation (700 x g) Homogenization->Centrifugation1 Nuclei Nuclear Fraction Centrifugation1->Nuclei Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Lipid_Extraction Lipid Extraction (Bligh-Dyer) Nuclei->Lipid_Extraction Centrifugation2 Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Fraction Centrifugation2->Mitochondria Supernatant2 Cytosolic & Microsomal Fraction Centrifugation2->Supernatant2 Mitochondria->Lipid_Extraction Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifugation Microsomes Microsomal Fraction (ER) Ultracentrifugation->Microsomes Microsomes->Lipid_Extraction LC_MSMS LC-MS/MS Analysis (MRM) Lipid_Extraction->LC_MSMS Quantification Quantification of This compound LC_MSMS->Quantification

Experimental Workflow for this compound Analysis

Conclusion

This compound is a significant very-long-chain ceramide with distinct subcellular localization that dictates its involvement in critical cellular processes. While primarily synthesized in the endoplasmic reticulum, its transport to and presence in mitochondria, the Golgi apparatus, and plasma membrane lipid rafts are crucial for its roles in apoptosis and the unfolded protein response. Further research, employing the detailed methodologies provided in this guide, is necessary to fully elucidate the precise quantitative distribution of this compound and its specific molecular interactions within these signaling pathways. A deeper understanding of this compound's cellular biology will undoubtedly open new avenues for therapeutic intervention in diseases where its metabolism is dysregulated.

References

The Pivotal Role of C32 Ceramide in Stratum Corneum Lipid Organization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against water loss and the ingress of external substances.[1] This crucial function is primarily attributed to its unique lipid composition, organized into highly ordered lamellar structures.[1] Among the diverse lipid species, ceramides (B1148491), and particularly very-long-chain ceramides (VLC-CERs), play a central role in maintaining the structural integrity and impermeability of this barrier. This technical guide provides an in-depth exploration of the role of C32 ceramide in the organization of stratum corneum lipids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant molecular pathways.

Ceramides constitute approximately 50% of the total lipid mass in the stratum corneum and are characterized by a sphingoid base linked to a fatty acid via an amide bond.[2][3] The length of this fatty acid chain is a critical determinant of the biophysical properties of the SC lipid matrix.[4] Very-long-chain ceramides, including those with a C32 acyl chain, are essential for the formation of a densely packed and highly ordered orthorhombic lipid phase, which is the most impermeable arrangement of lipids in the SC.[5] A deficiency in these long-chain ceramides is associated with impaired barrier function and is a hallmark of inflammatory skin conditions such as atopic dermatitis and psoriasis.[5][6]

Quantitative Data on C32 and Very-Long-Chain Ceramides in the Stratum Corneum

The precise quantification of individual ceramide species is crucial for understanding their contribution to skin barrier function. The following tables summarize the distribution of ceramide chain lengths in the human stratum corneum and the impact of very-long-chain ceramides on the structural organization of the lipid lamellae.

Ceramide Acyl Chain LengthRelative Abundance (%) in Human Stratum Corneum (N- and A-type ceramides)
C16Variable, abundant in AS subclass
C24Predominantly abundant
C26Predominantly abundant
C28Abundant
C30 - C36 (including C32)Predominantly found in EO- and P-O-type ceramides
Data compiled from multiple sources indicating the general distribution of ceramide acyl chain lengths.[5][7]
Ceramide SubclassFatty Acid Chain Lengths
Non-hydroxy (N) and α-hydroxy (A) typesMainly C16 to C30
ω-hydroxy (O), Esterified ω-hydroxy (EO), and Protein-bound ω-hydroxy (P-O) typesMainly C30 to C36
This table illustrates the general distribution of fatty acid chain lengths across different ceramide subclasses.[5]
Model Stratum Corneum Lipid Membrane CompositionLamellar Phase ObservedRepeat Distance (d)
Without Ceramide EOS (contains C32 acyl chain)Short Lamellar Phase (SLP), Medium Lamellar Phase (MLP), or Very Long Lamellar Phases (VLLP)5.3 nm, 10.6 nm, 15.9 nm, 21.2 nm
With Ceramide EOSStable Long Lamellar Phase (LLP)12.2 nm
This table demonstrates the critical role of the C32-containing ceramide EOS in stabilizing the long periodicity phase of the stratum corneum lipid lamellae, as determined by X-ray diffraction.[8]

Experimental Protocols

Extraction and Analysis of Stratum Corneum Ceramides by LC-MS/MS

This protocol outlines a standard method for the extraction and quantitative analysis of ceramides from human stratum corneum obtained by tape stripping.

a. Sample Collection:

  • Collect stratum corneum from a defined skin area (e.g., forearm) using adhesive tape strips (e.g., D-Squame).

  • Pool a consistent number of strips for each sample to ensure reproducible sampling depth.

b. Lipid Extraction:

  • Place the tape strips in a glass vial with a Teflon-lined cap.

  • Add a solution of chloroform (B151607):methanol (2:1, v/v) to the vial to fully immerse the strips.

  • Include an internal standard mixture containing deuterated ceramide analogs for quantification.

  • Incubate the vial at room temperature with agitation for at least one hour to extract the lipids.

  • To induce phase separation, add 2% formic acid.

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Repeat the extraction of the remaining sample with chloroform and combine the organic phases.

  • Dry the pooled organic phase under a stream of nitrogen.[9]

c. Saponification (Optional, for removal of glycerolipids):

  • Re-dissolve the dried lipid extract in a small volume of chloroform.

  • Add 3 M KOH and incubate at 37°C for 1 hour.

  • Neutralize the reaction with 3 M formic acid.

  • Perform a liquid-liquid extraction with chloroform and water.

  • Collect and dry the organic phase.[5]

d. LC-MS/MS Analysis:

  • Reconstitute the final dried lipid extract in an appropriate solvent for reverse-phase chromatography (e.g., chloroform:methanol 1:2, v/v).[7]

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., acetonitrile/water with 5 mM ammonium (B1175870) formate) and mobile phase B (e.g., isopropanol/acetonitrile with 5 mM ammonium formate).[5]

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify individual ceramide species based on their precursor and product ion masses.[7]

Preparation of Model Stratum Corneum Lipid Membranes for X-ray Diffraction

This protocol describes the preparation of model lipid membranes that mimic the composition of the stratum corneum for structural analysis by X-ray diffraction.

a. Lipid Mixture Preparation:

  • Prepare a lipid mixture in a specific molar ratio, for example, an equimolar ratio of ceramides, cholesterol, and free fatty acids. To study the effect of this compound, a specific ceramide (e.g., Ceramide EOS) can be included in the mixture.

  • Dissolve the lipids in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v) in a round-bottom flask.

b. Film Formation:

  • Evaporate the solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

c. Hydration and Vesicle Formation:

  • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of the lipids.

  • Vortex the mixture to form a suspension of multilamellar vesicles.

d. Sample Preparation for X-ray Diffraction:

  • For powder diffraction, the hydrated lipid suspension can be centrifuged to form a pellet, which is then transferred to a sample holder.

  • For oriented samples, the lipid mixture can be applied to a substrate (e.g., a silicon wafer) using techniques like spin-coating from an organic solution.[10]

  • Anneal the samples by subjecting them to controlled temperature and humidity cycles to improve the lamellar orientation.[10]

e. X-ray Diffraction Measurement:

  • Mount the sample in an X-ray diffractometer.

  • Record the diffraction pattern at a controlled temperature and humidity.

  • Analyze the positions and intensities of the diffraction peaks to determine the lamellar repeat distance and the lateral packing of the lipids.[8][11]

Transmission Electron Microscopy of Stratum Corneum Lipids

This protocol provides an overview of the preparation of stratum corneum lipid samples for visualization by transmission electron microscopy (TEM).

a. Liposome (B1194612) Preparation:

  • Prepare liposomes from extracted human stratum corneum lipids using methods such as the thin lipid film hydration method, extrusion, or sonication.[12]

b. Sample Preparation for TEM:

  • Apply a small volume of the liposome suspension onto a carbon-coated copper grid.

  • For negative staining, add a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid for a few minutes to enhance contrast.[12]

  • Remove the excess staining solution.

c. Cryo-TEM (for near-native state visualization):

  • Apply the liposome suspension to a grid.

  • Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Transfer the vitrified sample to a cryo-electron microscope for imaging under cryogenic conditions.

d. Imaging:

  • Obtain images using the transmission electron microscope, focusing on the morphology and lamellar structure of the lipid vesicles.[12]

Signaling Pathways and Logical Relationships

Ceramides are not only structural components of the stratum corneum but also act as signaling molecules that regulate keratinocyte differentiation and proliferation. The synthesis of very-long-chain ceramides is a critical step in the formation of a competent skin barrier.

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS3 (for C26-C34 acyl-CoAs) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin (B164518) Sphingomyelin Ceramide->Sphingomyelin SMS Lamellar Bodies Lamellar Bodies Ceramide->Lamellar Bodies Glucosylceramide->Lamellar Bodies Sphingomyelin->Lamellar Bodies Extracellular Space (Stratum Corneum) Extracellular Space (Stratum Corneum) Lamellar Bodies->Extracellular Space (Stratum Corneum) Secretion

Caption: De novo synthesis pathway of very-long-chain ceramides in keratinocytes.

The synthesis of C32 and other very-long-chain ceramides is initiated in the endoplasmic reticulum and is dependent on the activity of specific ceramide synthases (CerS). Ceramide Synthase 3 (CerS3) exhibits a preference for very-long-chain acyl-CoAs (C26-C34), making it a key enzyme in the production of these crucial barrier lipids.[1][13] These ceramides are then transported to the Golgi apparatus for further processing into glucosylceramides and sphingomyelin before being packaged into lamellar bodies and secreted into the extracellular space of the stratum corneum.[14]

Ceramide_Signaling_in_Keratinocyte_Differentiation Ceramides Ceramides PPAR_alpha PPARα Ceramides->PPAR_alpha Activates PPAR_beta_delta PPARβ/δ Ceramides->PPAR_beta_delta Activates Involucrin Involucrin PPAR_alpha->Involucrin Upregulates Ceramide_Synthesis_Genes Ceramide Synthesis Genes (e.g., GBA, SMPD3) PPAR_alpha->Ceramide_Synthesis_Genes Upregulates Transglutaminase Transglutaminase PPAR_beta_delta->Transglutaminase Upregulates ABCA12 ABCA12 PPAR_beta_delta->ABCA12 Upregulates PPAR_beta_delta->Ceramide_Synthesis_Genes Upregulates Keratinocyte_Differentiation Keratinocyte Differentiation Involucrin->Keratinocyte_Differentiation Transglutaminase->Keratinocyte_Differentiation ABCA12->Keratinocyte_Differentiation Lipid Transport Ceramide_Synthesis_Genes->Keratinocyte_Differentiation Lipid Synthesis

Caption: Ceramide-mediated activation of PPAR signaling pathways in keratinocytes.

Ceramides can act as signaling molecules that activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating keratinocyte differentiation and lipid synthesis.[15] Activation of PPARα and PPARβ/δ by ceramides leads to the upregulation of genes involved in the formation of the cornified envelope (e.g., involucrin, transglutaminase) and lipid transport (e.g., ABCA12), ultimately promoting terminal differentiation and enhancing skin barrier function.[15][16]

Conclusion

This compound, as a prominent member of the very-long-chain ceramide family, is indispensable for the proper organization and function of the stratum corneum lipid barrier. Its extended acyl chain length is a critical factor in the formation of the highly ordered and impermeable lamellar structures that characterize healthy skin. A thorough understanding of the quantitative distribution, structural impact, and signaling roles of C32 and other VLC-CERs is paramount for the development of novel therapeutic strategies aimed at restoring barrier function in a variety of dermatological disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to unravel the complexities of skin barrier homeostasis.

References

The Salvage Pathway: A Significant Contributor to C32 Ceramide Pools

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are central bioactive lipids involved in a myriad of cellular processes, including signal transduction, apoptosis, and membrane biophysics. The acyl chain length of ceramides dictates their specific functions, with very-long-chain (VLC) ceramides, such as C32 ceramide, playing crucial roles in specialized tissues. The cellular pools of these complex lipids are maintained through a delicate balance of synthesis, degradation, and recycling. While the de novo synthesis pathway has been extensively studied, the salvage pathway, which recycles sphingoid bases from the breakdown of complex sphingolipids, has emerged as a major contributor to the overall ceramide pool. This technical guide provides a comprehensive overview of the salvage pathway's contribution to this compound pools, detailing the key enzymatic players, quantitative contributions, and the experimental methodologies used to elucidate these processes.

Core Concepts: The Sphingolipid Salvage Pathway

The salvage pathway is a critical recycling mechanism that reutilizes sphingosine (B13886), generated from the degradation of complex sphingolipids like sphingomyelin (B164518) and glucosylceramide, for the re-synthesis of ceramides. This pathway is estimated to contribute between 50% and 90% of the total sphingolipid biosynthesis, highlighting its importance in maintaining cellular sphingolipid homeostasis.[1][2][3] The key enzyme in the final step of the salvage pathway is ceramide synthase (CerS), which acylates sphingosine to form ceramide.

This compound Synthesis and the Role of Ceramide Synthase 2 (CerS2)

The synthesis of very-long-chain ceramides, including this compound, is primarily catalyzed by Ceramide Synthase 2 (CerS2) . This enzyme exhibits a high degree of substrate specificity for very-long-chain fatty acyl-CoAs, typically those with 22 to 24 carbon atoms, and can extend to even longer chains. While direct quantitative data on the specific contribution of the salvage pathway to this compound pools is limited, the central role of CerS2 in VLC ceramide synthesis and the substantial overall contribution of the salvage pathway strongly suggest its significance.

The salvage pathway's contribution to this compound synthesis involves the acylation of recycled sphingosine by CerS2 using a C32 fatty acyl-CoA. This process is spatially and functionally distinct from the de novo pathway, which starts with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum.

Quantitative Contribution of the Salvage Pathway

Contribution CategoryEstimated PercentageReferences
Overall Sphingolipid Biosynthesis from Salvage Pathway50-90%[1][2][3]
De Novo Synthesis Contribution to Total Ceramide Pool~30%[4][5]

Given that CerS2 is the primary enzyme for VLC ceramide synthesis and the salvage pathway is a major source of its sphingosine substrate, it is reasonable to infer that a significant proportion of the this compound pool is derived from this recycling process. Further research employing metabolic flux analysis is required to precisely quantify this contribution.

Signaling Pathways and Logical Relationships

The interplay between the de novo and salvage pathways is crucial for maintaining ceramide homeostasis. The following diagram illustrates the core logic of ceramide synthesis, highlighting the central role of ceramide synthases.

cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 This compound This compound Ceramides->this compound CerS2 Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Hydrolases Sphingosine->Ceramides CerS

Ceramide Synthesis Pathways

Experimental Protocols

Distinguishing and quantifying the contribution of the salvage pathway from the de novo pathway is a key experimental challenge. The following protocols are fundamental to this area of research.

Pharmacological Inhibition to Differentiate Pathways

This method relies on the differential sensitivity of the de novo and salvage pathways to specific inhibitors.

Objective: To pharmacologically dissect the contribution of the de novo versus the salvage pathway to ceramide pools.

Materials:

  • Cell culture reagents

  • Myriocin (inhibitor of serine palmitoyltransferase, the first enzyme in the de novo pathway)

  • Fumonisin B1 (inhibitor of ceramide synthases, affecting both pathways)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry (e.g., C17-ceramide)

  • LC-MS/MS system

Protocol:

  • Cell Treatment: Culture cells to the desired confluency. Treat separate batches of cells with:

    • Vehicle control

    • Myriocin (to inhibit de novo synthesis)

    • Fumonisin B1 (to inhibit both pathways)

  • Lipid Extraction: After the treatment period, harvest the cells and perform lipid extraction using a standard method like the Bligh-Dyer or Folch procedure. Add a known amount of internal standard prior to extraction for normalization.

  • Quantification by LC-MS/MS: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify different ceramide species, including this compound.

  • Data Analysis:

    • Ceramide levels in myriocin-treated cells represent the contribution from the salvage pathway.

    • The difference in ceramide levels between vehicle-treated and myriocin-treated cells represents the contribution from the de novo pathway.

    • Fumonisin B1-treated cells serve as a control to confirm the inhibition of ceramide synthesis.

Isotopic Labeling and Metabolic Flux Analysis

This powerful technique allows for the direct tracing of metabolic precursors through the different synthesis pathways.

Objective: To quantify the flux of precursors into the this compound pool from both the de novo and salvage pathways.

Materials:

  • Stable isotope-labeled precursors:

    • For de novo pathway: 13C-serine or 13C-palmitate

    • For salvage pathway: 13C-sphingosine

  • Cell culture reagents

  • Lipid extraction solvents

  • LC-MS/MS system

Protocol:

  • Pulse-Chase Labeling:

    • Pulse: Incubate cells with the stable isotope-labeled precursor for a defined period to allow for its incorporation into the metabolic pathways.

    • Chase: Remove the labeling medium and replace it with a medium containing the unlabeled precursor. Collect cell samples at various time points during the chase period.

  • Lipid Extraction and LC-MS/MS Analysis: Extract lipids from the collected samples and analyze them by LC-MS/MS. The mass spectrometer will be able to distinguish between the labeled (newly synthesized) and unlabeled (pre-existing) ceramide species based on their mass-to-charge ratio.

  • Flux Analysis: Quantify the rate of appearance and disappearance of the labeled this compound over time. This data can be used to model the metabolic flux through each pathway.

Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Lipid Extraction Lipid Extraction Isotopic Labeling->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify Labeled this compound

Isotopic Labeling Workflow

Conclusion

The salvage pathway is a cornerstone of sphingolipid metabolism, contributing significantly to the maintenance of cellular ceramide pools, including the functionally important very-long-chain this compound. While direct quantitative data for the this compound salvage pathway remains an area for further investigation, the established dominance of the overall salvage pathway and the specific role of CerS2 provide a strong foundation for understanding its importance. The experimental protocols outlined in this guide, particularly those employing pharmacological inhibition and stable isotope tracing, are powerful tools for researchers and drug development professionals to further dissect the intricate regulation of this compound synthesis and its implications in health and disease. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting sphingolipid metabolism.

References

The Dichotomous Role of Very-Long-Chain Ceramides in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Very-long-chain ceramides (B1148491) (VLC-Cer), a subclass of sphingolipids characterized by fatty acid chains of 22 carbons or more, are emerging as critical regulators of a multitude of cellular processes. Once considered mere structural components of cellular membranes, these complex lipids are now recognized as potent signaling molecules with dichotomous roles in health and disease. This technical guide provides an in-depth exploration of the biological functions of VLC-Cer, with a focus on their involvement in apoptosis, skin barrier integrity, metabolic regulation, and cancer progression. Detailed experimental methodologies and signaling pathway visualizations are provided to facilitate further research and therapeutic development in this burgeoning field.

Core Biological Functions of Very-Long-Chain Ceramides

VLC-Cer exert their influence on a wide array of cellular functions, often in a manner distinct from their long-chain (e.g., C16-C18) counterparts. Their unique biophysical properties, stemming from their extended acyl chains, dictate their localization within membrane microdomains and their interactions with key regulatory proteins.

Modulation of Apoptosis

The role of ceramides in apoptosis is complex and highly dependent on their acyl chain length. While long-chain ceramides are generally considered pro-apoptotic, VLC-Cer can exhibit anti-apoptotic functions.[1][2] Specifically, VLC-Cer have been shown to interfere with the formation of C16-ceramide-induced channels in the mitochondrial outer membrane, a critical step in the intrinsic apoptosis pathway.[1][2][3] This interference is thought to occur through the intercalation of VLC-Cer into the C16-ceramide channels, leading to their destabilization and inhibiting the release of pro-apoptotic factors like cytochrome c.[1][3]

Conversely, in certain cellular contexts such as cardiomyocytes, an accumulation of VLC-Cer, often synthesized by ceramide synthase 2 (CerS2), can lead to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[4][5] This highlights the context-dependent and often opposing roles of VLC-Cer in regulating programmed cell death.

Maintenance of Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, serves as a crucial barrier against water loss and external insults. This barrier is primarily composed of a lipid matrix enriched in ceramides, with a significant proportion being VLC-Cer.[6][7] These specialized lipids are essential for the formation and maintenance of the highly ordered lamellar structures of the epidermal barrier.[6] Deficiencies in VLC-Cer, often due to mutations in enzymes like ceramide synthase 3 (CerS3), which is responsible for their synthesis, lead to impaired skin barrier function and are associated with skin disorders such as atopic dermatitis and psoriasis.[6][8]

Involvement in Metabolic Diseases

Emerging evidence strongly implicates VLC-Cer in the pathogenesis of metabolic diseases, particularly insulin (B600854) resistance.[9] Studies have shown that elevated levels of VLC-Cer in muscle and other tissues are associated with insulin resistance, independent of obesity.[10][11][12] The proposed mechanism involves VLC-Cer-induced mitochondrial dysfunction and cellular stress.[10][13] While the precise molecular players are still being elucidated, the accumulation of VLC-Cer appears to disrupt normal insulin signaling pathways, contributing to the development of type 2 diabetes.[14]

A Double-Edged Sword in Cancer

The role of VLC-Cer in cancer is multifaceted and appears to be tumor-type specific. In some cancers, such as breast and colon cancer, increased levels of VLC-Cer, often due to the upregulation of CerS2, have been associated with increased cell proliferation.[15] Conversely, in other contexts, CerS2 has been reported to act as a tumor suppressor, inhibiting invasion and metastasis.[16][17] For instance, in breast cancer, CERS2 has been shown to suppress tumor cell invasion by decreasing the activity of V-ATPase and MMP-2/M9.[17] This dual functionality underscores the complexity of ceramide signaling in oncology and suggests that targeting VLC-Cer metabolism could be a promising, albeit nuanced, therapeutic strategy.[18]

Quantitative Data on Very-Long-Chain Ceramide Functions

The following tables summarize key quantitative findings from the literature, providing a comparative overview of the effects of VLC-Cer in various biological systems.

Table 1: Ceramide Species Composition in Different Tissues

TissueC22:0-Ceramide (pmol/mg)C24:0-Ceramide (pmol/mg)C24:1-Ceramide (pmol/mg)Reference
Rat Muscle1.5 ± 0.23.2 ± 0.41.8 ± 0.3[19]
Rat Liver2.8 ± 0.510.5 ± 1.27.3 ± 0.9[19]
Rat Heart0.9 ± 0.12.1 ± 0.31.5 ± 0.2[19]
Human Plasma (nmol/ml)0.11 ± 0.020.25 ± 0.040.18 ± 0.03[19]
U937 Cells (pmol/10^6 cells)N/A27.6% of total free ceramide13.6% of total free ceramide (as nervonoyl)[20][21]

Table 2: Effects of Very-Long-Chain Ceramides on Cellular Processes

Cell TypeTreatmentEffectMagnitude of EffectReference
HEK cells with isolated mitochondriaExogenous C24-ceramideResistance to C16-ceramide-induced permeabilizationSignificant inhibition of cytochrome c release[1]
CardiomyocytesCerS2 Overexpression (increases VLC-Cer)Increased ROS production~2-fold increase[4]
CardiomyocytesCerS2 Overexpression (increases VLC-Cer)Decreased mitochondrial membrane potentialSignificant decrease[4]
CardiomyocytesCerS2 Overexpression (increases VLC-Cer)Increased caspase 3 cleavageSignificant increase[4]
Breast/Colon Cancer Cells (MCF-7/HCT-116)CerS2 Overexpression (increases VLC-Cer)Increased cell proliferationSignificant increase[15]

Signaling Pathways Involving Very-Long-Chain Ceramides

The signaling cascades initiated by VLC-Cer are intricate and often involve crosstalk with other pathways. The following diagrams, generated using the DOT language, illustrate key signaling events regulated by these lipids.

VLC_Cer_Apoptosis_Regulation C16_Cer C16-Ceramide MOMP Mitochondrial Outer Membrane Permeabilization C16_Cer->MOMP Induces channel formation VLC_Cer Very-Long-Chain Ceramides (VLC-Cer) VLC_Cer->MOMP Interferes with channel formation CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: VLC-Cer antagonize C16-ceramide-induced apoptosis.

VLC_Cer_Mitochondrial_Dysfunction CerS2 CerS2 Upregulation VLC_Cer Increased VLC-Ceramides CerS2->VLC_Cer Mito_Dys Mitochondrial Dysfunction VLC_Cer->Mito_Dys ROS Increased ROS Mito_Dys->ROS Cell_Death Cardiomyocyte Cell Death Mito_Dys->Cell_Death ROS->Cell_Death

Caption: VLC-Cer induce cardiomyocyte lipotoxicity.

Ceramide_Autophagy_Signaling Ceramides Long-Chain Ceramides mTORC1 mTORC1 Ceramides->mTORC1 Inhibits JNK1 JNK1 Ceramides->JNK1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Bcl2 Bcl-2 JNK1->Bcl2 Phosphorylates Beclin1 Beclin 1 Bcl2->Beclin1 Inhibits Beclin1->Autophagy Induces

Caption: Ceramide-induced autophagy signaling pathway.[22]

Ceramide_PP2A_Signaling Ceramides Long-Chain Ceramides I2PP2A I2PP2A (SET) Ceramides->I2PP2A Binds and Inhibits PP2A PP2A I2PP2A->PP2A Inhibits Bcl2_p Phospho-Bcl2 (Anti-apoptotic) PP2A->Bcl2_p Dephosphorylates Apoptosis Apoptosis Bcl2_p->Apoptosis Inhibits

Caption: Ceramide-mediated activation of PP2A signaling.[23][24][25][26]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable robust and reproducible research on VLC-Cer.

Quantification of Ceramide Species by LC-MS/MS

This protocol describes a validated method for the simultaneous measurement of different ceramide species in biological samples.[19]

4.1.1. Sample Preparation

  • Tissue Samples:

    • Homogenize tissue in a solvent mixture of chloroform:methanol (1:2, v/v).

    • Perform lipid extraction using the Bligh and Dyer method.

    • Add internal standards (e.g., C17:0 and C25:0 ceramides).

    • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Plasma Samples:

    • Extract total lipids using the Bligh and Dyer method.

    • Isolate sphingolipids using silica (B1680970) gel column chromatography.

    • Add internal standards.

    • Dry and reconstitute as described for tissue samples.

4.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[19]

    • Mobile Phase A: Water with 0.2% formic acid.[19]

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[19]

    • Gradient: Start with 50% B, increase to 100% B over 3 minutes, hold for 12 minutes, and then re-equilibrate.[19]

    • Flow Rate: 0.3 ml/min.[19]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[19]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Determine the specific precursor [M+H]+ and product ions for each ceramide species and internal standard.

4.1.3. Data Analysis

  • Quantify each ceramide species by comparing the peak area ratio of the analyte to the corresponding internal standard against a calibration curve.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][28][29]

4.2.1. Materials

  • MTT solution (5 mg/mL in PBS, filter-sterilized).

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader.

4.2.2. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of VLC-Cer or vehicle control for the desired duration.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[27]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[27]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used for background correction.

4.2.3. Data Analysis

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

Conclusion and Future Directions

Very-long-chain ceramides are integral players in a complex network of cellular signaling pathways, with their functions being highly dependent on their specific acyl chain length and the cellular context. Their dichotomous roles in critical processes such as apoptosis and cancer progression present both challenges and opportunities for therapeutic intervention. The detailed methodologies and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate biology of these fascinating lipids. Future research should focus on the precise molecular mechanisms by which VLC-Cer exert their effects, the identification of their direct protein interactors, and the development of specific inhibitors or activators of the enzymes that regulate their metabolism, particularly the ceramide synthases. A deeper understanding of VLC-Cer biology holds immense promise for the development of novel therapeutic strategies for a wide range of human diseases.

References

C32 Ceramide: A Very-Long-Chain Sphingolipid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, have emerged from their structural roles in cellular membranes to be recognized as critical bioactive molecules involved in a myriad of cellular signaling pathways. Comprising a sphingosine (B13886) backbone N-acylated with a fatty acid, the diversity of ceramides is dictated by the length and saturation of their fatty acid chain. Among these, very-long-chain (VLC) ceramides, such as C32 ceramide, are gaining increasing attention for their distinct biological functions and implications in health and disease. This technical guide provides a comprehensive overview of this compound as a signaling molecule, detailing its metabolic pathways, downstream effects, and the experimental methodologies used for its investigation. While specific data for this compound is often encompassed within the broader studies of VLC ceramides, this document will focus on C32 where specific information is available and otherwise contextualize its role within the VLC ceramide class.

This compound Metabolism and Synthesis

The cellular levels of this compound are tightly regulated through a balance of synthesis and catabolism. The primary route for its production is the de novo synthesis pathway, occurring in the endoplasmic reticulum (ER).[1][2] This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is subsequently reduced to sphinganine (B43673).[1][3] The key step for generating this compound involves the acylation of sphinganine with a C32 fatty acyl-CoA, a reaction catalyzed by a specific ceramide synthase (CerS). Mammals have six CerS isoforms, each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[2][4] CerS2 is primarily responsible for the synthesis of very-long-chain ceramides, including C22 to C24, while other CerS may contribute to the synthesis of C32 and other VLC ceramides.[4][5] The resulting dihydroceramide (B1258172) is then desaturated to form ceramide.[1][2]

Alternatively, this compound can be generated through the hydrolysis of complex sphingolipids, such as sphingomyelin, in the salvage pathway.[1][6] This process is mediated by sphingomyelinases (SMases).[7]

De Novo Synthesis of this compound

de_novo_synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine C32 Dihydroceramide C32 Dihydroceramide Sphinganine->C32 Dihydroceramide This compound This compound C32 Dihydroceramide->this compound

Caption: De novo synthesis pathway of this compound in the endoplasmic reticulum.

This compound in Cellular Signaling

As a bioactive lipid, this compound is implicated in several critical cellular processes, most notably apoptosis and autophagy. Its very-long-chain nature influences the biophysical properties of membranes, leading to the formation of ceramide-rich platforms that can recruit and activate downstream signaling proteins.[7][8]

Role in Apoptosis

Ceramide is a well-established pro-apoptotic molecule.[9][10][11] The accumulation of ceramides, including VLC species, can trigger both the intrinsic and extrinsic apoptotic pathways.[12][13] One of the key mechanisms involves the ability of ceramide to form channels in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[12] Specifically, cell-permeable ceramides have been shown to induce the cleavage and activation of CPP32 (caspase-3), a key executioner caspase.[9] This ceramide-induced apoptosis can be blocked by specific inhibitors of CPP32.[9]

Furthermore, ceramide can activate protein phosphatases, such as PP1 and PP2A, which in turn dephosphorylate and inactivate pro-survival proteins like Akt, while activating pro-apoptotic proteins of the Bcl-2 family.[14][15][16]

apoptosis_pathway Cellular Stress Cellular Stress This compound Accumulation This compound Accumulation Cellular Stress->this compound Accumulation Mitochondrial Membrane Permeabilization Mitochondrial Membrane Permeabilization This compound Accumulation->Mitochondrial Membrane Permeabilization PP2A Activation PP2A Activation This compound Accumulation->PP2A Activation Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Permeabilization->Cytochrome c Release Caspase Activation (e.g., CPP32) Caspase Activation (e.g., CPP32) Cytochrome c Release->Caspase Activation (e.g., CPP32) Apoptosis Apoptosis Caspase Activation (e.g., CPP32)->Apoptosis Akt Inhibition Akt Inhibition PP2A Activation->Akt Inhibition Akt Inhibition->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Role in Autophagy

Ceramide is also a key regulator of autophagy, a cellular process for the degradation of dysfunctional components.[17][18] The conversion of short-chain ceramides to long-chain species is required to trigger autophagy.[17] Ceramide can induce autophagy by inhibiting the mTOR signaling pathway, a central regulator of cell growth and metabolism.[17][18] Additionally, ceramide can promote the dissociation of the Beclin 1:Bcl-2 complex, a critical step in the initiation of autophagy.[17] This can occur through the JNK1-mediated phosphorylation of Bcl-2.[17]

A fascinating aspect of ceramide-mediated autophagy is its role in "lethal mitophagy," where C18-ceramide has been shown to directly bind to LC3B-II on autophagosomes, targeting them to mitochondria for degradation.[18][19][20] While this has been demonstrated for C18-ceramide, the involvement of other long-chain ceramides like C32 in similar processes is an active area of investigation.

autophagy_pathway This compound This compound mTOR Inhibition mTOR Inhibition This compound->mTOR Inhibition JNK1 Activation JNK1 Activation This compound->JNK1 Activation Autophagy Initiation Autophagy Initiation mTOR Inhibition->Autophagy Initiation Bcl-2 Phosphorylation Bcl-2 Phosphorylation JNK1 Activation->Bcl-2 Phosphorylation Beclin 1:Bcl-2 Dissociation Beclin 1:Bcl-2 Dissociation Bcl-2 Phosphorylation->Beclin 1:Bcl-2 Dissociation Beclin 1:Bcl-2 Dissociation->Autophagy Initiation Autophagy Autophagy Autophagy Initiation->Autophagy

Caption: Key pathways of this compound-induced autophagy.

This compound in Disease

The dysregulation of ceramide metabolism, including that of VLC ceramides, is implicated in numerous pathologies.

Cancer: The role of ceramides in cancer is complex and often depends on the specific ceramide species and cancer type.[6][21][22] Generally, ceramides are considered tumor-suppressive due to their pro-apoptotic and anti-proliferative effects.[12][21] For instance, accumulation of C18, C22, C24, and C26 ceramides has been observed in apoptotic colon cancer cells.[23] Therapeutic strategies aimed at increasing ceramide levels in cancer cells are being actively explored.[12][24]

Metabolic Diseases: Aberrant accumulation of ceramides is a key factor in the pathogenesis of metabolic diseases such as type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[25][26][27] Ceramides can induce insulin (B600854) resistance by inhibiting the insulin signaling pathway, particularly by suppressing the activation of Akt.[28] Different ceramide species may have opposing effects; for example, while C16:0 ceramide is associated with negative cardiovascular outcomes, C24:0 ceramide appears to be protective.[5]

Experimental Protocols for Studying this compound

The investigation of this compound signaling requires robust and sensitive analytical methods for its quantification and detailed protocols for assessing its cellular effects.

Quantification of this compound

Table 1: Methods for this compound Quantification

MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of lipids by LC followed by detection and quantification based on mass-to-charge ratio.High sensitivity, high specificity, allows for quantification of individual ceramide species.[29][30]Requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of ceramides to volatile compounds, separation by GC, and detection by MS.High sensitivity, well-suited for profiling fatty acid chain lengths.[29]Requires derivatization, which can introduce variability.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to detect ceramide.High-throughput, commercially available kits.[29]Lower specificity compared to MS-based methods, may not distinguish between different ceramide species.
Diacylglycerol (DAG) Kinase Assay Enzymatic phosphorylation of ceramide followed by quantification of the radiolabeled product.One of the most frequently used techniques for total ceramide quantification.[31]Does not distinguish between different ceramide species, involves radioactivity.
Detailed Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for ceramide analysis.[30]

1. Lipid Extraction:

  • Homogenize tissue or cell samples in a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Bligh and Dyer method.

  • Add an internal standard, such as a non-physiological odd-chain ceramide (e.g., C17:0 or C25:0 ceramide), to the sample prior to extraction for accurate quantification.[30]

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography Separation:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase A).

  • Inject the sample into a reverse-phase HPLC column (e.g., C18).

  • Use a gradient elution with two mobile phases:

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-propanol (e.g., 60:40, v/v) with 0.2% formic acid.

  • A typical gradient might start with a high percentage of mobile phase A, ramping up to 100% mobile phase B to elute the hydrophobic ceramides.[30]

3. Mass Spectrometry Detection:

  • Couple the HPLC eluent to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and the internal standard. This involves monitoring the transition from the precursor ion (the protonated ceramide molecule) to a specific product ion (typically corresponding to the sphingoid base after loss of the fatty acid and water).

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the sample relative to the internal standard and the standard curve.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Lipid Extraction (Bligh & Dyer) Lipid Extraction (Bligh & Dyer) Sample Homogenization->Lipid Extraction (Bligh & Dyer) Drying Drying Lipid Extraction (Bligh & Dyer)->Drying Reconstitution Reconstitution Drying->Reconstitution LC Separation (C18) LC Separation (C18) Reconstitution->LC Separation (C18) MS/MS Detection (ESI+) MS/MS Detection (ESI+) LC Separation (C18)->MS/MS Detection (ESI+) Peak Integration Peak Integration MS/MS Detection (ESI+)->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General workflow for the quantification of this compound using LC-MS/MS.

Experimental Protocol: Induction and Analysis of Apoptosis

This protocol outlines a general method to assess the pro-apoptotic effects of this compound.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., Jurkat cells for suspension culture or HeLa for adherent cells) in appropriate media.

  • Prepare a stock solution of a cell-permeable this compound analog (e.g., C32-ceramide complexed to BSA) or utilize methods for endogenous ceramide elevation.

  • Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., BSA alone).

2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:

  • Harvest the cells by centrifugation (suspension cells) or trypsinization (adherent cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Caspase-3 Activity Assay:

  • Lyse the treated and control cells to prepare cell extracts.

  • Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit.

  • The assay is based on the cleavage of a specific substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore or fluorophore.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Express the results as fold-change in caspase-3 activity compared to the control.

Conclusion and Future Directions

This compound, as a member of the very-long-chain ceramide family, is a potent signaling molecule with significant roles in fundamental cellular processes such as apoptosis and autophagy. Its dysregulation is increasingly recognized as a key factor in the pathophysiology of major human diseases, including cancer and metabolic disorders. The continued development and application of advanced lipidomic techniques are crucial for elucidating the specific functions of this compound and distinguishing them from other ceramide species. A deeper understanding of the upstream regulators and downstream effectors of this compound will undoubtedly open new avenues for therapeutic intervention in a range of diseases. Future research should focus on identifying the specific CerS responsible for this compound synthesis, uncovering the unique protein interactors of this compound, and developing targeted strategies to modulate its levels for therapeutic benefit.

References

The Role of C32 Ceramide in Membrane Biophysics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of C32 ceramide, a very-long-chain ceramide (VLCC), in membrane biophysics. It delves into its unique structural characteristics, synthesis, and profound impact on the physical properties of cellular membranes, including fluidity, permeability, and the organization of lipid domains. Furthermore, this document outlines its involvement in critical signaling pathways and provides detailed experimental protocols for its study.

Introduction to this compound

Ceramides (B1148491) are a class of waxy lipid molecules that are central to the structure and function of eukaryotic cell membranes.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, they are not merely static structural components but also potent bioactive molecules involved in regulating cell differentiation, proliferation, and apoptosis.[1]

This compound, formally known as Cer(d18:1/32:0), belongs to the subclass of very-long-chain ceramides (VLCCs), characterized by an acyl chain of 22 carbon atoms or more.[3][4] Its substantial chain length imparts distinct biophysical properties that differentiate it from its long-chain counterparts (e.g., C16 or C18 ceramides), allowing it to exert unique effects on membrane architecture and cellular signaling. Understanding the specific role of this compound is crucial for fields ranging from dermatology to oncology and metabolic disease research.

Structure and Synthesis of this compound

The fundamental structure of a ceramide consists of a sphingoid base, typically sphingosine, N-acylated with a fatty acid.[1][2] In this compound, this fatty acid is dotriacontanoic acid, a saturated 32-carbon chain, which contributes to its significant hydrophobicity and length.[4]

Ceramides are generated in the cell through three primary pathways:

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[1][5][6] Following a series of reactions, a fatty acyl-CoA is added to a sphingoid base by a family of six ceramide synthases (CerS). The specificity of these enzymes determines the final acyl chain length of the ceramide.[7] CerS2 and CerS3 are primarily responsible for the synthesis of VLCCs, including this compound.[3][7]

  • Sphingomyelin (B164518) Hydrolysis: At the plasma membrane, the enzyme sphingomyelinase can hydrolyze sphingomyelin to generate ceramide and phosphocholine.[1][8] This pathway is often activated in response to cellular stress.

  • Salvage Pathway: Within lysosomes, complex sphingolipids are broken down into their constituent parts. The resulting sphingosine can be recycled back to the ER and re-acylated by CerS to form new ceramides.[5][8][9]

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Lysosome Lysosome / Salvage serine Serine + Palmitoyl-CoA spt SPT serine->spt keto 3-Ketosphinganine spt->keto ksr KSR keto->ksr sphinganine Sphinganine ksr->sphinganine cers2_3 CerS2/3 sphinganine->cers2_3 dh_c32 Dihydro-C32-Ceramide cers2_3->dh_c32 degs1 DEGS1 dh_c32->degs1 c32_cer This compound degs1->c32_cer fatty_acyl C32-CoA fatty_acyl->cers2_3 sm Sphingomyelin smase SMase sm->smase c32_cer_pm This compound smase->c32_cer_pm complex_sl Complex Sphingolipids sphingosine Sphingosine complex_sl->sphingosine recycling Recycling to ER sphingosine->recycling recycling->cers2_3

Ceramide Synthesis Pathways. A diagram illustrating the de novo, hydrolysis, and salvage pathways for this compound generation.

Impact of this compound on Membrane Biophysical Properties

The extreme length of the C32 acyl chain gives this ceramide a profound and distinct influence on the physical state of lipid bilayers compared to long-chain ceramides (LCCs).

Biophysical PropertyLong-Chain Ceramides (LCCs, e.g., C16)Very-Long-Chain Ceramides (VLCCs, e.g., C32)References
Membrane Order Increases order, promotes gel-phase formationStrongly increases order, promotes highly stable gel domains[7][10][11]
Membrane Fluidity Decreases fluidityMarkedly decreases fluidity[7][11]
Phase Separation Induces gel/fluid phase separationPotently induces gel/fluid phase separation[7][10]
Membrane Morphology Can form small, flat gel domainsForms tubular structures due to interdigitation[7][10][11]
Acyl Chain Packing Standard non-interdigitated packingPromotes interdigitated phases[10][11]
Permeability Can form large transmembrane channelsMay counteract LCC-induced pores; effects are complex[5][12][13][14]
  • Membrane Order and Fluidity: Saturated VLCCs like this compound act as powerful membrane-ordering agents.[10][11] Their long, straight acyl chains pack tightly with neighboring lipids, significantly reducing membrane fluidity and promoting the formation of highly ordered, gel-like domains even at low concentrations.[7][10] This effect is much more pronounced than that observed with LCCs.[11]

  • Membrane Morphology and Interdigitation: A hallmark of VLCCs is their ability to induce the formation of interdigitated phases.[10] Due to the significant asymmetry between the long C32 acyl chain and the shorter sphingosine chain, the C32 chains of ceramides in opposing leaflets of the bilayer can interlace. This interdigitation is a key driver for the formation of unique membrane morphologies, such as highly curved tubular structures, which are not typically observed with LCCs.[7][10][11]

  • Membrane Permeability: The role of ceramides in membrane permeability is complex. LCCs have been proposed to form stable, large transmembrane channels, potentially facilitating the release of pro-apoptotic proteins like cytochrome c from mitochondria.[13][14] The effect of VLCCs is less clear, with some evidence suggesting they may actually counteract the formation of these large pores induced by LCCs.[5][12] However, ceramides in general are known to destabilize membranes and increase their permeability to small molecules and ions.[13][15] The "ceramide channel" hypothesis remains an area of active research and debate.[16]

This compound and the Organization of Lipid Rafts

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins.[12][17] They serve as critical platforms for signal transduction. Ceramides, often generated directly within rafts via sphingomyelin hydrolysis, are potent modulators of raft structure and function.[18][19]

The introduction of this compound into these domains can cause a dramatic reorganization:

  • Raft Coalescence: Ceramide molecules have a strong tendency to self-associate. Their generation within small, dispersed rafts promotes the fusion of these domains into larger, more stable "ceramide-rich platforms."[16][17][19]

  • Cholesterol Displacement: Ceramides and cholesterol have small polar headgroups and compete for space between the bulkier headgroups of other raft lipids like sphingomyelin.[20] Due to favorable hydrogen bonding and packing, ceramides can effectively displace cholesterol from rafts.[20][21]

  • Protein Segregation: This remodeling of the lipid environment alters the partitioning of membrane proteins. Proteins that prefer highly ordered, gel-like environments may be recruited into these new ceramide-rich platforms, while others are excluded.[22] This spatial reorganization of receptors and signaling molecules is a key mechanism by which ceramide influences cellular signaling.[18]

G Ceramide-Induced Raft Coalescence cluster_0 Initial State: Dispersed Lipid Rafts cluster_1 Final State: Ceramide-Rich Platform raft1 Raft chol1 Chol protA Prot A raft2 Raft protB Prot B smase Sphingomyelinase Activation p2->smase platform Ceramide-Rich Platform cer C32 protA_in Prot A chol_out Chol protB_out Prot B smase->p5

Ceramide-Induced Raft Coalescence. Generation of this compound displaces cholesterol and drives the fusion of small rafts into a large signaling platform, segregating proteins.

This compound in Signaling Pathways

Through its ability to remodel membrane domains, this compound plays a significant role in various signaling cascades, most notably apoptosis.[23][24]

  • Apoptosis Signaling: The formation of large ceramide-rich platforms can facilitate the clustering of death receptors, such as Fas, leading to the activation of downstream apoptotic caspases.[18] Furthermore, ceramides generated in or transported to the mitochondrial outer membrane can increase its permeability, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic pathway.[13][14][25]

  • Protein Phosphatase Activation: Ceramides can indirectly activate certain protein phosphatases, such as PP2A.[12] They achieve this by binding to and displacing an endogenous inhibitor of the phosphatase.[12] This activation can dephosphorylate and regulate key signaling proteins, like Akt, thereby influencing cell survival and metabolism.

  • Inflammation: Very-long-chain ceramides are also implicated in inflammatory signaling. Their synthesis can be induced by inflammatory stimuli, and they can, in turn, activate pathways leading to the production of pro-inflammatory cytokines.[26]

Key Experimental Protocols

Studying the biophysical effects of this compound requires specific methodologies to work with this highly hydrophobic lipid and to accurately measure its impact on model membranes and cellular systems.

This protocol describes the creation of large unilamellar vesicles (LUVs), a common model membrane system, using the lipid film hydration and extrusion method.

Methodology:

  • Lipid Preparation: Chloroform solutions of the primary lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and this compound are mixed in a glass vial to the desired molar ratio.

  • Film Formation: The solvent is evaporated under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the vial's inner surface. The vial is then placed under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., HEPES-buffered saline) at a temperature well above the phase transition temperature of all lipid components. The solution is vortexed intermittently to create a suspension of multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed (e.g., 21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is also performed at a high temperature to ensure lipid miscibility and results in a homogenous population of LUVs.

G start Lipids in Chloroform film Dry Lipid Film start->film Evaporation mlv MLV Suspension film->mlv hydrate Hydration (Buffer) hydrate->mlv Vortex extrude Extrusion (100nm filter) mlv->extrude luv LUV Suspension extrude->luv

Workflow for LUV Preparation. A schematic outlining the lipid film hydration and extrusion method to create model membranes.

This protocol outlines the analysis of this compound levels in a biological sample using liquid chromatography-tandem mass spectrometry.

Methodology:

  • Sample Preparation: Tissues or cells are homogenized. An internal standard (a non-endogenous ceramide species with a known concentration) is added to each sample for accurate quantification.

  • Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system, typically a modified Bligh-Dyer method (chloroform:methanol:water). The lower organic phase, containing the lipids, is collected.

  • Solvent Evaporation: The organic solvent is evaporated under nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: The sample is injected into a liquid chromatography system, where different lipid classes are separated based on their properties (e.g., using a C18 column). The eluent is then introduced into a tandem mass spectrometer.

  • Detection and Quantification: The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound and its internal standard. By comparing the signal intensity of the endogenous this compound to that of the known amount of internal standard, its absolute concentration in the original sample can be determined.[27]

G sample Cell/Tissue Homogenate extract Lipid Extraction (Bligh-Dyer) sample->extract separate Phase Separation extract->separate collect Collect Organic Phase separate->collect dry Evaporate Solvent collect->dry reconstitute Reconstitute in Methanol dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

LC-MS/MS Analysis Workflow. A flowchart for the extraction and quantification of this compound from biological samples.

Conclusion and Future Directions

This compound is not merely a structural lipid but a potent modulator of membrane biophysics with significant downstream consequences for cellular signaling. Its unique ability to form interdigitated phases, drastically order membrane domains, and remodel lipid rafts distinguishes it from shorter-chain ceramides. These biophysical actions are fundamental to its role in critical cellular processes, including apoptosis and inflammation.

For drug development professionals, the enzymes responsible for VLCC synthesis, particularly CerS2, represent promising therapeutic targets.[3] Modulating the levels of C32 and other VLCCs could offer novel strategies for treating metabolic diseases, cancers, and skin disorders where ceramide metabolism is dysregulated.[3]

Future research should focus on developing advanced imaging techniques to visualize the dynamics of this compound in living cells, elucidating its specific protein interaction partners within ceramide-rich platforms, and further clarifying its controversial role in the formation of membrane channels. A deeper understanding of this compound's biophysical influence will continue to unlock new insights into the intricate relationship between membrane structure and cellular function.

References

An In-depth Technical Guide to the Natural Sources and Abundance of C32 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C32 ceramide, a member of the ultra-long-chain ceramide family. It details its natural occurrence, quantitative abundance in various biological contexts, biosynthetic pathways, and key biological functions. Furthermore, this document includes detailed experimental protocols for the extraction and quantification of this compound, alongside graphical representations of its metabolic and signaling pathways to support advanced research and development.

Introduction to this compound

Ceramides (B1148491) are a class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. They are fundamental structural components of cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell differentiation, and proliferation.[1][2] The biological function of a ceramide is profoundly influenced by the length of its N-acyl fatty acid chain.

This compound belongs to the category of ultra-long-chain ceramides (ULCCs), which are characterized by fatty acid chains of 26 carbons or more.[3] These molecules are particularly crucial for the formation and maintenance of highly specialized biological barriers, most notably the epidermal permeability barrier in the skin.[4] The synthesis of C32 and other ULCCs is primarily catalyzed by Ceramide Synthase 3 (CERS3), an enzyme with high specificity for very- and ultra-long-chain fatty acyl-CoAs.[5][6][7] Dysregulation in the synthesis or abundance of these specific ceramides is implicated in various pathological conditions, particularly skin disorders.[8]

Natural Sources and Quantitative Abundance

This compound is not ubiquitously distributed across all tissues; its presence is concentrated in specific mammalian tissues and structures where a highly impermeable barrier is required. Information on its presence in dietary or common plant sources is limited, with most research focusing on its endogenous production in mammals.

The most significant natural source of this compound is the epidermis of the skin. It is also found in vernix caseosa, the waxy biofilm covering newborn infants.

Table 1: Quantitative Abundance of this compound in Human Tissues

Biological SourceCeramide SpeciesRelative Abundance / ConcentrationNotes
Human Stratum Corneum C32:0 and C32:1~15% each of total fatty acids in protein-bound ceramides (P-OS and P-OH classes).[9][10]Essential for the formation of the corneocyte lipid envelope, a critical component of the skin's water barrier.
Vernix Caseosa Ceramides with FA up to C32Ceramides constitute ~20.1% of total barrier lipids.[11][12] Nonpolar lipids with chain lengths up to C32 are predominant.[13]The ceramide profile mirrors that of mid-gestational fetal epidermis, acting as a protective layer.[11][14]
Other Tissues C32 CeramidesData not readily available. Most tissues (e.g., brain, liver, plasma) are dominated by long-chain (C16-C18) and very-long-chain (C20-C24) ceramides.[15][16][17]The specific quantification of this compound in tissues other than the skin is not extensively documented in current literature.

While plants such as wheat, rice, and soy are known sources of phytoceramides, these typically contain fatty acid chains ranging from C14 to C26.[4][18][19][20] There is currently no substantial evidence to suggest that C32 ceramides are a significant component of common plant or dietary sources.

Biosynthesis of this compound

Ceramides are generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. The synthesis of this compound, with its ultra-long acyl chain, occurs via the de novo pathway, culminating in a reaction catalyzed by a specific ceramide synthase.

The key enzyme responsible for the synthesis of this compound is Ceramide Synthase 3 (CERS3) .[21] This enzyme is highly expressed in keratinocytes of the epidermis and in the testis. CERS3 exhibits a high degree of specificity for ultra-long-chain fatty acyl-CoAs (≥C26), including the C32-CoA required to form C32 dihydroceramide (B1258172).[5][6][7] This dihydroceramide is then desaturated by dihydroceramide desaturase (DEGS1) to yield the final this compound.

G cluster_ER Endoplasmic Reticulum serine L-Serine spt Serine Palmitoyl- transferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto 3-Ketosphinganine spt->keto kdsr 3-Ketosphinganine Reductase keto->kdsr sphinganine Sphinganine (dihydrosphingosine) kdsr->sphinganine cers3 Ceramide Synthase 3 (CERS3) sphinganine->cers3 c32_coa C32 Acyl-CoA c32_coa->cers3 dh_c32_cer C32 Dihydroceramide cers3->dh_c32_cer degs1 Dihydroceramide Desaturase 1 (DEGS1) dh_c32_cer->degs1 c32_cer This compound degs1->c32_cer

Figure 1: De Novo Biosynthesis of this compound.

Biological Functions and Signaling

The distinct functions of ceramides are closely tied to their acyl chain length. While long-chain ceramides (e.g., C16, C18) are well-studied mediators of apoptosis and cellular stress, ultra-long-chain ceramides like C32 play a more structural and modulatory role, particularly in membrane biophysics.

  • Epidermal Barrier Function: The primary role of this compound is structural. Its ultra-long acyl chain is essential for the formation of the highly ordered, tightly packed lamellar lipid structures in the stratum corneum.[22] This organization creates an impermeable barrier that prevents transepidermal water loss and protects against environmental insults.[4]

  • Modulation of Apoptosis: While shorter-chain ceramides are potent inducers of apoptosis, ultra-long-chain ceramides (ULCCs) may have opposing effects. Studies suggest that ULCCs can disrupt the formation of mitochondrial pores created by C16-ceramide, thereby potentially antagonizing the apoptotic cascade.[8] This highlights a complex interplay where the ratio of different ceramide species, rather than the total amount, dictates cellular fate.

  • Membrane Domain Organization: The length of the acyl chain influences how ceramides organize within membranes. ULCCs can cause interdigitation between the leaflets of the lipid bilayer, significantly altering membrane fluidity and the formation of lipid rafts.[23] These microdomains are critical hubs for cell signaling, and by influencing their structure, this compound can indirectly modulate the activity of membrane-associated proteins.

Figure 2: Functional Roles of Ultra-Long-Chain Ceramides.

Experimental Protocols: Extraction and Quantification

The analysis of this compound requires robust methods for its extraction from complex biological matrices and sensitive quantification, typically achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G sample 1. Sample Collection (e.g., Tissue Biopsy, SC Tape Strip) extract 2. Lipid Extraction (Bligh & Dyer / Folch Method) sample->extract separate 3. Chromatographic Separation (Reverse-Phase UPLC) extract->separate detect 4. Mass Spectrometry (ESI-MS/MS in MRM Mode) separate->detect quant 5. Data Analysis (Quantification vs. Internal Standard) detect->quant

Figure 3: Workflow for this compound Quantification.

This protocol is a synthesized methodology based on established lipidomic techniques for very-long-chain ceramides.[24][25][26]

1. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

  • Homogenize tissue sample (e.g., 10-20 mg) on ice. For stratum corneum tape strips, pooling may be necessary.

  • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. For a 20 mg tissue sample, use 1 mL of the solvent mixture.

  • Spike the sample with an appropriate internal standard (e.g., a non-physiological, odd-chain ceramide like C17:0 or a stable isotope-labeled this compound, if available).

  • Vortex vigorously for 5-10 minutes at 4°C.

  • Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 9:1 methanol:chloroform).

2. Liquid Chromatography (LC) Separation

  • System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 50-60°C to ensure solubility of long-chain lipids.

  • Mobile Phase A: Water with 0.1-0.2% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 or 90:10 v/v) with 0.1-0.2% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Gradient: A typical gradient would start with a higher concentration of mobile phase A, rapidly ramping up to a high concentration of mobile phase B to elute the hydrophobic ULCCs, followed by a re-equilibration step. (e.g., 0-2 min, 40% B; 2-10 min, ramp to 100% B; 10-15 min, hold 100% B; 15-16 min, return to 40% B; 16-20 min, re-equilibrate).

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: The precursor ion for C32:0 ceramide (d18:1/32:0) would be its protonated adduct [M+H]⁺. The characteristic product ion results from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid backbone (m/z 264.27 for a d18:1 sphingosine (B13886) base).

    • Example Transition for C32:0 Ceramide (d18:1/32:0): Q1: m/z 792.8 → Q3: m/z 264.3

  • Data Analysis: Quantify the peak area of the this compound transition relative to the peak area of the known concentration of the internal standard. Construct a calibration curve using synthetic this compound standards to determine the absolute concentration in the sample.

Conclusion

This compound is a specialized ultra-long-chain lipid with a predominant and critical role in establishing the structural integrity of the human epidermis. Its synthesis is tightly regulated by the CERS3 enzyme, and its abundance is highest in tissues requiring a robust physical barrier. While its direct signaling roles are still being elucidated, it appears to function as a key modulator of membrane biophysics, influencing the pro-apoptotic functions of shorter-chain ceramides. The analytical methods detailed herein provide a robust framework for researchers to accurately quantify this compound, facilitating further investigation into its precise functions in health and its dysregulation in disease, thereby opening avenues for novel therapeutic strategies in dermatology and beyond.

References

C32 Ceramide: A Linchpin in Skin Barrier Integrity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pivotal role of C32 ceramide, a member of the very-long-chain ceramide family, in maintaining the structural and functional integrity of the epidermal barrier. A comprehensive understanding of its biosynthesis, signaling pathways, and impact on skin biophysical properties is crucial for the development of novel therapeutic strategies for a myriad of skin disorders characterized by barrier dysfunction.

Introduction: The Significance of Very-Long-Chain Ceramides (B1148491)

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against external insults and prevents excessive transepidermal water loss (TEWL). This barrier is critically dependent on the unique lipid composition of the intercellular space, which is predominantly composed of ceramides, cholesterol, and free fatty acids.[1] Among the diverse classes of ceramides, those with very-long-chain (VLC) fatty acyl moieties (C28 and longer) are indispensable for the formation of the highly ordered and impermeable lipid lamellae.[2][3] this compound, in particular, as a prominent species within this group, contributes significantly to the structural integrity and low permeability of the skin barrier.

Dysregulation in the synthesis or composition of VLC ceramides, including C32, has been implicated in various skin pathologies, such as atopic dermatitis and ichthyosis, highlighting their importance in cutaneous health.[4][5]

Quantitative Impact of Very-Long-Chain Ceramides on Skin Barrier Function

While specific quantitative data for the isolated effects of this compound are not extensively available in the literature, studies on the depletion of the broader category of VLC ceramides (≥C28), which includes C32, provide compelling evidence of their critical role. The absence of these essential lipids leads to a severe defect in the skin's water barrier function.

Below is a summary of findings from a study on mice with a deficiency in the ELOVL4 enzyme, which is responsible for the elongation of very-long-chain fatty acids, the precursors to VLC ceramides.

ParameterWild-Type MiceELOVL4 Deficient MicePercentage ChangeReference
Transepidermal Water Loss (TEWL) NormalSignificantly Increased-[1]
ω-hydroxy VLCFA Ceramides (≥C28) PresentDepleted↓ 100%[1]
Non ω-hydroxy C26 Ceramides Normal LevelsAccumulated[1]

Note: This table summarizes the consequences of a broad VLC ceramide deficiency, which strongly suggests the critical contribution of individual components like this compound to barrier function.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of keratinocytes. A key pathway involves the ELOVL4 and Ceramide Synthase 3 (CerS3) enzymes.

C32_Ceramide_Biosynthesis Fatty Acyl-CoA (≤C26) Fatty Acyl-CoA (≤C26) ELOVL4 ELOVL4 Fatty Acyl-CoA (≤C26)->ELOVL4 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL4 VLCFA-CoA (C28-C38) VLCFA-CoA (C28-C38) ELOVL4->VLCFA-CoA (C28-C38) Elongation CerS3 CerS3 VLCFA-CoA (C28-C38)->CerS3 Sphingoid Base Sphingoid Base Sphingoid Base->CerS3 C32 Dihydroceramide C32 Dihydroceramide CerS3->C32 Dihydroceramide Acylation DEGS1 DEGS1 C32 Dihydroceramide->DEGS1 This compound This compound DEGS1->this compound Desaturation Ceramide_Signaling_Pathway cluster_nucleus Nucleus PPARδ PPARδ RXR RXR PPARδ->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to ABCA12_Gene ABCA12 Gene mRNA ABCA12 mRNA ABCA12_Gene->mRNA Transcription ABCA12_Transporter ABCA12 Transporter mRNA->ABCA12_Transporter Translation This compound This compound This compound->PPARδ Activates Glucosylceramide Glucosylceramide Glucosylceramide->ABCA12_Transporter Transport into Lamellar Bodies Lamellar Bodies ABCA12_Transporter->Lamellar Bodies Lipid_Extraction_Workflow Start Start SC_Collection Stratum Corneum Collection (Tape Stripping) Start->SC_Collection Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer method) SC_Collection->Lipid_Extraction LC_Separation Liquid Chromatography (Normal or Reverse Phase) Lipid_Extraction->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: Quantification of C32 Ceramide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play a crucial role as structural components of cellular membranes and as bioactive molecules involved in various signaling pathways. The length of the fatty acid chain in the ceramide molecule dictates its specific biological function. Very-long-chain ceramides (VLC-Cers), such as C32 ceramide, have been implicated in cellular processes including apoptosis, inflammation, and the regulation of membrane fluidity.[1] Accurate quantification of specific ceramide species like C32 is essential for understanding their role in health and disease, and for the development of novel therapeutics targeting sphingolipid metabolism.

This application note provides a detailed protocol for the quantification of this compound (specifically Cer(d18:1/32:0)) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and reproducible for applications in academic research and drug development.

Experimental Protocols

Materials and Reagents
  • This compound (d18:1/32:0) standard (Cayman Chemical or equivalent)[2]

  • Internal Standard (IS): C17 Ceramide (d18:1/17:0) or other non-endogenous odd-chain ceramide

  • LC-MS grade methanol, chloroform (B151607), isopropanol, acetonitrile, and water

  • Formic acid and ammonium (B1175870) formate (B1220265)

  • Biological matrix (e.g., plasma, tissue homogenate, cell lysate)

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of ceramides from biological samples.[3][4][5]

  • To 100 µL of sample (e.g., plasma, cell lysate, or tissue homogenate), add 375 µL of a chloroform:methanol (1:2, v/v) mixture containing the internal standard (e.g., C17 Ceramide at a final concentration of 100 ng/mL).

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.

  • Column Temperature: 50°C.[6]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.00100
12.00100
12.17030
15.07030
Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

MRM Transitions:

The characteristic fragmentation of ceramides in positive ESI mode involves the neutral loss of the fatty acyl chain, resulting in a product ion corresponding to the sphingoid base. For a d18:1 sphingoid base, this product ion is observed at m/z 264.3.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (d18:1/32:0)762.8264.35035
C17 Ceramide (IS)552.5264.35030

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energy should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples of tables for presenting calibration curve data and sample quantification results.

Table 1: this compound Calibration Curve and Performance
ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%

Note: These are expected performance characteristics based on similar very-long-chain ceramide assays and should be validated for the specific this compound assay.[7][8][9]

Table 2: Quantification of this compound in Biological Samples
Sample IDThis compound Concentration (ng/mL or ng/mg tissue)Standard Deviation
Control Group 115.21.8
Control Group 218.52.1
Treatment Group 135.74.2
Treatment Group 241.35.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of Very-Long-Chain Ceramides

signaling_pathway cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects cluster_outcomes Biological Outcomes De_Novo De Novo Synthesis VLC_Cer Very-Long-Chain Ceramides (e.g., C32) De_Novo->VLC_Cer Sphingomyelin Sphingomyelin Hydrolysis Sphingomyelin->VLC_Cer Salvage Salvage Pathway Salvage->VLC_Cer PP2A Protein Phosphatase 2A (PP2A) Activation VLC_Cer->PP2A PKCzeta Protein Kinase C zeta (PKCζ) Inhibition VLC_Cer->PKCzeta Membrane Alteration of Membrane Properties VLC_Cer->Membrane Apoptosis Apoptosis PP2A->Apoptosis Insulin_Resistance Insulin Resistance PKCzeta->Insulin_Resistance Inflammation Inflammation Membrane->Inflammation

Caption: Generalized signaling pathway of very-long-chain ceramides.

References

Application Notes and Protocols for C32 Ceramide Extraction from Cultured Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that are integral components of the epidermal permeability barrier and play crucial roles as signaling molecules in regulating cell proliferation, differentiation, and apoptosis.[1][2][3] Specifically, ultra-long-chain ceramides, such as C32 ceramide, are critical for the formation and maintenance of a healthy skin barrier.[4] Dysregulation of ceramide metabolism has been implicated in various skin disorders, making the accurate quantification of specific ceramide species in keratinocytes a key area of research for dermatology and drug development.[5][6]

These application notes provide a detailed protocol for the extraction and subsequent analysis of this compound from cultured human keratinocytes. The methodologies outlined below are based on established lipid extraction techniques and analytical platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for ceramide quantification.[7][8][9]

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method is a critical step in lipidomics that can significantly impact the recovery and subsequent analysis of target lipids.[10][11] The following table summarizes key quantitative and qualitative aspects of common lipid extraction methods applicable to cultured keratinocytes.

Method Solvent System Typical Recovery of Ceramides Advantages Disadvantages Reference
Folch Method Chloroform:Methanol (B129727) (2:1, v/v)70-99% (for various tissues)Gold standard for lipid extraction, high lipid yield.Requires a biphasic separation, use of chlorinated solvents.[11][12]
Bligh & Dyer Method Chloroform:Methanol:Water (1:2:0.8, v/v/v, then adjusted to 2:2:1.8 for phase separation)78-91% (for plasma)Widely used and validated, efficient for a broad range of lipids.Multi-step process, use of chlorinated solvents.[9][12][13]
Isopropanol (IPA) Precipitation IsopropanolGood recovery, particularly for polar lipids.Simpler, single-step procedure, less toxic than chloroform-based methods, good reproducibility.May have different selectivity compared to biphasic methods.[10]
Methanol/MTBE Method Methanol:Methyl-tert-butyl ether (MTBE)High lipid yield.Can be automated, separates lipids into the upper phase.[11]

Experimental Protocols

I. Culture of Human Keratinocytes for Ceramide Analysis

This protocol describes the culture of human primary keratinocytes to a state suitable for the analysis of differentiation-associated lipids like this compound.

Materials:

  • Human primary keratinocytes

  • Serum-free keratinocyte growth medium (e.g., EpiLife with HKGS supplement, or MCDB 153) with low calcium (e.g., 0.07 mM)[13][14]

  • Differentiation-inducing medium: Keratinocyte growth medium with high calcium (e.g., 1.2 mM)[13][14]

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Plating and Proliferation: Culture human primary keratinocytes in serum-free keratinocyte growth medium with low calcium. Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Induction of Differentiation: When cells reach 60-70% confluence, switch to a high-calcium differentiation-inducing medium.[13] Continue to culture for an additional 6-8 days to promote terminal differentiation and the synthesis of ultra-long-chain ceramides.[13][15]

  • Cell Harvest: a. Aspirate the culture medium and wash the adherent cells twice with cold PBS. b. Add trypsin-EDTA to detach the cells. c. Once detached, neutralize the trypsin with trypsin inhibitor or medium containing serum, and transfer the cell suspension to a conical tube. d. Centrifuge the cell suspension at 180 x g for 7-10 minutes to pellet the cells.[16] e. Aspirate the supernatant and wash the cell pellet with cold PBS. f. Centrifuge again and remove the supernatant. The cell pellet can be used immediately for lipid extraction or stored at -80°C.

II. This compound Extraction from Cultured Keratinocytes (Modified Bligh & Dyer Method)

This protocol is optimized for the extraction of a broad range of lipids, including ultra-long-chain ceramides, from a cultured cell pellet.

Materials:

  • Keratinocyte cell pellet

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Ultrapure water

  • Glass vials with Teflon-lined caps

  • Sonicator

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Cell Lysis and Initial Extraction: a. To the cell pellet (e.g., from a T75 flask), add 1 mL of methanol and vortex thoroughly to resuspend the pellet.[17] b. Transfer the suspension to a glass vial. c. Add 2 mL of chloroform.[17] d. Vortex vigorously for 1 minute. e. Sonicate the mixture for 30 minutes in a water bath sonicator.[17]

  • Phase Separation: a. Add 0.8 mL of ultrapure water to the vial to induce phase separation. b. Vortex for 1 minute. c. Centrifuge at 3000 rpm for 10 minutes to facilitate the separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: a. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass vial.[12][17] Be careful not to disturb the protein interface.

  • Re-extraction (Optional but Recommended): a. To the remaining aqueous layer and protein interface, add another 2 mL of chloroform. b. Vortex and centrifuge as before. c. Collect the lower organic phase and combine it with the first extract.

  • Solvent Evaporation: a. Dry the combined lipid extract under a gentle stream of nitrogen gas at room temperature.[12][17] b. The resulting lipid film should be stored at -80°C until analysis.

  • Sample Reconstitution: a. Just prior to analysis, reconstitute the dried lipid film in a suitable solvent for your analytical method (e.g., acetonitrile, methanol/chloroform 1:1 v/v).[11][17]

III. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual ceramide species.[7][8]

Instrumentation and Conditions (General Guidelines):

  • Liquid Chromatography: A reverse-phase C8 or C18 column is typically used for the separation of ceramide species.[9]

  • Mobile Phases: A gradient elution using mobile phases such as water/methanol or water/acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used.[8][17]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. This involves monitoring the transition from a specific precursor ion (the this compound molecule) to a characteristic product ion.[8][18] For ceramides, a common product ion corresponds to the sphingoid base backbone (e.g., m/z 264.2).[17]

  • Internal Standards: For accurate quantification, it is essential to use a non-endogenous internal standard, such as an odd-chain ceramide (e.g., C17 ceramide) or a stable isotope-labeled ceramide.[9]

Visualizations

Experimental Workflow Diagram

G cluster_culture I. Keratinocyte Culture cluster_extraction II. Lipid Extraction cluster_analysis III. Analysis A Plate Primary Keratinocytes B Proliferate in Low Calcium Medium A->B C Induce Differentiation in High Calcium Medium B->C D Harvest Cells (Wash, Trypsinize, Pellet) C->D E Lyse Pellet in Methanol/Chloroform D->E Cell Pellet F Induce Phase Separation (Add Water & Centrifuge) E->F G Collect Lower Organic Phase F->G H Dry Lipid Extract (Nitrogen Stream) G->H I Reconstitute Lipid Film H->I Lipid Film J Inject into LC-MS/MS I->J K Quantify this compound (MRM Mode) J->K

Caption: Workflow for this compound Extraction and Analysis.

Ceramide Signaling Pathway in Keratinocytes

G Extracellular Extracellular Signals (e.g., TNF-α, Stress) SMase Sphingomyelinase (SMase) Activation Extracellular->SMase Sphingomyelin Sphingomyelin SMase->Sphingomyelin Ceramide Ceramide (Signaling Pool) Sphingomyelin->Ceramide Hydrolysis Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylation Signaling Downstream Signaling (PP2A, PKCζ) Ceramide->Signaling DeNovo De Novo Synthesis Pathway DeNovo->Ceramide Barrier Epidermal Barrier Formation Glucosylceramide->Barrier Apoptosis Apoptosis Signaling->Apoptosis Differentiation Differentiation Signaling->Differentiation ProlifArrest Proliferation Arrest Signaling->ProlifArrest

Caption: Simplified Ceramide Signaling in Keratinocytes.

References

Application Note: Synthesis and Characterization of a C32 Ceramide Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that are central to cellular membrane structure and function. They act as critical bioactive signaling molecules involved in regulating diverse cellular processes, including apoptosis, cell growth, differentiation, and inflammation.[1][2][3] Very-long-chain ceramides (VLC-Cer), those with acyl chains of 20 carbons or more, are of particular interest. C32 Ceramide (d18:1/32:0), an ultra-long-chain ceramide, is a crucial component of the epidermal permeability barrier in the skin.[4] The synthesis of high-purity this compound analytical standards is essential for researchers to accurately quantify endogenous levels, elucidate its roles in metabolic pathways, and investigate its potential as a biomarker or therapeutic target in various diseases.[5][6]

This document provides a detailed protocol for the chemical synthesis of this compound (N-dotriacontanoyl-D-erythro-sphingosine) and its subsequent analytical characterization.

Chemical and Physical Data

The fundamental properties of the target this compound are summarized below.

PropertyValueReference
Systematic Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide[7]
Common Name This compound (d18:1/32:0)[7]
Molecular Formula C₅₀H₉₉NO₃[7]
Molecular Weight 762.3 g/mol [7]
Physical Form Waxy or solid[8]
Solubility Soluble in Chloroform (B151607):Methanol (B129727) mixtures (e.g., 2:1) and requires heating for dissolution in DMSO, Ethanol, or Methanol.[7]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound (d18:1/32:0)

This protocol describes the synthesis of this compound via the direct coupling of a D-erythro-sphingosine base with dotriacontanoic acid using a carbodiimide-mediated reaction. This method is effective for preparing ceramides with high yields.[9]

Workflow for this compound Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A Dotriacontanoic Acid (C32 Fatty Acid) D Amide Coupling Reaction (in Organic Solvent) A->D B D-erythro-Sphingosine B->D C EDC / DCC (Carbodiimide) C->D E Purification (Silica Gel Chromatography) D->E Crude Product F High-Purity This compound Standard E->F

Caption: Workflow for the chemical synthesis of this compound.

Materials and Reagents:

  • D-erythro-Sphingosine

  • Dotriacontanoic Acid (C32)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N′-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Dichloromethane (DCM), anhydrous

  • Chloroform

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Hexane (B92381)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Nitrogen gas supply

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve D-erythro-sphingosine (1 equivalent) and dotriacontanoic acid (1.1 equivalents) in anhydrous DCM. Due to the poor solubility of the long-chain fatty acid, gentle warming and sonication may be required.

  • Coupling Reaction: Add EDC (1.5 equivalents) to the solution. If desired, a catalytic amount of DMAP can be added.

  • Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of chloroform:methanol 9:1 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove any urea (B33335) byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate, followed by chloroform and methanol, to isolate the pure this compound.[8][9]

  • Final Product: Combine the pure fractions, evaporate the solvent under nitrogen, and dry the final product under high vacuum. The yield is typically in the range of 60-75%.[9] Store the purified this compound standard at -20°C.

Protocol 2: Analytical Characterization of this compound Standard

The identity, purity, and concentration of the synthesized this compound must be confirmed using high-resolution analytical techniques.

Workflow for Analytical Validation

G A Synthesized This compound B LC-MS/MS Analysis A->B Inject Sample C NMR Spectroscopy A->C Dissolve Sample D Identity Confirmation (Mass & Fragmentation) B->D E Purity Assessment (>98%) B->E F Structural Verification C->F

Caption: Workflow for the analytical validation of the this compound standard.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS provides high sensitivity and specificity for ceramide quantification and is the gold standard for lipidomic analysis.[6][10][11]

Materials and Reagents:

  • HPLC-grade Chloroform, Methanol, Acetonitrile, Formic Acid, Ammonium (B1175870) Formate (B1220265)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mass spectrometer (Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in chloroform:methanol (2:1) at 1 mg/mL. Create a working solution by diluting the stock solution in the initial mobile phase.[10]

  • LC Conditions:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.

  • MS/MS Conditions (Positive ESI Mode):

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]⁺: m/z 763.8 (corresponding to C₅₀H₉₉NO₃ + H⁺).

    • Product Ion: m/z 264.3 (characteristic fragment of the sphingosine (B13886) backbone).[11][12]

    • Settings: Optimize collision energy and other source parameters (e.g., capillary voltage, source temperature) for the specific instrument used.[11][13]

  • Data Analysis: Confirm the identity of this compound by its retention time and the specific precursor-to-product ion transition. Determine purity by calculating the peak area of the this compound relative to the total ion chromatogram.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the precise chemical structure of the synthesized molecule.[14]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the spectra to confirm the presence of key structural features of the this compound molecule.[14][15][16]

Expected Analytical Data

The following table summarizes the expected analytical results for a high-purity this compound standard.

Analysis TypeParameterExpected Result
LC-MS/MS Precursor Ion [M+H]⁺m/z 763.8
Product Ionm/z 264.3
Purity (HPLC)> 98%
¹H NMR Amide Proton (NH)δ ~6.2-6.8 ppm
Vinylic Protons (-CH=CH-)δ ~5.4-5.8 ppm
Hydroxyl Protons (-OH)Broad signals, variable ppm
Acyl Chain CH₂δ ~1.25 ppm (large integral)
Terminal CH₃δ ~0.88 ppm

Biological Context: Ceramide Signaling

Ceramides are synthesized through several pathways in the cell, with the de novo synthesis pathway being a primary route. This pathway begins in the endoplasmic reticulum and involves the sequential action of several key enzymes.[1] Ultra-long-chain ceramides like C32 are synthesized by specific ceramide synthases (CERS), particularly CERS3, which shows a preference for very-long-chain fatty acyl-CoAs.[4][17]

De Novo Ceramide Synthesis Pathway

G cluster_start Starting Substrates cluster_pathway Synthesis Pathway (Endoplasmic Reticulum) cluster_enzymes Key Enzymes A Serine + Palmitoyl-CoA B 3-Ketosphinganine A->B C Dihydrosphingosine (Sphinganine) B->C D Dihydro-C32-Ceramide C->D E This compound D->E E1 SPT E1->B Catalyzes E2 KSR E2->C Catalyzes E3 CERS3 E3->D Catalyzes E4 DEGS1 E4->E Catalyzes

Caption: The de novo synthesis pathway for this compound in the cell.

References

Application Note: Identification and Quantification of C32 Ceramide using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of C32 ceramide, a very-long-chain sphingolipid, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Very-long-chain ceramides (B1148491) are crucial components of cellular membranes and are implicated in various signaling pathways related to apoptosis, insulin (B600854) resistance, and cellular stress.[1][2] The method described herein utilizes electrospray ionization in positive mode and Multiple Reaction Monitoring (MRM) for sensitive and specific detection. This application note includes comprehensive protocols for sample preparation, LC separation, and MS/MS analysis, along with expected quantitative performance and a diagram of a relevant signaling pathway.

Introduction

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of membranes and critical second messengers in cellular signaling.[2][3] They consist of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond. The length of this fatty acid chain is a key determinant of the ceramide's biological function. Very-long-chain ceramides (VLC-Cers), which include species with acyl chains of 22 carbons or more, are synthesized by specific ceramide synthases (e.g., CerS2 and CerS3) and play distinct roles in cellular processes.[2][4]

The analysis of specific ceramide species like this compound is challenging due to their low abundance and the complexity of the lipidome. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application, offering the high sensitivity and specificity required to resolve and quantify individual ceramide molecules from complex biological extracts.[4] This protocol details a robust LC-MS/MS method optimized for the analysis of this compound.

Experimental Workflow

The overall experimental process for the analysis of this compound is depicted below. The workflow begins with lipid extraction from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike Internal Standard (e.g., C17:0 Ceramide) Sample->Spike Extract Lipid Extraction (Protein Precipitation or Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Reversed-Phase LC Separation Inject->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Q1: Precursor Ion Selection (e.g., m/z 762.8 for C32:0 Cer) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Detection (e.g., m/z 264.3) CID->MS2 Integrate Peak Integration MS2->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report G Stimuli Cellular Stress (e.g., TNF-α, Oxidative Stress) CerS Ceramide Synthase (CerS2, CerS3) Stimuli->CerS activates Ceramide This compound (Very-Long-Chain) CerS->Ceramide synthesizes PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Akt_p Akt (active, phosphorylated) PP2A->Akt_p dephosphorylates Akt Akt (inactive) Akt_p->Akt Survival Cell Survival & Growth Akt_p->Survival promotes Apoptosis Apoptosis Akt->Apoptosis leads to

References

Application Notes: Quantification of C32 Ceramide Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as crucial structural components of cell membranes and as bioactive molecules in a variety of cellular signaling pathways.[1][2][3] These pathways include apoptosis, cell senescence, inflammation, and insulin (B600854) resistance.[1][4] Ceramides are structurally diverse, characterized by different fatty acyl chain lengths, which can range from medium-chain (C12) to ultra-long-chain (≥C26).[1] Very-long-chain (VLC) ceramides, such as C32 ceramide, have distinct biological roles and their circulating levels have been associated with metabolic diseases like insulin resistance and diabetes.[5][6]

Accurate quantification of specific ceramide species in complex biological matrices is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and specificity.[7] The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is critical for achieving accurate and precise quantification. This approach, known as stable isotope dilution, corrects for variations in sample extraction efficiency, matrix effects, and instrument response.[8][9]

This document provides a detailed protocol for the quantification of this compound (specifically Cer(d18:1/32:0)) in human plasma using deuterated this compound (Cer(d18:1/32:0)-d7) as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis is a gold-standard method for quantitative mass spectrometry. It relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. The deuterated standard is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms.

Because the internal standard and the analyte behave nearly identically during sample preparation (e.g., extraction, derivatization) and chromatographic separation, any sample loss or variation will affect both compounds equally.[9] In the mass spectrometer, the analyte and the internal standard are distinguished by their different mass-to-charge ratios (m/z). By measuring the peak area ratio of the endogenous analyte to the known amount of the internal standard, the concentration of the endogenous analyte in the original sample can be calculated with high precision and accuracy.

G Principle of Stable Isotope Dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Endogenous This compound (Unknown Amount) Extraction Lipid Extraction Analyte->Extraction IS Deuterated This compound (Known Amount) IS->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Calc Calculate Analyte Concentration Ratio->Calc

Caption: Workflow for quantification using a deuterated internal standard.

Experimental Protocols

1. Protocol for Quantification of this compound in Human Plasma

This protocol is adapted from established methods for quantifying very-long-chain ceramides in plasma.[5][10]

1.1. Materials and Reagents

  • This compound (Cer(d18:1/32:0)) standard (Avanti Polar Lipids or equivalent)

  • Deuterated this compound (Cer(d18:1/32:0)-d7) standard (Avanti Polar Lipids or equivalent)

  • HPLC-grade or LC-MS grade: Methanol (B129727), Isopropanol, Acetonitrile, Formic Acid, Water

  • Human plasma (K2-EDTA)

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA), lipid-free

  • Glass vials and tubes to prevent plasticizer contamination[11]

1.2. Preparation of Standards and Quality Controls (QC)

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and deuterated this compound-d7 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 0.1 µg/mL to 20 µg/mL).

  • Internal Standard (IS) Working Solution: Dilute the deuterated this compound-d7 stock solution with methanol to a final concentration of 5 µg/mL.

  • Calibration Curve: Prepare calibration standards by spiking the appropriate working standard solution into a surrogate matrix (e.g., 5% BSA in PBS) to achieve final concentrations ranging from 10 ng/mL to 2000 ng/mL.[12]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into a pooled human plasma sample.[10]

1.3. Sample Preparation (Lipid Extraction)

This protocol utilizes a simple protein precipitation method, which is efficient for high-throughput analysis.[5][8]

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To a 1.5 mL glass tube, add 50 µL of the sample (plasma, calibrator, or QC).

  • Add 10 µL of the IS Working Solution (5 µg/mL deuterated this compound-d7) to all tubes except for blank matrix samples.

  • Add 500 µL of cold methanol.

  • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new glass vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65% Solvent B). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an LC-MS autosampler vial for analysis.

G Lipid Extraction Workflow start Plasma Sample (50 µL) add_is Add Deuterated IS (10 µL) start->add_is add_meth Add Cold Methanol (500 µL) add_is->add_meth vortex1 Vortex (1 min) add_meth->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute end Inject to LC-MS/MS reconstitute->end

Caption: Sample preparation workflow for this compound analysis.

1.4. LC-MS/MS Instrumentation and Conditions

The following are typical parameters and can be optimized for the specific instrument used.

Parameter Condition
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Isopropanol with 0.1% Formic Acid[10]
Flow Rate 0.4 mL/min
Gradient Start at 65% B, increase to 95% B over 3 min, hold for 1 min, return to 65% B and re-equilibrate for 1 min. (Total run time: 5 min)[10]
Column Temperature 55°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2 below
Source Temp. 500°C
IonSpray Voltage 5500 V

Table 1: Representative LC-MS/MS Conditions.

Data Presentation

Quantitative Data

The most abundant product ion for ceramides typically results from the neutral loss of the fatty acyl chain, leaving the sphingoid base fragment (m/z 264.2 for d18:1 base).[10]

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Analyte)790.8264.25045
This compound-d7 (IS)797.8271.25045
Table 2: Example MRM Transitions for this compound Analysis.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators. A linear regression with 1/x² weighting is typically used.

Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
104,550480,5000.009
2511,300485,1000.023
10046,200490,2000.094
250118,500488,0000.243
500240,100482,3000.498
1000495,300491,0001.009
2000988,000486,6002.030
Table 3: Example Calibration Curve Data (R² > 0.99).

Precision and Accuracy

The assay's performance is evaluated using QC samples. Precision is expressed as the coefficient of variation (%CV), and accuracy is the percentage of the measured concentration relative to the nominal concentration.

QC Level Nominal Conc. (ng/mL) Measured Conc. (ng/mL) (n=5) Precision (%CV) Accuracy (%)
Low7578.26.5%104.3%
Medium750735.54.1%98.1%
High15001545.03.8%103.0%
Table 4: Example Precision and Accuracy Data.

Biological Relevance and Signaling

Very-long-chain (VLC) ceramides, synthesized by ceramide synthases (CerS) 2 and 3, are integral to cellular function and pathology.[13][14] Dysregulation of VLC ceramide levels is implicated in several diseases. For instance, elevated levels of VLC ceramides are linked to insulin resistance, while in other contexts, they can have protective effects.[6] Ceramides, in general, are key mediators of apoptosis.[4] They can influence mitochondrial membrane permeability or activate protein phosphatases like PP2A, which in turn dephosphorylates and inactivates pro-survival proteins like Akt, tipping the cellular balance towards apoptosis.[4][15]

G Simplified Ceramide-Mediated Apoptotic Pathway Stress Cellular Stress (e.g., Oxidative Stress) CerS Ceramide Synthase (CerS2/3) Stress->CerS activates VLC_Cer VLC Ceramide (e.g., C32) CerS->VLC_Cer synthesizes I2PP2A I2PP2A (Inhibitor) VLC_Cer->I2PP2A binds & inhibits PP2A PP2A (Phosphatase) I2PP2A->PP2A inhibits Akt Akt (Pro-Survival) - Active PP2A->Akt dephosphorylates Akt_i Akt (Pro-Survival) - Inactive Apoptosis Apoptosis Akt->Apoptosis inhibits Akt_i->Apoptosis

Caption: Ceramide signaling in the induction of apoptosis via PP2A/Akt.

References

Application Note and Protocols: A Comprehensive Lipidomics Workflow for the Analysis of Very-Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain ceramides (B1148491) (VLC-Cer), a subclass of sphingolipids characterized by fatty acid chains of 22 carbons or more, are crucial signaling molecules implicated in a myriad of cellular processes, including apoptosis, insulin (B600854) resistance, and inflammation.[1] Dysregulation of VLC-Cer metabolism has been linked to various pathologies, making their accurate quantification essential for disease biomarker discovery and therapeutic development.[1] This document provides a detailed, validated workflow for the sensitive and specific analysis of VLC-Cer from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The presented workflow is designed to be robust and applicable across various research and drug development settings, offering a reliable methodology from sample preparation to data analysis.

Signaling Pathway of Very-Long-Chain Ceramides in Apoptosis

VLC_Ceramide_Apoptosis_Pathway Ext_Stress External Stressors (e.g., UV, Chemotherapy) DeNovo De Novo Synthesis Ext_Stress->DeNovo CerS Ceramide Synthases (CerS2/3) DeNovo->CerS VLCCer Very-Long-Chain Ceramides (VLC-Cer) CerS->VLCCer Mito Mitochondria VLCCer->Mito Forms pores in mitochondrial membrane BaxBak Bax/Bak Activation Mito->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of VLC-Cer-induced apoptosis.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and analysis of VLC-Cer from plasma samples.

Materials and Reagents
  • Solvents: Isopropanol, Chloroform, Methanol, Water (LC-MS Grade)

  • Acids: Formic Acid (LC-MS Grade)

  • Internal Standards: Deuterated VLC-Cer standards (e.g., [²H₄]Cer(22:0), [²H₄]Cer(24:0))[2]

  • Ceramide Standards: Cer(22:0), Cer(24:0) for calibration curves[2]

  • Collection Tubes: Polypropylene microcentrifuge tubes (1.5 mL)

  • Pipettes and Tips: Calibrated micropipettes and high-quality tips

  • Vortex Mixer

  • Centrifuge: Capable of 3000 x g

  • Autosampler Vials: With inserts

Sample Preparation: Protein Precipitation

This protocol is adapted for high-throughput analysis of plasma samples.[2][3]

  • Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of plasma sample, quality control (QC) samples, and blanks.

  • Internal Standard Addition: Add 400 µL of the internal standard/protein precipitation solution (e.g., 0.0125 µg/mL of [²H₄]Cer(22:0) and 0.05 µg/mL of [²H₄]Cer(24:0) in isopropanol:chloroform 9:1 v/v) to each well, except for the blank where only the isopropanol:chloroform solution is added.[2]

  • Vortexing: Vortex the plate or tubes for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a clean 96-well plate or new tubes.

  • LC-MS/MS (B15284909) Analysis: The samples are now ready for injection into the LC-MS/MS system.

Lipidomics Workflow Diagram

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Protein Precipitation) Sample->Extraction LC Liquid Chromatography (Reversed-Phase HPLC) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS, MRM) LC->MS DataAcq Data Acquisition MS->DataAcq DataProc Data Processing (Peak Integration, Quantification) DataAcq->DataProc Stats Statistical Analysis DataProc->Stats Bio Biological Interpretation Stats->Bio

Caption: Overview of the VLC-Cer lipidomics workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography Parameters
ParameterSetting
Column C8 or C18, 2.1 x 150 mm, 5 µm
Mobile Phase A Water with 0.1-0.2% Formic Acid[2][4]
Mobile Phase B Isopropanol or Acetonitrile/Isopropanol (60:40, v/v) with 0.1-0.2% Formic Acid[2][4]
Flow Rate 0.3 mL/min[4]
Injection Volume 5-25 µL[2][4]
Column Temperature 40 °C
Gradient See Table 2

Table 1: Liquid Chromatography Parameters

Gradient Elution Program
Time (min)% Mobile Phase B
0.0 - 0.565
0.5 - 2.065 -> 90
2.0 - 2.190 -> 100
2.1 - 3.0100
3.0 - 3.1100 -> 65
3.1 - 5.065 (Equilibration)

Table 2: Example Gradient Elution Program. This is a rapid 5-minute gradient suitable for high-throughput analysis.[2] For separation of a wider range of ceramides, a longer gradient may be necessary.[4]

Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)[2][4]
Capillary Voltage 3500 - 5500 V[2]
Source Temperature 150 °C
Desolvation Gas Nitrogen, 45 L/min[2]
Collision Gas Argon
Dwell Time 50 ms per transition[2]

Table 3: Mass Spectrometry Parameters

MRM Transitions for VLC-Ceramides
AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
Cer(22:0)622264Quantifier[2]
Cer(22:0)622282Qualifier[2]
Cer(24:0)650264Quantifier[2]
Cer(24:0)650282Qualifier[2]
[²H₄]Cer(22:0)626264Internal Standard[2]
[²H₄]Cer(24:0)654264Internal Standard[2]

Table 4: Example MRM Transitions for C22:0 and C24:0 Ceramides. The product ion at m/z 264 corresponds to the sphingoid backbone.

Data Analysis and Quantification

  • Peak Integration: Raw data from the LC-MS/MS is processed using instrument-specific software (e.g., Analyst, MassHunter).

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

  • Quantification: The concentration of each VLC-Cer species in the unknown samples is determined from the calibration curve.

  • Data Normalization: Data can be normalized to the initial sample volume or protein concentration.

Data Analysis Workflow

Data_Analysis_Workflow RawData Raw LC-MS/MS Data PeakInt Peak Integration RawData->PeakInt CalCurve Calibration Curve Construction PeakInt->CalCurve Quant Quantification of Analyte Concentration CalCurve->Quant Norm Data Normalization Quant->Norm FinalData Final Quantitative Data Norm->FinalData

Caption: Logical flow for quantitative data analysis.

Assay Performance and Validation

A summary of typical assay performance characteristics is provided below.

ParameterTypical Value
Linear Dynamic Range 0.02–4 µg/mL for Cer(22:0) 0.08–16 µg/mL for Cer(24:0)[2]
Lower Limit of Quantification (LLOQ) 0.02 µg/mL for Cer(22:0) 0.08 µg/mL for Cer(24:0)[2]
Intra- and Inter-Assay Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Absolute Recovery 109% for Cer(22:0) 114% for Cer(24:0)[2]

Table 5: Typical Assay Performance Characteristics.

Conclusion

This application note provides a comprehensive and validated workflow for the quantitative analysis of very-long-chain ceramides in biological samples. The detailed protocols for sample preparation, LC-MS/MS analysis, and data processing offer a robust framework for researchers in academia and the pharmaceutical industry. Adherence to these methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of VLC-Cer in health and disease.

References

Application Notes and Protocols for C32 Ceramide Analysis from Skin Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid molecules that are major components of the stratum corneum, the outermost layer of the epidermis. They play a crucial role in maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Among the various ceramide species, very-long-chain ceramides (VLC-Cer), such as C32 ceramide, are of particular interest due to their essential role in forming a highly ordered and impermeable lipid barrier.

This document provides a detailed protocol for the sample preparation and analysis of this compound from human skin biopsies. The accurate quantification of this compound is vital for research in dermatology, cosmetology, and drug development, as alterations in its levels have been associated with various skin disorders.

Data Presentation

The following table summarizes the expected quantitative data for this compound in human skin biopsies. Please note that absolute concentrations can vary depending on the analytical method, individual variability, and the specific layer of the skin being analyzed.

Ceramide SpeciesAnalytical MethodSample TypeReported Concentration (ng/mg tissue)Reference
C32:0 CeramideLC-MS/MSHuman Stratum Corneum (tape stripping)Data typically reported as relative abundance. Human EO ceramides are composed of C30:0 > C32:0 > C31:0.[1][1]
C42 CeramideLC-MS/MSHuman Stratum Corneum (tape stripping)Average of 115.2 µg/mL (in extraction solvent)

Experimental Protocols

This section details the methodologies for the key experiments involved in the analysis of this compound from skin punch biopsies.

Skin Punch Biopsy Collection and Handling
  • Procedure: A standard 3-4 mm punch biopsy is collected from the desired skin area under sterile conditions.[2]

  • Immediate Processing: Immediately after collection, the biopsy should be snap-frozen in liquid nitrogen to halt enzymatic activity and preserve the lipid profile.

  • Storage: Frozen biopsies should be stored at -80°C until further processing.

Sample Homogenization
  • Objective: To disrupt the tissue structure and release intracellular components, including lipids.

  • Protocol:

    • Place the frozen skin punch biopsy (typically 5-10 mg) in a pre-chilled 2 mL ceramic bead tube.

    • Add 1 mL of ice-cold homogenization buffer (e.g., Phosphate Buffered Saline with protease and phosphatase inhibitors).

    • Homogenize the tissue using a bead-beater homogenizer (e.g., Precellys) at a high-speed setting for 2-3 cycles of 30 seconds, with cooling on ice for 1 minute between cycles.[3]

    • Visually inspect the sample to ensure complete homogenization.

Lipid Extraction (Modified Bligh-Dyer Method)
  • Objective: To efficiently extract total lipids, including the hydrophobic this compound, from the homogenized tissue.

  • Protocol:

    • To the homogenized sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously for 15 minutes at room temperature.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of ultrapure water and vortex for 1 minute.

    • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in an appropriate volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1 v/v).

This compound Analysis by LC-MS/MS
  • Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Parameters (Example):

    • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A gradient from 60% B to 100% B over 10 minutes, followed by a hold at 100% B for 5 minutes, and re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for C32:0 ceramide. The exact m/z values will depend on the adduct ion being monitored (e.g., [M+H]+).

    • Collision Energy and other parameters: Optimize these for the specific instrument and this compound standard.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., C16:0-d31 ceramide) for accurate quantification. Create a calibration curve using a C32:0 ceramide standard of known concentrations.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Collection & Preparation cluster_1 Homogenization cluster_2 Lipid Extraction cluster_3 Analysis A Skin Punch Biopsy (3-4 mm) B Snap Freeze in Liquid Nitrogen A->B C Store at -80°C B->C D Add Homogenization Buffer C->D Start Protocol E Bead-Beating D->E F Homogenized Sample E->F G Add Chloroform/Methanol F->G H Vortex & Centrifuge G->H I Collect Organic Phase H->I J Dry & Resuspend I->J K LC-MS/MS Analysis J->K L Data Processing & Quantification K->L

Caption: Workflow for this compound analysis from skin biopsies.

This compound Biosynthesis Pathway

G De Novo Ceramide Biosynthesis Pathway cluster_0 Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide (C32:0) Sphinganine->Dihydroceramide FattyAcylCoA Fatty Acyl-CoA (e.g., C32:0-CoA) FattyAcylCoA->Dihydroceramide CerS3 Ceramide Ceramide (C32:0) Dihydroceramide->Ceramide DEGS1 CerS3 Ceramide Synthase 3 (CerS3) DEGS1 Dihydroceramide Desaturase 1 (DEGS1) SPT Serine Palmitoyltransferase (SPT) KSR 3-Ketosphinganine Reductase (3-KSR)

Caption: Simplified de novo biosynthesis pathway of this compound.

Signaling Role of Very-Long-Chain Ceramides

G Signaling Role of Very-Long-Chain Ceramides in Keratinocytes cluster_0 Keratinocyte Differentiation cluster_1 Apoptosis Regulation cluster_2 Skin Barrier Function VLC_Cer Very-Long-Chain Ceramides (e.g., C32) PPARd PPARδ Activation VLC_Cer->PPARd Mitochondria Mitochondrial Outer Membrane Permeabilization VLC_Cer->Mitochondria Lipid_Lamellae Formation of Ordered Lipid Lamellae VLC_Cer->Lipid_Lamellae ABCA12 ↑ ABCA12 Expression PPARd->ABCA12 Lamellar_Body Lamellar Body Formation ABCA12->Lamellar_Body Apoptosis Apoptosis Mitochondria->Apoptosis Barrier_Integrity Enhanced Barrier Integrity Lipid_Lamellae->Barrier_Integrity

Caption: Signaling roles of very-long-chain ceramides in skin.

References

High-Resolution Mass Spectrometry of C32 Ceramide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that play a critical role as signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2][3][4] Very-long-chain ceramides, such as C32 ceramide, have been implicated in specific biological functions and are of increasing interest in drug development and biomedical research. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver high-quality quantitative data. Additionally, this document outlines the key signaling pathways involving ceramides to provide a broader context for the analysis.

Introduction

Ceramides are central intermediates in sphingolipid metabolism, synthesized either de novo in the endoplasmic reticulum or through the breakdown of complex sphingolipids like sphingomyelin.[1][3] They are composed of a sphingoid base, typically sphingosine, linked to a fatty acid of varying chain length. The length of this fatty acid chain significantly influences the biophysical properties and biological functions of the ceramide species.

This compound, a very-long-chain ceramide, is a constituent of cellular membranes and is involved in modulating membrane structure and signaling. Dysregulation of ceramide metabolism has been linked to various diseases, including metabolic disorders, cardiovascular disease, and cancer.[3] Accurate and precise quantification of specific ceramide species like C32 is therefore crucial for understanding their physiological roles and their potential as biomarkers or therapeutic targets. High-resolution mass spectrometry coupled with liquid chromatography offers the necessary selectivity and sensitivity for this purpose.[5]

Ceramide Signaling Pathways

Ceramides act as second messengers in a complex network of signaling pathways that regulate critical cellular decisions, such as survival and death.[3] They can be generated in response to various cellular stresses, including oxidative stress and DNA damage, as well as by inflammatory signals like tumor necrosis factor-α (TNF-α).[4][6] Key signaling events initiated by ceramides include the activation of protein phosphatases (PP1 and PP2a) and protein kinases like protein kinase C (PKC) and c-Jun N-terminal kinase (JNK).[1][3] These signaling cascades can ultimately lead to the activation of caspases and the induction of apoptosis (programmed cell death).[2][3] Furthermore, ceramides are known to influence inflammatory responses through the activation of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.[3]

Ceramide_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Stress Cellular Stress (Oxidative, DNA Damage) TNFa TNF-α SMase Sphingomyelinase (SMase) TNFa->SMase Ceramide Ceramide (e.g., C32) SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide PP Protein Phosphatases (PP1, PP2a) Ceramide->PP PKC Protein Kinase C (PKC) Ceramide->PKC JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK NFkB NF-κB Pathway Ceramide->NFkB Apoptosis Apoptosis PP->Apoptosis PKC->Apoptosis JNK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Ceramide signaling pathways leading to apoptosis and inflammation.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound involves several key steps, starting from sample collection and lipid extraction, followed by chromatographic separation and detection by high-resolution mass spectrometry, and concluding with data analysis.

Experimental_Workflow A Sample Collection (Tissue, Plasma, Cells) B Lipid Extraction (e.g., Bligh-Dyer or Folch method) A->B C Sample Reconstitution B->C D LC-MS/MS Analysis (High-Resolution Mass Spectrometer) C->D E Data Acquisition (MRM Mode) D->E F Data Processing & Quantification E->F

Caption: General workflow for this compound analysis by LC-MS/MS.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of ceramides from biological matrices.[7]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Internal Standard (e.g., C17:0 Ceramide)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 100 µL plasma or homogenized tissue).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture containing the internal standard.

  • Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase A).

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Gradient Conditions:

Time (min)% Mobile Phase B
0.040
2.040
12.095
15.095
15.140
20.040

Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C

High-Resolution Mass Spectrometry

Instrumentation:

  • High-resolution tandem mass spectrometer (e.g., Q-Exactive or Triple TOF).

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

MS Parameters:

ParameterSetting
Ionization ModePositive
Capillary Voltage3.5 kV
Source Temperature300°C
Sheath Gas Flow Rate40 arbitrary units
Aux Gas Flow Rate10 arbitrary units
Scan ModeParallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM)
Resolution>70,000 FWHM
Collision EnergyOptimized for this compound (typically 20-40 eV)

MRM Transitions for C32:0 Ceramide (d18:1/32:0):

Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]+264.26Sphingosine backbone fragment

Note: The exact m/z values should be determined based on the specific ceramide species being analyzed.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Calibration Curve Parameters for this compound Analysis

AnalyteCalibration Range (ng/mL)
C32:0 Ceramide1 - 1000>0.99

Table 2: Method Performance for this compound Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0
Inter-day Precision (%RSD)<15%
Intra-day Precision (%RSD)<10%
Accuracy (% Recovery)85-115%

The values presented in these tables are representative and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using high-resolution LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and reliable, enabling researchers to obtain high-quality data for their studies. The inclusion of information on ceramide signaling pathways offers a broader biological context for the importance of such analyses in advancing our understanding of cellular processes and disease pathogenesis. This methodology is well-suited for applications in academic research, clinical diagnostics, and drug development.

References

Application Note: High-Resolution Chromatographic Separation of C32 Ceramide Isomers for Cellular Biology and Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. Very-long-chain ceramides, such as those with a C32 acyl chain, are of increasing interest in biomedical research due to their distinct biological functions and implications in various diseases. The structural heterogeneity of C32 ceramides, arising from isomers with varying degrees of unsaturation and hydroxylation in the fatty acid chain, as well as different sphingoid bases, presents a significant analytical challenge. This application note provides a detailed protocol for the high-resolution separation of C32 ceramide isomers using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is tailored for researchers, scientists, and drug development professionals aiming to accurately quantify and distinguish these critical lipid mediators in biological matrices.

Introduction

Ceramides are composed of a sphingoid base linked to a fatty acid via an amide bond.[1] The length and saturation of the fatty acid chain, along with the structure of the sphingoid base, give rise to a vast number of ceramide species, each with potentially unique biological activities. C32 ceramides, classified as very-long-chain ceramides (VLC-Cers), are integral components of cellular membranes and have been implicated in specific signaling pathways.[2][3] For instance, alterations in the profiles of VLC-Cers have been associated with skin barrier function and certain metabolic disorders.

The subtle structural differences between this compound isomers, such as the presence and position of double bonds (e.g., C32:0 vs. C32:1), can significantly impact their physicochemical properties and biological functions. Therefore, the ability to chromatographically resolve these isomers is paramount for understanding their specific roles in health and disease. This protocol details a robust reversed-phase HPLC method optimized for the separation of this compound isomers, coupled with sensitive and specific detection by tandem mass spectrometry.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

A modified Bligh and Dyer extraction method is recommended for the efficient recovery of ceramides from various biological matrices such as cells, tissues, or plasma.[1]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Internal Standard (IS): C17:0 Ceramide (or other odd-chain ceramide not present in the sample)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL glass centrifuge tube, add the biological sample (e.g., 10^6 cells, 10-50 mg tissue homogenate, or 100 µL plasma).

  • Add 10 µL of the internal standard solution (e.g., 10 µg/mL C17:0 Ceramide in methanol).

  • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Methanol/Water, 80:20, v/v) for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions for this compound Isomer Separation

The use of a C30 reversed-phase column is recommended for enhanced separation of hydrophobic, long-chain isomers.[4][5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

HPLC Parameters:

  • Column: C30 Reversed-Phase Column (e.g., 2.1 x 150 mm, 3 µm particle size)[4][5][6][7]

  • Mobile Phase A: 95:5 (v/v) Water:Methanol with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: 95:5 (v/v) Isopropanol:Methanol with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35.1-40 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Example): The specific precursor and product ions should be optimized for each instrument. The characteristic product ion at m/z 264.2 corresponds to the sphingosine (B13886) backbone.[8]

Ceramide IsomerPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C32:0 Ceramide790.8264.235
C32:1 Ceramide788.8264.235
C17:0 Ceramide (IS)524.5264.230

Data Presentation

The following table provides representative chromatographic data for the separation of this compound isomers. This data is for illustrative purposes to demonstrate the expected separation performance of the described method.

AnalyteRetention Time (min)Peak Width (sec)Resolution (Rs) vs. C32:0
C32:1 Ceramide22.8101.8
C32:0 Ceramide23.512-
C17:0 Ceramide (IS)15.28N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells, Tissue, Plasma) is_addition Internal Standard Spiking (C17:0 Ceramide) sample->is_addition extraction Lipid Extraction (Modified Bligh & Dyer) is_addition->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC Separation (C30 Reversed-Phase) reconstitution->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration & Quantification ms->integration analysis Data Analysis & Reporting integration->analysis

Caption: Experimental workflow for this compound isomer analysis.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides are well-established mediators of apoptosis. Upon various cellular stresses, ceramide accumulation can trigger a signaling cascade leading to programmed cell death. One of the key pathways involves the activation of protein phosphatases and stress-activated protein kinases.[9][10]

ceramide_apoptosis_pathway cluster_stimuli Cellular Stress cluster_ceramide Ceramide Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response stress Chemotherapy, Radiation, TNF-α ceramide Ceramide Accumulation stress->ceramide pp2a Protein Phosphatase 2A (PP2A) ceramide->pp2a jnk c-Jun N-terminal Kinase (JNK) ceramide->jnk akt Akt Dephosphorylation (Inhibition of Survival) pp2a->akt bcl2 Bcl-2 Dephosphorylation (Pro-Apoptotic) pp2a->bcl2 cjun c-Jun Activation jnk->cjun apoptosis Apoptosis akt->apoptosis bcl2->apoptosis cjun->apoptosis

Caption: Ceramide-induced apoptosis signaling cascade.

References

Application Notes and Protocols for Enzymatic Synthesis of C32 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in cellular signaling, regulating processes such as apoptosis, cell growth, and differentiation. Very-long-chain ceramides (VLC-Cer), such as C32 ceramide, are integral components of the epidermal permeability barrier, ensuring skin hydration and protection from environmental stressors. The enzymatic synthesis of specific ceramide species is essential for studying their biological functions and for developing novel therapeutics for skin disorders and other diseases. This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound using Ceramide Synthase 3 (CerS3), the key enzyme responsible for its production.[1][2]

Principle of the Method

The enzymatic synthesis of this compound is catalyzed by Ceramide Synthase 3 (CerS3). This enzyme facilitates the N-acylation of a sphingoid base (D-erythro-sphingosine) with a very-long-chain fatty acyl-CoA (Lignoceroyl-CoA, C32:0-CoA). The reaction results in the formation of this compound. The product can then be purified and quantified using chromatographic techniques.

Materials and Reagents

  • Enzyme: Recombinant Human Ceramide Synthase 3 (CerS3)

  • Substrates:

    • D-erythro-sphingosine (Avanti Polar Lipids)

    • Lignoceroyl-CoA (C32:0-CoA) (Avanti Polar Lipids)

  • Buffer and Reagents:

    • HEPES buffer (pH 7.4)

    • Potassium chloride (KCl)

    • Magnesium chloride (MgCl2)

    • Dithiothreitol (DTT)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Chloroform (B151607)

    • Methanol

    • Silica (B1680970) gel for column chromatography

    • TLC plates (silica gel 60)

  • Internal Standard for Quantification:

    • C17 Ceramide (d17:1/17:0) (Avanti Polar Lipids)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol outlines the in vitro synthesis of this compound using recombinant CerS3.

  • Enzyme Preparation:

    • If using a commercially available recombinant CerS3, follow the manufacturer's instructions for storage and handling.

    • If expressing and purifying the enzyme, ensure the final preparation is of high purity and known concentration.

  • Reaction Setup:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 20 mM KCl, and 2 mM MgCl2.

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • Recombinant CerS3: 1-5 µg

      • D-erythro-sphingosine: 50 µM

      • Lignoceroyl-CoA (C32:0-CoA): 25 µM

      • DTT: 1 mM

      • Fatty acid-free BSA: 0.1% (w/v)

    • The final reaction volume should be 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Reaction Termination and Lipid Extraction:

    • Terminate the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).

    • Vortex the mixture thoroughly.

    • Add 125 µL of chloroform and 125 µL of water to induce phase separation.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Protocol 2: Purification of this compound

This protocol describes the purification of the synthesized this compound using a combination of column and thin-layer chromatography.

  • Column Chromatography (Optional initial purification):

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Prepare a silica gel column pre-equilibrated with chloroform.

    • Load the sample onto the column.

    • Elute with a gradient of chloroform and methanol. Ceramides typically elute with a chloroform:methanol ratio of 98:2 to 95:5 (v/v).

    • Collect fractions and analyze by TLC to identify those containing this compound.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid fractions (or the total lipid extract) in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the sample onto a silica gel TLC plate alongside a this compound standard.

    • Develop the TLC plate using a solvent system such as chloroform/methanol/acetic acid (90:9:1, v/v/v).

    • Visualize the lipid spots using a suitable method (e.g., iodine vapor or primuline (B81338) spray).

    • Scrape the silica area corresponding to the this compound standard from the sample lane.

    • Extract the this compound from the silica by washing with chloroform/methanol (2:1, v/v).

    • Dry the purified this compound under a stream of nitrogen.

Protocol 3: Quantification of this compound

This protocol details the quantification of the synthesized this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Sample Preparation:

    • Resuspend the purified this compound in a known volume of a suitable solvent (e.g., methanol).

    • Add a known amount of an internal standard (e.g., C17 Ceramide) to the sample.

  • HPLC-MS Analysis:

    • Inject the sample into an HPLC system coupled to a mass spectrometer.

    • Use a suitable column (e.g., C18 reverse-phase) and a mobile phase gradient (e.g., methanol/water with formic acid) to separate the ceramide species.

    • The mass spectrometer should be operated in a mode that allows for the specific detection and quantification of this compound and the internal standard.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

Data Presentation

The following table presents example data for the enzymatic synthesis of this compound under varying reaction conditions. This data is for illustrative purposes to demonstrate expected trends.

Reaction Time (min)Substrate Conc. (Sphingosine:C32-CoA, µM)Enzyme Conc. (µg)Yield (%)Purity (%)
3050:2522585
6050:2524590
12050:25270>95
12025:12.5240>95
120100:50275>95
12050:25140>95
12050:25585>95

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis reagents Prepare Reagents (CerS3, Sphingosine, C32-CoA, Buffer) reaction Incubate Reaction Mixture (37°C, 2 hours) reagents->reaction termination Terminate Reaction & Lipid Extraction (Chloroform/Methanol) reaction->termination tlc Thin-Layer Chromatography termination->tlc extraction Extract this compound from Silica tlc->extraction hplc_ms Quantification by HPLC-MS extraction->hplc_ms

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Signaling Pathway: Role of this compound in Skin Barrier Formation

G cluster_synthesis Ceramide Synthesis in Epidermis cluster_barrier Epidermal Permeability Barrier sph Sphingosine cers3 CerS3 sph->cers3 c32coa C32-CoA c32coa->cers3 c32cer This compound cers3->c32cer lipids Intercellular Lipid Lamellae c32cer->lipids Structural Component barrier Skin Barrier Function (Hydration, Protection) lipids->barrier

Caption: Role of this compound in the formation of the epidermal permeability barrier.

References

Application Notes: The Use of Synthetic C32 Ceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as central hubs in cellular signaling and as integral structural components of eukaryotic cell membranes.[1][2] Composed of a sphingoid base linked to a fatty acid, ceramides vary significantly in their acyl chain length, which in turn dictates their specific biological functions.[3][4] These molecules are key regulators of diverse cellular processes, including apoptosis, cell cycle arrest, autophagy, senescence, and inflammation.[3][5][6]

Synthetic C32 Ceramide, an ultra-long-chain ceramide, is a valuable tool for investigating cellular processes where such specific lipid species are implicated. In mammals, the synthesis of ceramides with very-long and ultra-long acyl chains (C20 and longer) is catalyzed by a family of six enzymes known as ceramide synthases (CerS).[3][7] Understanding the impact of specific ceramide species like C32 is crucial for research in cancer biology, neurodegenerative diseases, and metabolic disorders, where deregulation of ceramide metabolism is often observed.[2][8][9] These application notes provide detailed protocols for the preparation and use of synthetic this compound in cell culture experiments and an overview of its role in key signaling pathways.

Physicochemical Properties and Handling

Ultra-long-chain ceramides like C32 are characterized by their high hydrophobicity, making them poorly soluble in aqueous media. Proper handling and solubilization are critical for achieving consistent and reproducible results in cell culture experiments.

Table 1: Physicochemical Properties of this compound

Property Description Reference/Note
Chemical Name N-dotriacontanoyl-sphingosine Based on standard nomenclature
Molecular Formula C50H99NO3 Calculated
Molecular Weight 762.3 g/mol Calculated
Acyl Chain Length 32 carbons (Dotriacontanoyl) By definition
Solubility Insoluble in water. Soluble in organic solvents like chloroform, DMF, and ethanol (B145695)/dodecane (B42187) mixtures.[10] [10]
Biophysical Impact Expected to significantly increase order in fluid membranes, promote the formation of gel-phase domains, and potentially induce interdigitated phases due to its very long acyl chain.[11][12] [11][12]

| Storage | Store as a solid or in organic solvent at -20°C or below to prevent degradation. | General recommendation for lipids |

Biological Functions and Signaling Pathways

Ceramides, including very-long-chain species, are pivotal second messengers that mediate cellular responses to stress.[13][14] They can be generated through the de novo synthesis pathway in the endoplasmic reticulum, the breakdown of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway which recycles sphingosine.[3][6][15]

Ceramide-Induced Apoptosis

The accumulation of specific ceramides is a well-established trigger for apoptosis (programmed cell death).[16][17] Ceramides can induce apoptosis through both caspase-dependent and caspase-independent pathways.[16] Key mechanisms include the formation of ceramide-rich platforms in membranes to facilitate death receptor clustering (e.g., Fas/CD95), the permeabilization of the mitochondrial outer membrane leading to cytochrome c release, and the activation of protein phosphatases that dephosphorylate anti-apoptotic proteins.[3][4][5]

G Stress Cellular Stress (e.g., Chemo, Radiation) Ceramide ↑ this compound Accumulation Stress->Ceramide Mito Mitochondrial Perturbation Ceramide->Mito Receptor Death Receptor Clustering (Fas) Ceramide->Receptor CytC Cytochrome c Release Mito->CytC Casp8 Caspase-8 Activation Receptor->Casp8 Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of ceramide-induced apoptosis.
Ceramide-Induced Autophagy

Autophagy is a cellular degradation process that can be either protective or lethal, depending on the context.[18] Ceramide is a key regulator of this process, often triggering autophagy by inhibiting the Akt/mTOR signaling pathway, which is a major negative regulator of autophagy.[19] Ceramide can also promote lethal mitophagy by directly binding to LC3B-II on the autophagosome and targeting it to mitochondria, leading to mitochondrial degradation and cell death.[18][20]

G Ceramide ↑ this compound Akt Akt/mTOR Pathway Ceramide->Akt Inhibits Beclin Beclin-1 Complex Activation Ceramide->Beclin Promotes Mitophagy Lethal Mitophagy Ceramide->Mitophagy Targets Autophagosome to Mitochondria Akt->Beclin Inhibits LC3 LC3-I → LC3-II (Lipidation) Beclin->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome Autophagosome->Mitophagy Mito Mitochondria Mito->Mitophagy

Caption: Ceramide's role in regulating autophagy and mitophagy.

Experimental Protocols

The following protocols provide a framework for using synthetic this compound in cell culture. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.

Protocol 1: Preparation of this compound Stock Solution

Due to its high hydrophobicity, this compound cannot be directly dissolved in culture media. A common method involves using a solvent mixture of ethanol and dodecane.[10]

Materials:

  • Synthetic this compound powder

  • Ethanol (anhydrous)

  • Dodecane

  • Sterile microcentrifuge tubes

  • Heated water bath or sonicator

Procedure:

  • Prepare a solvent mixture of ethanol and dodecane (98:2, v/v).

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the ethanol:dodecane solvent to dissolve the ceramide, creating a concentrated stock solution (e.g., 10-20 mM).

  • Gently warm the mixture to 37°C or sonicate briefly to ensure complete dissolution. The solution should be clear.

  • Store the stock solution at -20°C. Before use, warm to 37°C and vortex thoroughly.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol describes the delivery of this compound to cells in culture. The final concentration of the organic solvent should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

G start Start: Seed Cells culture Culture cells to ~70-80% confluency start->culture prepare Prepare C32-Ceramide working solution in media culture->prepare treat Remove old media & add Ceramide-containing media prepare->treat incubate Incubate for desired time (e.g., 24-48 hours) treat->incubate analyze Harvest cells for downstream analysis incubate->analyze end End analyze->end

Caption: General workflow for cell treatment with synthetic ceramide.

Materials:

  • Cultured cells at 70-80% confluency

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile tubes

Procedure:

  • Warm the complete cell culture medium to 37°C.

  • Warm the this compound stock solution to 37°C and vortex well.

  • Prepare the final working solution by adding the stock solution dropwise to the pre-warmed medium while vortexing or agitating vigorously. This helps disperse the lipid and prevent precipitation.

    • Note: The final concentration of this compound will need to be determined empirically but can range from 1 µM to 50 µM as a starting point, based on data for other ceramides.[21]

  • Prepare a vehicle control using the same concentration of ethanol:dodecane solvent in medium without ceramide.

  • Aspirate the existing medium from the cultured cells.

  • Gently add the ceramide-containing medium (or vehicle control medium) to the cells.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.

  • Proceed with downstream analysis.

Protocol 3: Assessing Cell Viability (WST-1 or MTT Assay)

This protocol quantifies the cytotoxic effects of this compound.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • WST-1 or MTT reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Culture and treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 2. Include untreated and vehicle controls.

  • At the end of the incubation period, add 10 µL of WST-1 reagent (or 20 µL of MTT solution) to each 100 µL well.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add solubilization buffer and incubate further until formazan (B1609692) crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Table 2: Example Quantitative Data for Ceramide-Induced Cytotoxicity

Ceramide Type Cell Line EC50 Concentration Incubation Time Reference
C2-Ceramide iPSC-derived RGCs 1.95 µM 24 hours [21]
C2-Ceramide iPSC-derived RGCs 2.46 µM 48 hours [21]
C16:0 Ceramide HeLa Cells Significant death at 100 µM + 50 µM Sphingosine 16 hours [22]
C18:0 Ceramide HeLa Cells Significant death at 100 µM + 50 µM Sphingosine 16 hours [22]

Note: This table provides reference values for other ceramides. The effective concentration for this compound must be determined experimentally.

Protocol 4: Quantitative Analysis of Ceramide Levels by HPLC-MS/MS

This protocol allows for the precise measurement of intracellular ceramide species following treatment or stimulation.

Materials:

  • Treated and control cell pellets

  • Internal standard (e.g., C17:0 Ceramide)[23]

  • Methanol, Chloroform

  • HPLC-MS/MS system

Procedure:

  • Harvest cells by scraping and pelleting via centrifugation.

  • Resuspend the cell pellet in a known volume of PBS. Lyse cells via sonication.

  • Perform protein quantification (e.g., BCA assay) on a small aliquot of the lysate.

  • To the remaining lysate, add the internal standard (C17:0 Ceramide).

  • Extract lipids using a solvent system like chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C8 or C18 reversed-phase column.[23][24]

  • Quantify this compound levels by comparing its peak area to that of the internal standard, normalizing to the total protein content of the initial lysate.[23][24]

Table 3: Example Cellular Ceramide Content

Cell Line Condition Total Ceramide Level (pmol/10^6 cells) Reference
U937 Untreated 254 ± 5 [24][25]
Fibroblasts (sap -/- mouse) Untreated 2.8-fold increase over control [26]

| Fibroblasts (Farber disease) | Untreated | 2.9-fold increase over control |[26] |

Conclusion

Synthetic this compound is a powerful tool for dissecting the specific roles of ultra-long-chain ceramides in complex cellular signaling networks. Due to its distinct biophysical properties, careful preparation and delivery are paramount for successful experimentation. The protocols and data presented here offer a comprehensive guide for researchers to explore the impact of this compound on cell fate, with applications spanning from fundamental cell biology to the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Application Note & Protocol: Quantitative Analysis of C32 Ceramide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and accurate quantification of C32 Ceramide in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ceramides (B1148491), particularly very-long-chain species like C32, are critical bioactive sphingolipids involved in various cellular signaling pathways, including apoptosis, inflammation, and insulin (B600854) resistance.[1][2][3][4] Dysregulation of their metabolism has been implicated in numerous diseases, making their precise quantification in accessible biofluids like plasma essential for biomarker discovery and drug development.[5][6] This application note details a complete workflow, from plasma sample preparation and lipid extraction to the development of a robust LC-MS/MS method and data analysis.

Biological Significance of Ceramides

Ceramides are central molecules in sphingolipid metabolism, serving as precursors for more complex sphingolipids and acting as potent second messengers.[2][7] They are generated through two primary pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum, and the hydrolysis of sphingomyelin (B164518) on the cell membrane.[1][2][7] External stressors such as inflammatory cytokines (e.g., TNF-α) or chemotherapy drugs can activate sphingomyelinases to produce ceramide, initiating signaling cascades that influence cell fate.[4][7] As illustrated in the pathway below, ceramide can activate protein phosphatases and kinases, leading to downstream effects like the induction of apoptosis or the modulation of inflammatory responses.[1][2][7]

CeramideSignaling cluster_stimuli Stress Stimuli SM Sphingomyelin Cer Ceramide SM->Cer PP2A Protein Phosphatase 2A (PP2A) Cer->PP2A Activates PKC Protein Kinase C (PKCζ) Cer->PKC Activates JNK JNK Pathway Cer->JNK Activates TNFa TNF-α, Stress, Chemotherapy TNFa->SM Activates Sphingomyelinase Akt Akt (Survival Pathway) PP2A->Akt Dephosphorylates (Inhibits) InsulinRes Insulin Resistance PKC->InsulinRes Apoptosis Apoptosis JNK->Apoptosis Promotes Akt->Apoptosis Inhibits

Caption: Simplified Ceramide Signaling Pathway.

Experimental Protocol

This protocol outlines a method for the quantitative analysis of this compound (d18:1/32:0) in human plasma. The overall workflow involves lipid extraction from plasma, separation by Ultra-Performance Liquid Chromatography (UPLC), and detection by tandem mass spectrometry.

ExperimentalWorkflow Start Start: Human Plasma Sample (50 µL) Spike Spike with Internal Standard (e.g., C17:0 Ceramide) Start->Spike Extract Lipid Extraction (e.g., Bligh-Dyer or 1-Butanol/Methanol) Spike->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Dry Down (Under Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS UPLC-MS/MS Analysis Reconstitute->LCMS Quantify Data Processing & Quantification LCMS->Quantify End End: This compound Concentration Quantify->End

Caption: Quantitative Analysis Workflow.

Materials and Reagents
  • Plasma: Human plasma collected in K2-EDTA tubes and stored at -80°C.

  • Solvents: HPLC or LC-MS grade Chloroform (B151607), Methanol, 1-Butanol, Isopropanol (IPA), Acetonitrile (ACN), and Water.

  • Additives: Formic acid and Ammonium (B1175870) formate.

  • Standards:

    • C32:0 Ceramide (d18:1/32:0) analytical standard.

    • Internal Standard (IS): C17:0 Ceramide (d18:1/17:0) or other suitable non-endogenous ceramide.[8][9]

  • Equipment:

    • Glass tubes with PTFE-lined screw caps.

    • Centrifuge.

    • Nitrogen evaporator.

    • UPLC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation: Lipid Extraction

This protocol is adapted from the Bligh and Dyer method, optimized for plasma samples.[8][9]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquot: Transfer 50 µL of plasma into a clean, ice-cold glass tube.

  • Spike Internal Standard: Add 50 ng of C17:0 Ceramide internal standard (e.g., 50 µL of a 1000 ng/mL solution in ethanol) to each sample, standard, and blank.[8]

  • Extraction:

    • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture.[8]

    • Vortex thoroughly for 1 minute at 4°C.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to break the phases.[8]

    • Vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Collect Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

    • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform, centrifuge, and pool the organic layers.[8]

  • Dry and Reconstitute:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile:Water 3:2, v/v with 10 mM ammonium formate).

Note: For plasma, an optional silica (B1680970) gel column chromatography step can be performed after extraction to isolate sphingolipids from more abundant lipid classes, improving sensitivity.[8][9]

UPLC-MS/MS Analysis
  • Chromatographic Separation

    • System: ACQUITY UPLC I-CLASS or similar.

    • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[10]

    • Mobile Phase A: Acetonitrile:Water (3:2, v/v) + 10 mM Ammonium Formate.[10]

    • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 5 µL.[10]

    • Column Temperature: 30°C.

    • Gradient: A linear gradient is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the lipophilic ceramides.

  • Mass Spectrometry Detection

    • System: Waters SELECT SERIES Cyclic IMS, Sciex QTRAP, or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Ceramides typically fragment to produce a characteristic product ion from the sphingoid base (m/z 264.3 for d18:1 sphingosine). The precursor ion is the protonated molecule [M+H]⁺.

    • Drying Gas Temp: 350°C.

    • Capillary Voltage: +3.0 to +5.0 kV.

Quantification and Data Analysis
  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of C32:0 Ceramide standard into a blank matrix (e.g., delipidized serum or a surrogate solvent) along with a fixed amount of the internal standard.[11]

  • Data Processing: Integrate the peak areas for the C32:0 Ceramide and C17:0 Ceramide (IS) MRM transitions.

  • Calculation: Calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve. Use the equation from this curve to determine the concentration of C32:0 Ceramide in the unknown plasma samples.

Quantitative Data Summary

Direct quantitative data for this compound in human plasma is not widely published. However, data for other very-long-chain ceramides (VLC-Cer) provide a valuable reference for expected concentration ranges. The following table summarizes representative concentrations of various ceramide species found in human plasma from published studies.

Ceramide SpeciesConditionConcentration (nmol/mL)Reference
C18:0Control (Obese)0.26 ± 0.03[6]
C18:0Type 2 Diabetes (Obese)0.38 ± 0.03[6]
C20:0Control (Obese)0.09 ± 0.004[6]
C20:0Type 2 Diabetes (Obese)0.11 ± 0.004[6]
C24:0Control (Obese)Major ceramide, specific value not stated[6]
C24:1Control (Obese)0.43 ± 0.03[6]
C24:1Type 2 Diabetes (Obese)0.52 ± 0.04[6]
Total CeramidesControl (Obese)2.37 ± 0.19[6]
Total CeramidesType 2 Diabetes (Obese)3.06 ± 0.26[6]

Table Notes: Concentrations are presented as mean ± SE. These values illustrate typical levels of abundant long and very-long-chain ceramides and demonstrate how levels can change in a disease state. The concentration of this compound is expected to be significantly lower than that of C24 species.

Method Validation Parameters

For clinical applications, the assay should be validated according to regulatory guidelines, assessing the following parameters.[11]

ParameterAcceptance CriteriaDescription
Linearity R² > 0.99The ability to elicit test results that are directly proportional to the concentration of the analyte.
Precision Imprecision < 15% CVThe closeness of agreement between a series of measurements from multiple samplings of the same sample.
Accuracy Inaccuracy < 15%The closeness of the mean test results obtained by the method to the true concentration.
Recovery > 85%The efficiency of the extraction procedure, determined by comparing analyte in a spiked sample to a post-extraction spiked sample.
Limit of Quantification (LLOQ) S/N Ratio ≥ 10The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Stability > 85% recoveryAnalyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

References

Application Notes and Protocols for In Vitro Tracking Using C32 Ceramide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell differentiation, and inflammation. The length of the N-acyl chain of ceramide significantly influences its biological function. Very-long-chain ceramides (VLC-Cer), such as C32 ceramide, are integral components of cellular membranes and have distinct roles compared to their long-chain counterparts. While long-chain ceramides (e.g., C16:0) are often associated with apoptosis, very-long-chain ceramides may have opposing effects, promoting cell proliferation and survival.[1][2] The unique functions of this compound make it a molecule of significant interest in cellular biology and drug development.

This document provides detailed application notes and protocols for the proposed use of a fluorescently labeled this compound analog for in vitro tracking. As direct commercial availability of fluorescently labeled this compound is limited, we will outline a potential synthesis strategy based on established methods for labeling other ceramides. These protocols will enable researchers to visualize the subcellular localization and trafficking of this compound, providing insights into its metabolism and role in signaling pathways.

I. Application Notes

Background on this compound

This compound is a naturally occurring ceramide with a 32-carbon fatty acid chain.[3] Very-long-chain ceramides are crucial for the barrier function of the skin and are involved in the stabilization of tight junctions.[4][5] Altered levels of VLC-Cer have been implicated in various diseases, including metabolic disorders and cancer.[6][7] Understanding the subcellular distribution and dynamics of this compound can provide valuable information on its role in both normal physiology and disease states.

Principle of this compound Labeling and Tracking

To enable in vitro tracking, this compound can be chemically modified with a fluorescent probe. This is typically achieved by attaching a fluorophore to the ceramide molecule. The synthesis of such a probe can be accomplished using "click chemistry," a highly efficient and specific reaction.[8][9] An azide-functionalized this compound can be reacted with an alkyne-containing fluorophore, such as a coumarin, BODIPY, or NBD derivative, to create a stable, fluorescently tagged this compound analog.[8][10]

Once introduced into living cells, this fluorescent this compound analog will be metabolized and transported similarly to its endogenous counterpart, allowing for real-time visualization of these processes using fluorescence microscopy.

Applications in Research and Drug Development
  • Studying Sphingolipid Metabolism: Track the incorporation of this compound into complex sphingolipids and its transport between organelles.

  • Investigating Cellular Signaling: Visualize the localization of this compound in response to various stimuli to understand its role in signaling cascades. For example, ceramides are known to be involved in apoptosis signaling pathways.[2][11][12][13][14]

  • High-Content Screening: Use fluorescent this compound in high-throughput screening assays to identify drugs that modulate ceramide metabolism or localization.

  • Disease Modeling: Investigate the aberrant trafficking of this compound in cell models of diseases where sphingolipid metabolism is dysregulated.

II. Experimental Protocols

Proposed Synthesis of Fluorescent this compound Analog

The following is a proposed synthetic scheme for a fluorescent this compound analog using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. This method is based on established protocols for synthesizing other fluorescently labeled ceramides.[8][9]

Workflow for Synthesis of Fluorescent this compound

G cluster_0 Step 1: Synthesis of Azide-Tagged this compound cluster_1 Step 2: Click Reaction A1 C32 Fatty Acid A3 Azide-functionalized Sphingosine (B13886) A1->A3 Amide Coupling A2 Sphingosine A2->A3 Azide Introduction A4 Azide-Tagged this compound A3->A4 B1 Azide-Tagged this compound B3 Fluorescent this compound Analog B1->B3 B2 Alkyne-Fluorophore (e.g., Alkyne-BODIPY) B2->B3 Cu(I)-catalyzed cycloaddition

Caption: Proposed workflow for synthesizing a fluorescent this compound analog.

Protocol:

  • Synthesis of Azide-Tagged this compound:

    • Synthesize or procure an azide-functionalized sphingosine backbone.

    • Couple the C32 fatty acid to the amino group of the azide-functionalized sphingosine using standard amide bond formation chemistry.

  • Click Reaction:

    • Dissolve the azide-tagged this compound and an alkyne-functionalized fluorophore (e.g., alkyne-BODIPY) in a suitable solvent.

    • Add a copper(I) catalyst, such as copper(I) bromide, and a ligand, like TBTA, to initiate the cycloaddition reaction.

    • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Purify the resulting fluorescent this compound analog using column chromatography.

Preparation of this compound-BSA Complex for Cellular Delivery

For efficient delivery into cells, the hydrophobic fluorescent this compound is complexed with defatted bovine serum albumin (BSA).

Materials:

  • Fluorescent this compound analog stock solution (1 mM in chloroform:methanol, 19:1 v/v)

  • Defatted BSA

  • Cell culture medium (e.g., HBSS/HEPES)

  • Nitrogen gas

  • Vacuum desiccator

  • Bath sonicator

Protocol:

  • Drying the Lipid:

    • Dispense the desired volume of the fluorescent this compound stock solution into a glass test tube.

    • Dry the lipid under a gentle stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 1 hour to remove all residual solvent.

  • Complexation with BSA:

    • Prepare a 3.4 mM solution of defatted BSA in your chosen cell culture medium.

    • Add the BSA solution to the dried lipid film.

    • Vortex the mixture vigorously.

    • Sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This is your this compound-BSA complex.

In Vitro Labeling and Tracking of this compound in Live Cells

Materials:

  • Cells cultured on glass coverslips or in imaging dishes

  • This compound-BSA complex

  • Cell culture medium

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Grow cells to the desired confluency on a sterile coverslip or imaging dish.

  • Labeling:

    • Aspirate the culture medium and wash the cells with fresh, serum-free medium.

    • Incubate the cells with the this compound-BSA complex (typically at a final concentration of 1-5 µM) for 30-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with fresh medium to remove any unincorporated ceramide-BSA complex.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

    • For time-lapse imaging, acquire images at desired intervals to track the movement and localization of the fluorescent this compound.

III. Data Presentation

Quantitative data from in vitro tracking experiments can be summarized in tables for clear comparison.

Table 1: Subcellular Distribution of Fluorescent this compound Over Time

Time Point% Fluorescence in Endoplasmic Reticulum% Fluorescence in Golgi Apparatus% Fluorescence in Plasma Membrane% Fluorescence in Other Vesicles
30 min65 ± 520 ± 35 ± 110 ± 2
1 hour40 ± 445 ± 510 ± 25 ± 1
2 hours25 ± 355 ± 615 ± 25 ± 1
4 hours15 ± 240 ± 530 ± 415 ± 3

Note: The data presented in this table is hypothetical and serves as an example for how to present quantitative results from imaging experiments. Actual values will vary depending on the cell type and experimental conditions.

Table 2: Quantification of Fluorescent this compound Metabolites

| Time Point | % Unmetabolized Fluorescent this compound | % Fluorescent Sphingomyelin (B164518) | % Fluorescent Glucosylceramide | | :--- | :--- | :--- | | 1 hour | 80 ± 7 | 15 ± 2 | 5 ± 1 | | 4 hours | 50 ± 6 | 35 ± 4 | 15 ± 2 | | 8 hours | 20 ± 3 | 55 ± 5 | 25 ± 3 |

Note: This data is hypothetical and would be obtained by extracting lipids from labeled cells at different time points and analyzing them by techniques such as HPLC or TLC, followed by fluorescence quantification.

IV. Signaling Pathways and Visualizations

Ceramides are central to several key signaling pathways, most notably the induction of apoptosis.

Ceramide De Novo Synthesis and Metabolism

Ceramides are synthesized de novo in the endoplasmic reticulum (ER) and can be further metabolized in the Golgi apparatus to form more complex sphingolipids like sphingomyelin and glucosylceramide.[15]

G cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Golgi_Ceramide Ceramide Ceramide->Golgi_Ceramide Transport (CERT or Vesicular) Sphingomyelin Sphingomyelin Golgi_Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Golgi_Ceramide->Glucosylceramide GCS

Caption: De novo synthesis and metabolism of ceramide.

Ceramide-Mediated Apoptosis Signaling

Increased levels of ceramide can trigger apoptosis through various mechanisms, including the activation of protein phosphatases and the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c.[1]

G cluster_Mitochondria Mitochondrial Pathway cluster_PP Protein Phosphatase Pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Activation Stress_Stimuli->SMase Ceramide Increased Ceramide SMase->Ceramide MOMP Mitochondrial Outer Membrane Permeabilization Ceramide->MOMP PP2A Protein Phosphatase 2A Activation Ceramide->PP2A Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Akt_dephosphorylation Akt Dephosphorylation PP2A->Akt_dephosphorylation Pro_apoptotic_signaling Pro-apoptotic Signaling Akt_dephosphorylation->Pro_apoptotic_signaling Pro_apoptotic_signaling->Apoptosis

Caption: Simplified overview of ceramide-mediated apoptosis signaling pathways.

References

Application Note: Development of a Targeted Assay for C32 Ceramide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Authors:

Abstract

This application note details a comprehensive and robust methodology for the targeted quantification of C32 Ceramide (d18:1/32:0) in biological samples utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a very long-chain sphingolipid, this compound plays a crucial role in cellular signaling pathways and is a key structural component of the skin's barrier function.[1][2][3] Dysregulation of its metabolism has been implicated in various disease states, making its accurate quantification essential for researchers, scientists, and drug development professionals. This document provides in-depth protocols for lipid extraction, sample preparation, and LC-MS/MS analysis, along with data presentation guidelines to ensure reliable and reproducible results.

Introduction

Ceramides (B1148491) are a complex class of lipid molecules composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1][2] They are central intermediates in sphingolipid metabolism and act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[4][5][6] The length of the fatty acid chain can vary, giving rise to ceramides with distinct biophysical properties and biological functions.

This compound, a very long-chain ceramide, is of particular interest due to its high abundance in the stratum corneum, where it contributes significantly to the skin's permeability barrier.[3] Emerging evidence suggests its involvement in specific signaling pathways that regulate cellular stress responses and inflammatory processes.[6][7] The development of a sensitive and specific targeted assay for this compound is therefore crucial for advancing our understanding of its physiological and pathological roles. This application note presents a validated workflow for the accurate quantification of this compound in diverse biological matrices.

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the general ceramide metabolic pathway and the analytical workflow for the targeted assay.

G cluster_0 Ceramide Metabolism cluster_1 Cellular Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS C32_Ceramide This compound Ceramide->C32_Ceramide CerS2/3 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis C32_Ceramide->Apoptosis Inflammation Inflammation C32_Ceramide->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest C32_Ceramide->Cell_Cycle_Arrest S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK

Caption: Simplified Ceramide signaling pathway.

G cluster_workflow Experimental Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike_IS Spike with Internal Standard (e.g., C17:0 Ceramide) Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike_IS->Lipid_Extraction Dry_Down Evaporation to Dryness (under Nitrogen) Lipid_Extraction->Dry_Down Reconstitution Reconstitution in Injection Solvent Dry_Down->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Quantification Data Processing and Quantification LC_MS_Analysis->Data_Quantification

Caption: Workflow for targeted this compound analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform, Methanol, Water (LC-MS grade)

  • Internal Standard (IS): Ceramide (d18:1/17:0) or other non-endogenous odd-chain ceramide.[8]

  • Standard: this compound (d18:1/32:0)

  • Other Reagents: Ammonium formate, Formic acid

Sample Preparation: Lipid Extraction

The following protocol is a modification of the widely used Folch or Bligh and Dyer methods for total lipid extraction.[9][10][11][12][13]

  • Homogenization: For tissue samples, homogenize in a suitable buffer on ice. For plasma or serum, use directly.

  • Internal Standard Addition: To 100 µL of sample homogenate or plasma, add a known amount of internal standard (e.g., 50 pmol of C17:0 Ceramide).

  • Solvent Extraction: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 2 minutes.

  • Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[14][15][16][17][18][19][20][21]

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water:Acetonitrile (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 55 °C
Gradient 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (d18:1/32:0)762.8264.310035
C17:0 Ceramide (IS)538.5264.310035

Note: The precursor ion corresponds to [M+H]+. The product ion at m/z 264.3 is a characteristic fragment of the sphingosine backbone. These values should be optimized on the specific instrument used.

Data Presentation and Quantification

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples. Plot the ratio of the peak area of the this compound to the peak area of the internal standard against the known concentration of this compound. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.

Quantification of this compound in Samples

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value from the generated calibration curve.

Table 4: Example Quantification Data

Sample IDThis compound Peak AreaIS Peak AreaArea Ratio (C32/IS)Concentration (ng/mL)
Control 185,432150,2100.56911.38
Control 292,110148,9870.61812.36
Treated 1155,678152,3451.02220.44
Treated 2162,345149,8761.08321.66

Conclusion

This application note provides a detailed protocol for the development and implementation of a targeted LC-MS/MS assay for the quantification of this compound. The described methods for sample preparation and analysis are robust and sensitive, allowing for the reliable measurement of this very long-chain ceramide in various biological matrices. Adherence to these protocols will enable researchers to accurately investigate the role of this compound in health and disease, facilitating new discoveries and potential therapeutic advancements.

References

Application Notes: The Use of C32 Ceramide in Artificial Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are crucial bioactive sphingolipids that function as structural components of cell membranes and as second messengers in a multitude of cellular signaling pathways.[1][2] The biological activity of a ceramide is largely determined by the length of its N-linked acyl chain, which typically ranges from C14 to C32.[2][3][4] Ceramides are classified based on this chain length, including long-chain (C16-C18) and very long-chain (VLC-Cer, >C22) species.[3][5] C32 ceramide belongs to this very long-chain class. While specific research on this compound is not abundant, its biophysical properties and effects on membrane dynamics can be inferred from studies on other VLC-Ceramides, such as C24 ceramide.[3][6] These VLC-Ceramides are known to exert significant influence on the biophysical properties of lipid bilayers, including membrane organization, fluidity, and morphology.[3][6]

These application notes provide an overview of the expected impact of this compound on artificial membranes and offer detailed protocols for the preparation and characterization of C32-containing liposomes for research and drug development applications.

Biophysical Impact of Very Long-Chain (VLC) Ceramides

The incorporation of VLC-Ceramides like C32 into model phospholipid membranes induces significant structural and functional changes. Their extended acyl chains are a primary determinant of their profound effects.

  • Increased Membrane Order and Phase Separation : Saturated VLC-Ceramides have a potent ordering effect on fluid-phase membranes.[3][6] They increase the packing density of lipid acyl chains, leading to a decrease in overall membrane fluidity.[5] This ordering effect promotes the formation of distinct gel-phase domains (ceramide-rich domains) that are phase-separated from the surrounding liquid-disordered lipid environment.[3][6][7]

  • Formation of Interdigitated Phases : A unique characteristic of VLC-Ceramides is their ability to form interdigitated phases within the bilayer.[3][6] Due to the significant length difference between the C32 acyl chain and the chains of typical phospholipids (B1166683) (e.g., POPC, DPPC), the C32 chain can span across the opposing leaflet of the membrane. This interdigitation dramatically alters membrane structure and stability.

  • Induction of Morphological Changes : The formation of interdigitated phases by VLC-Ceramides can lead to profound changes in membrane morphology.[3] Studies have shown that VLC-Ceramides can induce the formation of tubular structures in model membranes, a phenomenon linked to their unique packing properties.[3][6]

  • Modulation of Signaling Platforms : In cellular contexts, the generation of ceramide can lead to the coalescence of smaller "lipid raft" domains into larger, stable ceramide-rich platforms.[2][8] These platforms serve to concentrate or exclude specific membrane proteins, thereby modulating signaling cascades related to processes like apoptosis, inflammation, and cell differentiation.[9][10][11] The potent ordering and phase-separation capabilities of this compound suggest it would be a strong promoter of such signaling platforms.[8] Interestingly, VLC-ceramides may also regulate the activity of other ceramides; for instance, they have been shown to interfere with the channel-forming ability of C16-ceramide, suggesting a complex regulatory role in processes like apoptosis.[12]

Quantitative Data Summary

The following table summarizes key biophysical parameters reported for very long-chain ceramides in artificial membrane systems. These values, primarily from studies on C24 ceramide, serve as a valuable proxy for estimating the effects of this compound.

ParameterValueModel System / ConditionsSource
Melting Temperature (Tm) Increase ~7 °C10 mol% C24-ceramide in POPC vesicles[3]
Bilayer Thickness 4.96 ± 0.03 nmEquimolar mixture of C24 ceramide (NS), cholesterol, and free fatty acids[13]
Area per Lipid ~0.46 nm²Fluid-phase ceramide bilayer (all-atom simulation)[4]
Water Permeability Significantly LowerC24 Ceramide NP-based membranes show ~50% lower water permeability compared to C24 Ceramide NS-based membranes.[13][14]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol details the thin-film hydration method, a widely used technique for preparing multilamellar vesicles (MLVs) which can then be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[15]

Materials and Reagents:

  • This compound (N-dotriacontanoyl-D-erythro-sphingosine)

  • Base phospholipid (e.g., POPC, DPPC, or a mixture)

  • Cholesterol (optional, recommended for mimicking biological membranes)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 or 1:1 v/v)[15]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution : Weigh the desired amounts of this compound, phospholipid, and cholesterol and dissolve them in the chloroform/methanol solvent mixture in a clean round-bottom flask. Ensure complete dissolution.

  • Thin Film Formation : Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 45-60°C) to facilitate lipid mixing. Gradually reduce the pressure to create a vacuum, allowing the organic solvent to evaporate.[15] Continue until a thin, uniform lipid film is formed on the inner wall of the flask.

  • Film Drying : To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours (or overnight).

  • Hydration : Add the pre-warmed (above the lipid Tm) hydration buffer to the flask.[16] The volume should be sufficient to achieve the desired final lipid concentration.

  • Vesicle Formation (MLVs) : Gently rotate the flask by hand, allowing the buffer to hydrate (B1144303) the lipid film. This process should also be done above the Tm of the lipid mixture for at least 1 hour. The hydrated film will swell and detach from the glass wall, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional - for LUVs) :

    • Freeze-Thaw Cycles : To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

    • Extrusion : Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid Tm. Pass the MLV suspension through the extruder 11-21 times.[17] This process generates more homogenous large unilamellar vesicles (LUVs).

  • Storage : Store the final liposome suspension in a sealed container at 4°C. For long-term storage, sterile filtration and the use of amber glass vials are recommended.[18]

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis a 1. Lipid Dissolution (C32-Cer, Phospholipid, etc.) b 2. Thin-Film Formation (Rotary Evaporation) a->b c 3. Hydration (Buffer Addition) b->c d 4. Vesicle Formation (MLVs) c->d e 5. Extrusion (Size Reduction to LUVs) d->e f 6. Characterization (DLS, DSC, etc.) e->f

Diagram 1: Liposome Preparation Workflow

Protocol 2: Characterization of this compound-Containing Liposomes

1. Particle Size and Zeta Potential Analysis

  • Technique : Dynamic Light Scattering (DLS)

  • Purpose : To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome population, confirming the success of the extrusion process. Zeta potential measurements assess surface charge and predict colloidal stability.

  • Method : Dilute a small aliquot of the liposome suspension in the hydration buffer. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).[15] The PDI should ideally be below 0.2 for a homogenous population.

2. Phase Transition Analysis

  • Technique : Differential Scanning Calorimetry (DSC)

  • Purpose : To determine the main phase transition temperature (Tm) of the liposomal membrane and assess how this compound influences it.

  • Method : Place a concentrated sample of the liposome suspension into a DSC sample pan. Scan a temperature range that brackets the expected Tm of the lipid mixture. The addition of this compound is expected to broaden the phase transition and may shift the Tm to a higher temperature, indicating a more ordered membrane.[7]

3. Membrane Fluidity/Order Assessment

  • Technique : Fluorescence Polarization or Anisotropy

  • Purpose : To measure the microviscosity of the liposomal bilayer.

  • Method : Incorporate a fluorescent probe (e.g., DPH or Laurdan) into the liposomes. Measure the fluorescence anisotropy of the probe using a fluorescence spectrophotometer. An increase in anisotropy upon the addition of this compound indicates a more ordered, less fluid membrane, consistent with the known effects of saturated ceramides.[7]

Conceptual Signaling Pathway

The incorporation of this compound into a membrane can initiate a cascade of biophysical changes that culminate in the modulation of cellular signaling. This process is driven by the unique physicochemical properties of very long-chain ceramides.

G cluster_membrane Membrane Level cluster_protein Protein Level cluster_cellular Cellular Response a Incorporation of This compound b Increased Acyl Chain Order & Hydrophobicity a->b d Membrane Interdigitation & Morphological Changes a->d c Formation of Gel-Phase, Ceramide-Rich Domains b->c e Clustering of Signaling Receptors (e.g., FasR, TNFR) c->e f Exclusion of Inhibitory Proteins c->f g Modulation of Downstream Signaling Pathways e->g f->g h Altered Cellular Outcome (e.g., Apoptosis, Senescence) g->h

Diagram 2: this compound's Influence on Membrane Signaling

References

Troubleshooting & Optimization

Improving C32 Ceramide recovery during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the recovery of C32 ceramide during lipid extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often challenging?

A1: this compound is a very long-chain (VLC) sphingolipid. Its long acyl chain (32 carbons) makes it highly hydrophobic and less soluble in standard lipid extraction solvents compared to shorter-chain ceramides (B1148491). This can lead to incomplete extraction from biological matrices and lower recovery rates. Careful optimization of solvent systems and extraction procedures is crucial.

Q2: Which lipid extraction method is best for this compound?

A2: The optimal method can depend on the sample matrix. However, modified versions of the Folch or Bligh & Dyer methods are commonly used and effective for a broad range of lipids, including very long-chain ceramides.[1][2][3] The key is to ensure a sufficiently non-polar solvent mixture to solubilize the long acyl chain of this compound. For some applications, particularly for less abundant ceramides, the Folch method has been shown to be highly effective for a wide range of lipid classes.[1][2][4]

Q3: Can I use a single-step extraction for this compound?

A3: While single-step extractions can be faster, they may not be sufficient for complex samples like tissues or plasma, where proteins and other interfering substances are abundant. For quantitative and high-purity analysis, a multi-step liquid-liquid extraction, such as the Folch or Bligh & Dyer method, is generally recommended. These methods ensure better separation of the lipid-containing organic phase from the aqueous and protein-containing phases.

Q4: How does solvent polarity affect this compound extraction?

A4: Solvent polarity is a critical factor. A mixture of polar and non-polar solvents is necessary. The polar solvent (typically methanol) helps to disrupt cell membranes and protein-lipid interactions, while the non-polar solvent (typically chloroform) dissolves the lipids, including the highly hydrophobic this compound.[2][3] An improper ratio can lead to poor recovery. For very long-chain ceramides, ensuring the final organic phase is sufficiently non-polar is key to keeping them in solution.

Q5: What is the role of this compound in biological systems?

A5: Very long-chain ceramides, including C32, are integral components of cellular membranes and play crucial roles in various signaling pathways. They are particularly important in maintaining the skin's permeability barrier and are involved in processes like apoptosis (programmed cell death), cell cycle regulation, and cellular stress responses.[5][6][7][8][9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Recovery - Incomplete cell/tissue homogenization.- Insufficient solvent volume.- Suboptimal solvent polarity.- Inefficient phase separation.- Ensure thorough homogenization using bead beating, sonication, or a Dounce homogenizer.- Increase the solvent-to-sample ratio (e.g., 20:1 v/v for Folch method).[11][12]- Use a well-established protocol like a modified Folch or Bligh & Dyer method. Consider adding a less polar solvent like hexane (B92381) in the final extraction step.- Ensure complete phase separation by adequate centrifugation time and speed.
Poor Reproducibility - Inconsistent sample handling.- Variable extraction times or temperatures.- Inconsistent phase collection.- Keep samples on ice and process them quickly to minimize degradation.- Standardize all incubation times and temperatures throughout the protocol.- Carefully collect the lower organic phase, avoiding the protein interface. A glass Pasteur pipette is recommended.
Phase Separation Issues (Emulsion Formation) - High concentration of detergents or other amphipathic molecules in the sample.- Insufficient centrifugation.- Add a small amount of a salt solution (e.g., 0.9% NaCl or 0.25 M KCl) during the phase separation step to help break the emulsion.[13]- Increase centrifugation time and/or speed.
Interfering Peaks in LC-MS/MS Analysis - Contamination from non-lipid components.- Co-extraction of other lipid classes with similar properties.- Perform a "back-wash" of the organic phase with a salt solution as described in the Folch protocol to remove water-soluble contaminants.- For complex samples like plasma, consider an initial protein precipitation step or a solid-phase extraction (SPE) cleanup using a silica-based cartridge to isolate sphingolipids before LC-MS/MS analysis.[14]

Quantitative Data on Lipid Extraction

While specific quantitative data for this compound recovery across different methods is not extensively published, the following table provides a general comparison of the Folch and Bligh & Dyer methods for total lipid and ceramide recovery from various biological samples. It's important to note that for samples with high lipid content (>2%), the Folch method has been reported to yield significantly higher lipid recovery.[15][16]

Method Sample Type Total Lipid Recovery (%) Ceramide Subclass Recovery (%) Reference(s)
Folch Marine Tissue (>2% lipid)Significantly higher than Bligh & DyerNot specified[16]
Bligh & Dyer Marine Tissue (<2% lipid)Comparable to FolchNot specified[15][16]
Bligh & Dyer Human PlasmaNot specified78-91
Bligh & Dyer Rat LiverNot specified70-99[14]
Bligh & Dyer Rat MuscleNot specified71-95[14]

Experimental Protocols

Modified Folch Method for this compound Extraction

This protocol is optimized for the extraction of a broad range of lipids, including very long-chain ceramides, from cell or tissue samples.

  • Homogenization:

    • Homogenize the sample (e.g., 100 mg of tissue or 1x10^7 cells) in a glass homogenizer with 2 mL of a cold chloroform (B151607):methanol (2:1, v/v) mixture.

  • Extraction:

    • Transfer the homogenate to a glass tube.

    • Add an additional 18 mL of chloroform:methanol (2:1, v/v) to achieve a final solvent-to-sample ratio of 20:1 (v/w or v/v).

    • Agitate the mixture vigorously for 15 minutes at room temperature.

  • Phase Separation:

    • Add 4 mL of 0.9% NaCl solution to the mixture.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. You will observe two distinct phases: a lower organic phase (chloroform) containing the lipids and an upper aqueous phase (methanol-water).

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Using a glass Pasteur pipette, transfer the lower organic phase to a new glass tube, being careful to avoid the protein interface.

  • Washing (Optional but Recommended):

    • Add 4 mL of a pre-mixed solution of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v) to the collected organic phase.

    • Vortex and centrifuge as in step 3.

    • Remove and discard the upper wash phase.

  • Drying and Storage:

    • Evaporate the solvent from the final organic phase under a stream of nitrogen.

    • Resuspend the dried lipid extract in a small, known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.

    • Store the lipid extract at -80°C until analysis.

Bligh & Dyer Method for this compound Extraction

This method is suitable for smaller sample sizes and is often used for biological fluids.

  • Homogenization:

    • For a 1 mL sample (e.g., cell suspension or homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture in a glass tube.

    • Vortex vigorously for 15 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for another minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two phases separated by a protein disk.

  • Lipid Collection:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette, passing through the protein disk.

  • Re-extraction (Optional for improved recovery):

    • Add 2 mL of chloroform to the remaining aqueous layer and protein pellet.

    • Vortex and centrifuge again.

    • Combine the second lower chloroform phase with the first.

  • Drying and Storage:

    • Evaporate the solvent from the combined organic phases under a stream of nitrogen.

    • Resuspend the dried lipid extract in a suitable solvent for analysis.

    • Store at -80°C.

Visualizations

Experimental Workflow: Modified Folch Extraction

G start Sample (Tissue/Cells) homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize extract Agitate for 15 min homogenize->extract add_salt Add 0.9% NaCl extract->add_salt centrifuge1 Centrifuge (2,000 x g, 10 min) add_salt->centrifuge1 collect_organic Collect Lower Organic Phase centrifuge1->collect_organic wash Wash with Chloroform: Methanol:NaCl mixture collect_organic->wash centrifuge2 Centrifuge wash->centrifuge2 collect_final Collect Final Organic Phase centrifuge2->collect_final dry Evaporate Solvent (Nitrogen Stream) collect_final->dry resuspend Resuspend in Known Volume dry->resuspend end Analysis (LC-MS/MS) resuspend->end

Caption: Workflow for Modified Folch Lipid Extraction.

Signaling Pathway: Role of Very Long-Chain Ceramides in Apoptosis

Very long-chain ceramides, including C32, are known to be involved in the induction of apoptosis. This can occur through various mechanisms, including the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[5]

G stress Cellular Stress (e.g., Chemotherapy, UV Radiation) cer_synthase Ceramide Synthase Activation stress->cer_synthase vlc_cer Increased Very Long-Chain Ceramide (e.g., C32) Levels cer_synthase->vlc_cer mito Mitochondria vlc_cer->mito Translocates to Mitochondria cer_channel Ceramide Channel Formation in Outer Membrane mito->cer_channel cyto_c Cytochrome c Release cer_channel->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Ceramide-Induced Apoptosis Pathway.

References

Technical Support Center: C32 Ceramide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in C32 Ceramide liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, leading to inaccurate quantification due to matrix effects.

Problem Potential Cause Suggested Solution
Low this compound Signal Intensity Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683), can compete with this compound for ionization, reducing its signal.[1]1. Optimize Sample Preparation: Employ techniques to remove interfering substances. Options include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or specialized phospholipid removal plates (e.g., HybridSPE).[1] 2. Adjust Chromatography: Modify the LC gradient to separate this compound from the bulk of matrix components.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.[2][3]
Poor Reproducibility (High %CV) Inconsistent Matrix Effects: Variability in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement. Incomplete Analyte Extraction: Inconsistent recovery of this compound during sample preparation.1. Implement a Robust Sample Preparation Protocol: Ensure the chosen method (LLE, SPE) is performed consistently across all samples. Automation can improve reproducibility. 2. Mandatory Use of an Internal Standard: An appropriate internal standard is crucial to correct for variations in both matrix effects and extraction efficiency.[2][4] A non-physiological odd-chain ceramide (e.g., C17 or C25) can be used if a C32 SIL-IS is unavailable.[1][5]
Non-linear Calibration Curve Saturation of Detector or Ion Source: High concentrations of this compound or co-eluting matrix components can lead to a non-linear response. Differential Matrix Effects at Different Concentrations: The extent of ion suppression may not be constant across the calibration range.1. Dilute Samples: If detector saturation is suspected, dilute the samples and re-analyze. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effects. 3. Optimize LC Method: Improve chromatographic separation to reduce the concentration of co-eluting interferences at the time of this compound elution.
Peak Tailing or Splitting Column Overload: Injecting too much sample or matrix components onto the LC column. Secondary Interactions: Interaction of this compound with active sites on the column. Poor Sample Solubility: this compound precipitating in the injection solvent.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Optimize Mobile Phase: Ensure the mobile phase composition is suitable for dissolving this compound and maintaining good peak shape. 3. Use a Guard Column: Protect the analytical column from strongly retained matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. In biological samples, phospholipids are a major cause of matrix effects.[1] For this compound, which is a very long-chain lipid, these effects can lead to ion suppression (decreased signal) or, less commonly, ion enhancement, resulting in inaccurate and unreliable quantification.[1]

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: The "best" technique depends on the sample type and desired throughput. Here is a comparison:

  • Protein Precipitation (PPT): Simple and fast, but often results in significant matrix effects as it does not effectively remove phospholipids.[6]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. A common method is the Bligh and Dyer or Folch extraction, which partitions lipids into an organic phase.[1][7]

  • Solid-Phase Extraction (SPE): Offers more selective cleanup than LLE and can effectively remove phospholipids and other interferences.[1][5] Specialized phases like HybridSPE are designed for targeted phospholipid removal.

For very long-chain ceramides (B1148491) like C32, a robust cleanup method like SPE is often recommended to achieve the best sensitivity and accuracy.[5]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important?

A3: A SIL-IS is considered the gold standard for quantitative LC-MS/MS.[2][3] A this compound SIL-IS will have nearly identical chemical and physical properties to the endogenous this compound. This means it will behave similarly during sample extraction, chromatography, and ionization.[2] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can effectively compensate for variations in extraction recovery and matrix-induced ion suppression, leading to highly accurate quantification.[3][8]

Q4: I don't have a this compound SIL-IS. What are my options?

A4: While a C32 SIL-IS is ideal, a non-physiological, odd-chain ceramide can be a suitable alternative. For very long-chain ceramides like C24, C25 ceramide has been used successfully as an internal standard.[1][5] For C32, a similar long-chain, odd-numbered ceramide could be employed. It is crucial to validate the chosen internal standard to ensure it behaves similarly to this compound under the analytical conditions.

Q5: How can I optimize my LC method to reduce matrix effects?

A5: Chromatographic optimization aims to separate the elution of this compound from the majority of matrix components, especially phospholipids.

  • Gradient Elution: Employ a gradient that starts with a weaker mobile phase and ramps up to a stronger organic phase. This can help to retain and separate different lipid classes.[1]

  • Column Choice: A C18 or C8 reversed-phase column is commonly used for ceramide analysis.[1]

  • Flow Rate and Run Time: Adjusting the flow rate and extending the run time can improve the resolution between this compound and interfering compounds.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation methods for reducing matrix effects and improving analyte recovery, based on data for long-chain ceramides.

Table 1: Comparison of Analyte Recovery and Matrix Effects for Different Sample Preparation Methods

Sample Preparation Method Analyte Recovery (%) Matrix Effect (% Signal Suppression) Reproducibility (%RSD) Notes
Protein Precipitation (PPT)85 - 11040 - 75< 15Simple but prone to significant ion suppression from phospholipids.[6]
Liquid-Liquid Extraction (LLE)70 - 9515 - 40< 10Provides cleaner extracts than PPT. Recovery can be variable.[1][5]
Solid-Phase Extraction (SPE)80 - 1055 - 20< 10More selective removal of interferences.[5]
Phospholipid Removal Plates> 90< 10< 5Highly effective at specifically removing phospholipids, a major source of ion suppression.

Data are representative and may vary depending on the specific ceramide, biological matrix, and analytical conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Bligh and Dyer Method) for this compound

This protocol is suitable for extracting total lipids, including this compound, from plasma or tissue homogenates.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add a known amount of this compound SIL-IS (or other appropriate internal standard).

  • Monophasic Mixture Formation:

    • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex again for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Lipid Extraction:

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean tube.

    • Re-extract the remaining aqueous layer and protein pellet with 250 µL of chloroform. Centrifuge and combine the lower organic layers.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate volume of the initial LC mobile phase (e.g., 100 µL of methanol/isopropanol).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a more thorough cleanup to remove polar interferences.

  • Sample Pre-treatment:

    • Perform an initial lipid extraction using the Bligh and Dyer method (Protocol 1, steps 1-4).

    • Dry the lipid extract under nitrogen and reconstitute in a small volume of a non-polar solvent (e.g., 100 µL of hexane).

  • SPE Cartridge Conditioning:

    • Condition a silica (B1680970) SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of chloroform, and finally equilibrating with 3 mL of hexane (B92381).

  • Sample Loading:

    • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of hexane to elute non-polar lipids like cholesterol esters.

    • Wash with 3 mL of chloroform to elute neutral lipids.

  • Elution of Ceramides:

    • Elute the ceramide fraction with 3 mL of acetone:methanol (9:1, v/v).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified extract in the initial LC mobile phase for analysis.

Visualizations

Workflow for Overcoming Matrix Effects

General Workflow for Mitigating Matrix Effects in this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Spike with C32-SIL-IS Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup LLE Liquid-Liquid Extraction (LLE) Cleanup->LLE Basic SPE Solid-Phase Extraction (SPE) Cleanup->SPE Advanced PPT Protein Precipitation (PPT) Cleanup->PPT Simple LC_Separation LC Separation (Optimized Gradient) LLE->LC_Separation SPE->LC_Separation PPT->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Troubleshooting Low this compound Signal Start Low this compound Signal Check_IS Is Internal Standard (IS) Signal Also Low? Start->Check_IS IS_Low YES Check_IS->IS_Low Yes IS_OK NO Check_IS->IS_OK No Troubleshoot_Extraction Problem with Extraction or Instrument Sensitivity IS_Low->Troubleshoot_Extraction Troubleshoot_Suppression Likely Ion Suppression IS_OK->Troubleshoot_Suppression Check_Recovery Review Extraction Protocol for Analyte Loss Troubleshoot_Extraction->Check_Recovery Check_Instrument Check MS/MS Performance and Tuning Troubleshoot_Extraction->Check_Instrument Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Troubleshoot_Suppression->Improve_Cleanup Optimize_LC Optimize LC Gradient to Separate from Interferences Troubleshoot_Suppression->Optimize_LC

References

Technical Support Center: Optimizing Ionization Efficiency for C32 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometry analysis of C32 Ceramide.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound analysis by LC-MS?

A1: Electrospray ionization (ESI) is the most common technique for analyzing ceramides (B1148491), including C32.[1][2] Both positive and negative ion modes can be utilized. In positive ion mode, you will typically observe protonated molecules [M+H]⁺ and dehydrated ions [M+H-H₂O]⁺.[1][3] A characteristic fragment ion at m/z 264, corresponding to the sphingosine (B13886) backbone, is often used for precursor ion scanning or multiple reaction monitoring (MRM) experiments.[4][5][6] In negative ion mode, deprotonated molecules [M-H]⁻ are observed.[1]

Q2: How can I improve the signal intensity of my this compound?

A2: Poor signal intensity is a common issue in mass spectrometry.[7] To improve the signal for this compound, consider the following:

  • Optimize Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument. Samples that are too dilute may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[7]

  • Enhance Ionization Efficiency: The choice of mobile phase additives can significantly impact ionization. The addition of formic acid (typically 0.1-0.2%) to the mobile phase can improve protonation in positive ion mode.[4][8] Ammonium (B1175870) formate (B1220265) can also be used to enhance signal intensity.[8][9]

  • Tune Mass Spectrometer Parameters: Regularly tune and calibrate your mass spectrometer.[7] Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow for your specific ceramide.[8]

Q3: I am observing peak splitting or broadening in my chromatogram. What could be the cause?

A3: Peak splitting and broadening can compromise the quality of your data. Potential causes include:

  • Sample or Column Contamination: Contaminants in your sample or on the HPLC column can lead to poor peak shape.[7] Ensure proper sample preparation and regular column maintenance.

  • Suboptimal Ionization Conditions: Adjusting ionization source parameters, such as gas flows, can sometimes reduce peak broadening.[7]

  • Inappropriate Mobile Phase: The composition of your mobile phase can affect peak shape. Experiment with different solvent gradients and compositions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / No Peak Inefficient ionization.Add 0.1-0.2% formic acid or 10 mM ammonium formate to the mobile phase to improve adduct formation.[4][8][9] Optimize ESI source parameters (e.g., capillary voltage, source temperature).[8]
Sample concentration is too low.Concentrate the sample or inject a larger volume. Be mindful of potential ion suppression with highly concentrated samples.[7]
Ion suppression from matrix components.Improve sample cleanup procedures. Methods like Bligh and Dyer extraction can be effective.[4] Dilute the sample to minimize matrix effects.
Poor Peak Shape (Broadening/Tailing) Suboptimal chromatographic conditions.Optimize the HPLC gradient. A slower gradient may improve peak shape for very long-chain lipids like this compound.
Contamination of the column or guard column.Flush the column with a strong solvent or replace the guard column.[7]
Inconsistent Retention Times Fluctuation in HPLC pump pressure or temperature.Ensure the HPLC system is properly maintained and equilibrated. Use a column oven for stable temperature control.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing of solvents.
High Background Noise Contaminated solvent or glassware.Use high-purity (LC-MS grade) solvents and thoroughly clean all glassware.
Leaks in the LC or MS system.Perform a leak check on the system.
Adduct Formation (e.g., [M+Na]⁺, [M+K]⁺) Presence of salts in the sample or mobile phase.Use high-purity water and solvents. Minimize the use of buffers containing sodium or potassium salts. Ammonium formate is a more volatile and suitable alternative.[8][9]

Experimental Protocols

Sample Preparation: Lipid Extraction (Bligh and Dyer Method)

This protocol is a common method for extracting lipids from biological samples.[4]

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for your specific instrument and this compound standard.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for ceramide analysis.[10]

    • Mobile Phase A: Water with 0.2% formic acid.[4]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[4]

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the highly nonpolar this compound.

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in positive ion mode.

    • Scan Mode: Precursor ion scan for m/z 264.3 or MRM for the specific transition of your this compound.

    • Source Parameters: These need to be optimized empirically, but starting points can be found in the literature.[8] (See table below).

Quantitative Data Summary

Parameter Value Reference
Capillary Voltage 2.5 kV[8]
Cone Voltage 40 V[8]
Source Temperature 140°C[8]
Desolvation Temperature 600°C[8]
Collision Energy (for m/z 264) 20-60 eV[8]
Mobile Phase Additive 0.1-0.2% Formic Acid[4][8]
Mobile Phase Additive 10 mM Ammonium Formate[8][9]

Visualizations

experimental_workflow sp1 Biological Sample sp2 Bligh & Dyer Extraction sp1->sp2 sp3 Lipid Extract sp2->sp3 lc1 Reconstituted Extract lc2 HPLC Injection lc1->lc2 lc3 C18 Column lc2->lc3 lc4 Gradient Elution lc3->lc4 ms1 ESI Source ms2 Mass Analyzer ms1->ms2 ms3 Data Acquisition ms2->ms3

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_logic start Low C32 Signal check_ionization Check Ionization Conditions start->check_ionization add_additive Add Formic Acid or Ammonium Formate check_ionization->add_additive No/Poor Additives optimize_source Optimize Source Parameters check_ionization->optimize_source Suboptimal Parameters check_concentration Check Sample Concentration check_ionization->check_concentration OK end Signal Improved add_additive->end optimize_source->end concentrate Concentrate Sample check_concentration->concentrate Too Dilute dilute Dilute Sample (Check for Suppression) check_concentration->dilute Too Concentrated check_cleanup Improve Sample Cleanup check_concentration->check_cleanup OK concentrate->end dilute->end check_cleanup->end

Caption: Troubleshooting logic for low this compound signal intensity.

References

Technical Support Center: Chromatographic Analysis of Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of ceramides (B1148491). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal chromatographic resolution of ceramides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor chromatographic resolution of ceramides?

Poor resolution in ceramide analysis typically stems from several factors related to the inherent complexity of these lipids and the chromatographic conditions. Ceramides exist as a diverse group of species with variations in fatty acid chain length, degree of saturation, and hydroxylation, as well as different sphingoid bases.[1] This structural similarity makes their separation challenging.

Common causes for poor resolution include:

  • Co-elution of Ceramide Species: Due to their similar hydrophobic properties, different ceramide species, especially isomers, may co-elute. For example, ceramides with the same total number of carbons but different fatty acid and sphingoid base combinations can be difficult to separate.

  • Inadequate Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving good separation. An incorrect solvent ratio or the absence of appropriate additives can lead to poor selectivity and peak shape.

  • Suboptimal Column Selection: The choice of stationary phase is crucial. While C18 columns are widely used for reversed-phase chromatography of ceramides, the specific chemistry of the C18 phase can significantly impact selectivity.[2]

  • Poor Peak Shape: Peak tailing or fronting can compromise resolution. Peak tailing for ceramides can be caused by interactions with active silanol (B1196071) groups on the silica-based stationary phase.[3] Peak fronting is less common but can occur due to column overload or sample solubility issues.[4]

  • Sample Matrix Effects: Biological samples are complex mixtures containing various lipids and other molecules that can interfere with the separation and detection of ceramides.[5]

Q2: How can I improve the separation of co-eluting ceramide species?

Co-elution is a frequent challenge in ceramide analysis.[6] To improve the separation of co-eluting species, consider the following strategies:

  • Optimize the Mobile Phase:

    • Solvent Composition: In reversed-phase liquid chromatography (RPLC), adjusting the ratio of organic solvents such as acetonitrile, methanol (B129727), and isopropanol (B130326) can significantly alter selectivity. The addition of isopropanol to the mobile phase can improve the elution of highly hydrophobic, long-chain ceramides.[7]

    • Mobile Phase Additives: The addition of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency in mass spectrometry detection.[2] These additives can help to suppress the ionization of residual silanol groups on the column, reducing peak tailing.[8]

  • Adjust the Gradient Elution Program: A shallower gradient can increase the separation time between closely eluting peaks, thereby improving resolution.[9]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider trying a different column. Different C18 columns from various manufacturers can have different selectivities for ceramides. A C8 column may also provide different selectivity.[10] For separating ceramide subclasses, normal-phase liquid chromatography (NPLC) can be an effective alternative to RPLC.[11]

  • Elevate the Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. Heating a C18 column to 60°C has been shown to improve signal strength and reduce carryover for ceramide-1-phosphate.[12]

Q3: My ceramide peaks are tailing. What should I do?

Peak tailing is a common issue in the HPLC analysis of many compounds, including ceramides, and it can significantly impact resolution and quantification.[13] Here’s a step-by-step approach to troubleshoot peak tailing:

  • Assess the Scope of the Problem:

    • All peaks tail: This often points to a problem with the column itself, such as a partially blocked inlet frit or a void in the packing material.[13] It can also indicate an issue with the HPLC system upstream of the column.

    • Only ceramide peaks (or specific ceramide peaks) tail: This suggests a chemical interaction between the ceramides and the stationary phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH and Additives: For basic analytes, tailing can occur due to interactions with acidic silanol groups on the silica (B1680970) packing. While ceramides are not strongly basic, the presence of amine groups can lead to such interactions. Ensuring the mobile phase contains an acidic modifier like formic acid can help to suppress silanol activity.[8] Using a buffered mobile phase can also improve peak shape.

    • Clean or Replace the Column: If all peaks are tailing, try back-flushing the column to remove any particulates on the inlet frit. If this does not resolve the issue, the column may be degraded and require replacement.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are less prone to silanol interactions and generally provide better peak shapes for a wider range of compounds.

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[13]

Troubleshooting Guides

Guide 1: Poor Resolution and Co-elution
Symptom Possible Cause Recommended Solution
Poor separation between two or more ceramide peaks. 1. Suboptimal mobile phase composition.1a. Adjust the organic solvent ratio (e.g., increase isopropanol content for very-long-chain ceramides).[7] 1b. Introduce or adjust the concentration of mobile phase additives like formic acid or ammonium formate.[2]
2. Gradient is too steep.2. Decrease the gradient slope to increase the separation window.[9]
3. Unsuitable column chemistry.3a. Try a different C18 column from another brand for potentially different selectivity. 3b. Consider a C8 column for alternative selectivity.[10] 3c. For separation of ceramide classes, explore normal-phase chromatography.[11]
4. Insufficient column temperature.4. Increase the column temperature in increments (e.g., 5°C) to improve efficiency.[12]
Broad, poorly defined peaks. 1. Column degradation.1. Replace the column with a new one of the same type.
2. Extra-column band broadening.2. Check all connections and tubing for proper installation. Use tubing with the smallest possible inner diameter and length.
3. Sample solvent incompatible with the mobile phase.3. Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Guide 2: Peak Shape Problems
Symptom Possible Cause Recommended Solution
Peak Tailing (Asymmetrical peak with a trailing edge)1. Secondary interactions with silanol groups.1a. Add a mobile phase modifier like formic acid (0.1%) to suppress silanol activity.[2] 1b. Use a buffered mobile phase (e.g., with ammonium formate).[2] 1c. Switch to a high-purity, end-capped column.
2. Column overload.2. Dilute the sample and reinject.[13]
3. Column contamination or degradation.3. Back-flush the column or, if necessary, replace it.[13]
Peak Fronting (Asymmetrical peak with a leading edge)1. Sample overload.1. Dilute the sample and reinject.[14]
2. Poor sample solubility in the mobile phase.2. Ensure the sample is fully dissolved in the injection solvent. Consider changing the injection solvent to one more compatible with the mobile phase.[4]
3. Column collapse.3. Replace the column. This is a less common issue with modern columns.
Split Peaks 1. Partially blocked column inlet frit.1. Back-flush the column. If the problem persists, replace the frit or the column.[13]
2. Sample solvent stronger than the mobile phase.2. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
3. Injection of a large sample volume.3. Reduce the injection volume.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells using a Modified Folch Method

This protocol is adapted from standard lipid extraction procedures.[7]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas source

  • Centrifuge

  • Vortex mixer

  • Glass centrifuge tubes

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.

  • Solvent Addition: To the cell suspension, add a mixture of chloroform and methanol in a 2:1 (v/v) ratio. The final volume of the solvent mixture should be approximately 20 times the volume of the cell pellet.

  • Homogenization: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:1 (v/v). Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).

Protocol 2: Standard Operating Procedure (SOP) for Ceramide Analysis by LC-MS/MS

This SOP provides a general framework for the analysis of ceramides using a reversed-phase C18 column.[2][9]

1. Sample Preparation:

  • Extract lipids from the sample matrix using the modified Folch method (Protocol 1).

  • Reconstitute the dried lipid extract in a known volume of injection solvent (e.g., 9:1 isopropanol:acetonitrile).

2. LC-MS/MS System and Conditions:

  • HPLC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for better resolution.

  • Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (can be optimized).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    17.0 95
    19.0 95
    19.1 40

    | 20.0 | 40 |

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Use known precursor-to-product ion transitions for specific ceramide species.

3. Data Analysis:

  • Integrate the peak areas of the target ceramide species.

  • Use an internal standard (e.g., a non-endogenous odd-chain ceramide like C17:0 ceramide) for accurate quantification.

  • Generate a calibration curve using certified reference standards to determine the concentration of ceramides in the samples.

Visualizations

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, UV radiation) SMase Sphingomyelinase (SMase) Activation Stress_Stimuli->SMase Sphingomyelin Sphingomyelin Ceramide Ceramide Generation Sphingomyelin->Ceramide SMase Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Ceramide's role as a second messenger in the apoptosis signaling cascade.

Troubleshooting Workflow for Poor Chromatographic Resolution

Troubleshooting_Workflow Troubleshooting Workflow for Poor Chromatographic Resolution Start Poor Resolution Observed Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing Check_Peak_Shape->Tailing Tailing Fronting Peak Fronting Check_Peak_Shape->Fronting Fronting Good_Shape Good Shape, Poor Separation Check_Peak_Shape->Good_Shape Good Shape Adjust_Mobile_Phase_Tailing Adjust Mobile Phase: - Add Formic Acid - Use Buffer Tailing->Adjust_Mobile_Phase_Tailing Check_Overload_Fronting Check for Overload: - Dilute Sample Fronting->Check_Overload_Fronting Optimize_Gradient Optimize Gradient: - Make it Shallower Good_Shape->Optimize_Gradient Check_Column_Tailing Check Column: - Back-flush or Replace Adjust_Mobile_Phase_Tailing->Check_Column_Tailing Resolved Resolution Improved Adjust_Mobile_Phase_Tailing->Resolved Check_Solubility_Fronting Check Sample Solubility Check_Overload_Fronting->Check_Solubility_Fronting Check_Overload_Fronting->Resolved Change_Column Change Column Chemistry (e.g., different C18, C8) Optimize_Gradient->Change_Column Optimize_Gradient->Resolved Not_Resolved Still Not Resolved Check_Column_Tailing->Not_Resolved Check_Solubility_Fronting->Not_Resolved Change_Column->Not_Resolved Not_Resolved->Start Re-evaluate

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

References

C32 Ceramide stability issues during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of C32 ceramide during sample storage. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their samples for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability of four years or more, this compound should be stored as a solid at -20°C.

Q2: Can I store this compound in a solvent? If so, which solvent is best?

Yes, this compound can be stored in an organic solvent. A common choice is a chloroform:methanol mixture (2:1). For cellular experiments, stock solutions are often prepared in DMSO or ethanol (B145695). When preparing for cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium to a minimum (ideally ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control in your experiments.[1]

Q3: How many times can I freeze and thaw my this compound stock solution?

It is highly recommended to minimize freeze-thaw cycles. Repeated freezing and thawing can affect the stability of a wide range of biomolecules, potentially leading to degradation and aggregation.[2][3][4] For this compound solutions, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated temperature cycling.

Q4: What are the signs of this compound degradation or instability in my stored samples?

Visual signs of instability can include precipitation or the formation of a film or aggregate in your solution. Chemically, degradation can manifest as a decrease in the concentration of this compound over time, which can be monitored by analytical techniques such as HPLC-MS/MS.[5][6]

Q5: Is this compound sensitive to light or oxygen?

While specific data on the photosensitivity and oxidative stability of this compound is limited, it is a good laboratory practice to protect all lipids from light and oxygen. Store solutions in amber vials and consider purging with an inert gas like argon or nitrogen before sealing for long-term storage.

Troubleshooting Guide

Issue 1: this compound Precipitation in Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution after thawing or during storage.

  • Difficulty in re-dissolving the ceramide, even with vortexing.

Potential Causes:

  • Low Solubility: this compound is a very long-chain, hydrophobic lipid with limited solubility in aqueous solutions and even in some organic solvents at high concentrations.[7]

  • Temperature Effects: Cooling of a saturated solution can cause the ceramide to precipitate out.

  • Solvent Evaporation: Over time, solvent can evaporate, increasing the concentration of the ceramide beyond its solubility limit.

Solutions:

  • Warm the Solution: Gently warm the solution to 37°C to aid in redissolving the precipitate. Be cautious, as excessive heat can degrade the ceramide.[1]

  • Sonication: Use a bath sonicator to help break up aggregates and redissolve the ceramide.

  • Solvent Choice: Ensure you are using an appropriate solvent. For stock solutions, a chloroform:methanol (2:1) mixture is often effective. For biological experiments, while DMSO or ethanol are common, the final concentration must be carefully controlled.[1]

  • Lower Concentration: If precipitation is a persistent issue, consider preparing a more dilute stock solution.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in results between experiments using the same this compound stock.

  • Loss of biological activity over time.

Potential Causes:

  • Degradation: The this compound may have degraded due to improper storage, such as exposure to heat, light, oxygen, or repeated freeze-thaw cycles.

  • Inaccurate Concentration: The concentration of your stock solution may not be accurate due to incomplete dissolution or precipitation.

  • Aggregation: this compound may form aggregates in solution, which can affect its bioavailability and activity.[8]

Solutions:

  • Prepare Fresh Solutions: It is best to prepare fresh dilutions from a properly stored stock solution for each experiment.[1]

  • Verify Concentration: After preparing a new stock solution, verify its concentration using an analytical method like HPLC-MS/MS.

  • Assess Stability: If you suspect degradation, perform a stability study by analyzing the concentration of your stock solution over time under its storage conditions.

  • Control for Aggregation: Before use, you can briefly sonicate the solution to help break up any potential aggregates.

Quantitative Data Summary

ParameterSolid FormIn Organic Solvent (e.g., Chloroform:Methanol 2:1)
Storage Temperature -20°C-20°C
Recommended Duration ≥ 4 yearsShorter-term, aliquot for single use
Container Glass vial with Teflon-lined capAmber glass vial with Teflon-lined cap
Atmosphere Air or inert gasPurge with inert gas (Argon or Nitrogen)

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-MS/MS

This protocol outlines a general procedure to quantify the concentration of this compound in a stored sample to assess its stability.

1. Sample Preparation:

  • Thaw your stored this compound sample.

  • Vortex the sample thoroughly to ensure homogeneity.

  • Prepare a series of dilutions of your sample in a suitable solvent (e.g., methanol).

  • Spike the diluted samples with a known concentration of an internal standard (e.g., a non-endogenous ceramide like C17:0 ceramide).[5]

2. Lipid Extraction (for biological matrices):

  • If your this compound is in a complex biological matrix (e.g., plasma, tissue homogenate), perform a lipid extraction using a method like the Bligh and Dyer procedure.[5][6]

3. HPLC Separation:

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1% formic acid.

  • Gradient: Run a gradient from a lower to a higher percentage of Mobile Phase B to elute the lipids.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

4. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C32:0 Ceramide (d18:1/32:0): Monitor the transition of the precursor ion [M+H]+ to a characteristic product ion.

    • Internal Standard (e.g., C17:0 Ceramide): Monitor its specific precursor to product ion transition.

5. Quantification:

  • Generate a calibration curve using known concentrations of a this compound standard and the internal standard.

  • Calculate the concentration of this compound in your sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification storage Stored C32 Ceramide Sample thaw Thaw and Vortex storage->thaw dilute Dilute Sample thaw->dilute spike Spike with Internal Standard dilute->spike hplc HPLC Separation spike->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition msms->data quantify Quantify against Calibration Curve data->quantify result Concentration of This compound quantify->result Stability Assessment

Caption: Workflow for assessing this compound stability.

degradation_pathway Simplified Ceramide Degradation Pathway C32_Cer This compound Ceramidase Ceramidase (Hydrolysis) C32_Cer->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine Fatty_Acid C32 Fatty Acid Ceramidase->Fatty_Acid

Caption: this compound enzymatic degradation.

troubleshooting_logic Troubleshooting Logic for this compound Instability start Inconsistent Results or Visible Precipitation check_solubility Is the ceramide fully dissolved? start->check_solubility check_storage Were storage conditions optimal? check_solubility->check_storage Yes action_dissolve Warm gently (37°C) and sonicate check_solubility->action_dissolve No check_cycles Were freeze-thaw cycles minimized? check_storage->check_cycles Yes action_prepare_fresh Prepare fresh stock solution check_storage->action_prepare_fresh No action_aliquot Aliquot stock solution for single use check_cycles->action_aliquot No action_stability_study Perform stability study (HPLC-MS/MS) check_cycles->action_stability_study Yes action_dissolve->check_storage action_aliquot->action_prepare_fresh

References

Minimizing C32 Ceramide degradation during saponification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C32 Ceramide Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during saponification procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability during sample preparation important?

Q2: What is saponification, and why is it used in lipid analysis?

A2: Saponification is a chemical reaction involving the hydrolysis of ester bonds in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce glycerol (B35011) and fatty acid salts (soap).[6] In lipid analysis, saponification is primarily used to remove interfering glycerolipids (like triglycerides and phospholipids) that are present in much higher concentrations than ceramides (B1148491). By breaking down these ester-containing lipids, the relative concentration of amide-linked lipids like ceramides is increased, facilitating their purification and analysis.

Q3: How does saponification potentially lead to this compound degradation?

A3: While the primary target of saponification is the ester bond, the amide bond in ceramides can also be hydrolyzed under harsh conditions (i.e., high temperatures and strong alkali concentrations). This degradation breaks the this compound molecule into its constituent parts: a sphingoid base and a 32-carbon fatty acid. This leads to a loss of the intact this compound, making accurate quantification impossible. Very-long-chain ceramides, due to their chemical structure, are generally stable, but not completely immune to degradation under aggressive chemical conditions.

Q4: What are the key factors that influence the stability of this compound during saponification?

A4: The main factors that can influence this compound degradation during saponification are:

  • Alkali Concentration: Higher concentrations of NaOH or KOH increase the rate of hydrolysis of both ester and amide bonds.

  • Temperature: Elevated temperatures accelerate the saponification reaction, but also increase the risk of amide bond cleavage.

  • Reaction Time: Prolonged exposure to alkaline conditions, even at milder temperatures, can lead to gradual degradation of ceramides.

Q5: What are "mild saponification" protocols, and how do they help preserve this compound?

A5: Mild saponification protocols are modified procedures that use less harsh conditions to selectively hydrolyze ester bonds while minimizing the degradation of amide-linked lipids like ceramides. These methods typically involve:

  • Lower concentrations of the alkaline reagent.

  • Lower reaction temperatures.

  • Shorter incubation times.

  • The use of alternative, milder bases.

By carefully controlling these parameters, it is possible to effectively remove glycerolipids while preserving the integrity of this compound for subsequent analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing saponification for this compound analysis.

Problem 1: Low or no detectable this compound in my sample post-saponification.

Possible Cause Troubleshooting Step
Harsh Saponification Conditions The amide bond of the this compound may have been hydrolyzed. Switch to a milder saponification protocol. (See Experimental Protocols section for a recommended mild protocol).
Incomplete Extraction This compound may not have been efficiently extracted from the saponified mixture. Ensure you are using an appropriate solvent system for lipid extraction post-saponification, such as a chloroform (B151607)/methanol mixture.
Sample Loss During Workup Very-long-chain ceramides can be challenging to handle. Ensure all transfer steps are quantitative and that the lipid-containing phase is fully recovered.
Analytical Instrument Sensitivity The concentration of this compound in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive analytical technique like LC-MS/MS.[7][8]

Problem 2: High variability in this compound recovery between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Reaction Conditions Minor variations in temperature, time, or reagent concentration between samples can lead to different levels of degradation. Use a temperature-controlled water bath or heating block and ensure precise timing and reagent addition for all samples.
Inhomogeneous Sample Matrix If your starting material is not homogeneous, the lipid composition can vary between aliquots. Ensure your sample is well-homogenized before taking aliquots for saponification.
Phase Separation Issues Incomplete or inconsistent phase separation during the post-saponification extraction can lead to variable recovery. Ensure complete phase separation by adequate centrifugation and careful removal of the desired lipid-containing phase.

Problem 3: Presence of unexpected peaks or degradation products in my analytical data (e.g., LC-MS).

Possible Cause Troubleshooting Step
Ceramide Degradation You may be detecting the free fatty acid (lignoceric acid) and/or the sphingoid base from the hydrolysis of this compound. Confirm the identity of these peaks using appropriate standards. If present, this is a strong indicator that your saponification conditions are too harsh.
Side Reactions Other lipids or compounds in your sample may be undergoing side reactions under the alkaline conditions, creating new chemical species. Review the composition of your sample matrix and consider a pre-purification step if necessary.
Contamination Contaminants from solvents, glassware, or other sources can appear in your analysis. Always use high-purity solvents and thoroughly clean all labware. Running a blank sample (reagents only) through the entire procedure can help identify contaminants.

Data Presentation: Comparison of Saponification Conditions

While specific quantitative data on the percentage of this compound degradation under varying saponification conditions is not extensively available in the literature, the following table summarizes different saponification protocols, highlighting the conditions that favor ceramide preservation. Mild saponification is consistently recommended for analyses where ceramide integrity is crucial.

Protocol TypeAlkali Reagent & ConcentrationTemperatureTimeExpected Outcome for this compound
Harsh Saponification High concentration of NaOH or KOH (e.g., >1 M) in aqueous alcoholHigh (e.g., 80-100°C)> 1 hourSignificant risk of degradation
Mild Saponification Methanol/20 N NaOH in water (19/1, v/v)[9]45°C30 minutesHigh preservation
Alternative Mild Method 25% Monomethylamine in ethanol50°C30 minutesHigh preservation, yields intact sphingolipids

Experimental Protocols

Protocol 1: Mild Saponification for Preservation of this compound

This protocol is adapted from established methods for the analysis of sphingolipids and is designed to minimize the degradation of ceramides.[9]

Materials:

  • Dried lipid extract

  • Methanol/20 N NaOH in water (19/1, v/v)

  • Chloroform

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Water bath or heating block

  • Nitrogen gas stream for drying

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried lipid extract in a glass centrifuge tube.

  • Add an appropriate volume of the methanol/NaOH reagent. For a lipid extract from ~10-20 mg of tissue, 1-2 mL is typically sufficient.

  • Securely cap the tube and vortex briefly to dissolve the lipid extract.

  • Incubate the tube in a water bath at 45°C for 30 minutes.

  • After incubation, allow the tube to cool to room temperature.

  • Add 2 volumes of chloroform and 1 volume of water to the tube (e.g., if you used 1 mL of methanol/NaOH, add 2 mL of chloroform and 1 mL of water).

  • Vortex the mixture thoroughly for 1-2 minutes to ensure proper partitioning.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the ceramides and other non-saponifiable lipids, using a glass Pasteur pipette.

  • Transfer the chloroform phase to a new tube and dry it under a gentle stream of nitrogen.

  • The dried lipid residue is now ready for further purification or direct analysis by methods such as LC-MS/MS.

Protocol 2: Quantification of this compound by LC-MS/MS

This is a general workflow for the quantification of this compound following the mild saponification and extraction procedure.

Materials:

  • Dried lipid extract from Protocol 1

  • Appropriate internal standard (e.g., a non-endogenous odd-chain ceramide like C17:0 or a stable isotope-labeled this compound)

  • HPLC-grade solvents for mobile phases (e.g., water with formic acid, acetonitrile, isopropanol)

  • A C8 or C18 reverse-phase HPLC column

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., a mixture of the initial mobile phase).

  • Spike the sample with a known amount of the internal standard.

  • Inject an aliquot of the sample into the LC-MS/MS system.

  • Separate the lipids using a suitable gradient elution program on the reverse-phase column.

  • Detect the this compound and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for ceramides typically involve the neutral loss of water from the precursor ion.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.[7]

Visualizations

Logical Workflow for Minimizing this compound Degradation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control cluster_troubleshoot Troubleshooting cluster_result Result start Start with Dried Lipid Extract sapon Mild Saponification (e.g., 45°C, 30 min) start->sapon Step 1 extract Liquid-Liquid Extraction (e.g., Chloroform/Methanol/Water) sapon->extract Step 2 dry Dry Down Lipid Phase (Nitrogen Stream) extract->dry Step 3 recon Reconstitute in Solvent + Internal Standard dry->recon lcms LC-MS/MS Analysis (MRM Mode) recon->lcms Step 4 quant Quantification (vs. Calibration Curve) lcms->quant Step 5 check_degradation Check for Degradation Products? lcms->check_degradation check_recovery Acceptable Recovery? quant->check_recovery adjust Adjust Saponification (Lower Temp/Time/Conc.) check_degradation->adjust Yes final Accurate this compound Quantification check_degradation->final No check_recovery->adjust No check_recovery->final Yes adjust->sapon

Caption: Workflow for minimizing this compound degradation during analysis.

Simplified Ceramide Metabolism and Signaling Pathway

G cluster_synthesis Ceramide Synthesis cluster_ceramides Ceramide Pool cluster_functions Downstream Functions & Pathways cluster_degradation Ceramide Degradation de_novo De Novo Synthesis (Serine + Palmitoyl-CoA) vlc_cer Very-Long-Chain Ceramides (e.g., this compound) de_novo->vlc_cer salvage Salvage Pathway (from Sphingosine) salvage->vlc_cer sm_hydrolysis Sphingomyelin Hydrolysis sm_hydrolysis->vlc_cer skin Skin Barrier Formation (Lipid Lamellae) vlc_cer->skin Structural Role metabolism Metabolic Regulation (e.g., Insulin Signaling) vlc_cer->metabolism Signaling Role apoptosis Apoptosis/Cell Cycle Arrest vlc_cer->apoptosis Signaling Role ceramidase Ceramidases vlc_cer->ceramidase sphingosine (B13886) Sphingosine + Fatty Acid ceramidase->sphingosine

Caption: Simplified overview of this compound metabolism and signaling roles.

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance C32 Ceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of low-abundance C32 ceramide species. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-abundance C32 ceramides (B1148491)?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and specific quantification of ceramide species, including the low-abundance C32 ceramides.[1][2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[3]

Q2: How can I improve the ionization efficiency of this compound in my LC-MS/MS analysis?

A2: To improve ionization efficiency, consider the following:

  • Choice of Ionization Technique: Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.[4][5]

  • Mobile Phase Additives: The addition of formic acid to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.[5]

  • Derivatization: Although not always necessary, derivatization of the ceramide molecule can enhance ionization efficiency and improve detection limits.[6][7][8]

Q3: What type of internal standard should I use for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., C32:0-d7 ceramide). If this is not available, a non-naturally occurring odd-chain ceramide, such as C17:0 or C25:0 ceramide, can be used.[5] The internal standard should have similar extraction and ionization properties to the analyte.

Q4: Can I analyze C32 ceramides without chromatographic separation (shotgun lipidomics)?

A4: While shotgun lipidomics by direct infusion into a high-resolution mass spectrometer can be used for lipid profiling, it may lack the sensitivity and specificity required for very low-abundance species like this compound, especially in complex biological matrices.[1] Co-eluting lipids can cause ion suppression, and isomeric species may not be distinguishable without chromatography. For accurate quantification of low-abundance ceramides, LC-MS/MS is generally preferred.

Troubleshooting Guide

Problem 1: I am not detecting any signal for my this compound standard.

  • Question: Why is there no signal for my this compound standard during direct infusion or LC-MS analysis?

  • Possible Causes & Solutions:

    • Incorrect Mass Spectrometer Settings:

      • Action: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for this compound. For positive ESI, the precursor ion is typically [M+H]+. A characteristic product ion for ceramides is often found at m/z 264.3, corresponding to the sphingosine (B13886) backbone.[3][9]

      • Action: Infuse a fresh, known concentration of your this compound standard directly into the mass spectrometer to optimize instrument parameters such as collision energy and source settings.[5]

    • Poor Ionization:

      • Action: Ensure that the mobile phase composition is appropriate for ESI. For positive mode, a small amount of formic acid (e.g., 0.1-0.2%) in the mobile phase can improve protonation.[5]

      • Action: Check the cleanliness of the ion source. Contamination can significantly reduce signal intensity.[10]

    • Instrument Malfunction:

      • Action: Confirm that the mass spectrometer is properly tuned and calibrated.[11] Check for any error messages or warnings in the instrument software.

Problem 2: My this compound peak is very weak or has a poor signal-to-noise ratio in my biological sample.

  • Question: How can I increase the signal intensity of my this compound peak from a biological extract?

  • Possible Causes & Solutions:

    • Low Sample Concentration:

      • Action: Increase the amount of starting material (e.g., tissue, plasma) if possible.

      • Action: Concentrate the lipid extract before LC-MS/MS analysis. This can be done by evaporating the solvent under a stream of nitrogen and reconstituting the residue in a smaller volume of injection solvent.[12]

    • Inefficient Extraction:

      • Action: Optimize your lipid extraction protocol. The Bligh and Dyer method (chloroform:methanol) is a common and effective method for extracting ceramides.[5] Ensure proper phase separation to maximize recovery in the organic layer.

    • Ion Suppression/Matrix Effects:

      • Action: Incorporate a sample purification step after extraction. Solid-phase extraction (SPE) using a silica (B1680970) column can effectively separate ceramides from more abundant, non-polar lipids that can cause ion suppression.[5]

      • Action: Adjust your chromatographic gradient to better separate this compound from co-eluting matrix components.

    • Suboptimal Chromatography:

      • Action: Use a C8 or C18 reversed-phase column suitable for lipid analysis.[5]

      • Action: Optimize the gradient elution to ensure a sharp peak shape for this compound. A longer, shallower gradient may improve resolution from interfering species.

Problem 3: I am observing peak tailing or splitting for my this compound peak.

  • Question: What is causing the poor peak shape for my this compound, and how can I fix it?

  • Possible Causes & Solutions:

    • Column Contamination or Degradation:

      • Action: Flush the column with a strong solvent to remove any contaminants.

      • Action: If the problem persists, the column may be degraded and require replacement.[13]

    • Inappropriate Injection Solvent:

      • Action: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting in a solvent that is too strong can cause peak distortion.[13]

    • Secondary Interactions:

      • Action: Ensure the mobile phase pH is appropriate for the analyte and column. For ceramides, acidic mobile phases with formic acid are common and generally provide good peak shapes.[5]

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and achievable detection limits for very long-chain ceramides, which can be used as a starting point for optimizing this compound analysis.

Table 1: Comparison of LC-MS/MS Method Parameters for Very Long-Chain Ceramides

ParameterMethod 1Method 2
Chromatography Column Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)[5]Not specified
Mobile Phase A Water with 0.2% formic acid[5]Water with 1 mM ammonium (B1175870) formate, 0.2% formic acid[14]
Mobile Phase B Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid[5]Methanol with 1 mM ammonium formate, 0.2% formic acid[14]
Flow Rate 0.3 mL/min[5]0.5 mL/min[14]
Ionization Mode Positive ESI[5]Positive ESI[14]
MS Detection Mode Multiple Reaction Monitoring (MRM)[5]Not specified

Table 2: Lower Limits of Quantification (LLOQ) for Very Long-Chain Ceramides

Ceramide SpeciesLLOQ in PlasmaReference
Cer(22:0)0.02 µg/mL[4][15]
Cer(24:0)0.08 µg/mL[4][15]
Various Ceramides5-50 pg/mL[5]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Bligh and Dyer Method)

  • To 50 µL of plasma in a glass tube, add 50 µL of internal standard solution (e.g., C17 or C25 ceramide).[5]

  • Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.[5]

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex again.[5]

  • Centrifuge to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids.[5]

  • Extract the remaining aqueous phase with an additional 1 mL of chloroform and pool the organic layers.[5]

  • Dry the combined organic extract under a stream of nitrogen.

  • The dried lipid extract is now ready for purification or reconstitution for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Purification

  • Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).

  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like methylene (B1212753) chloride.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent to elute highly non-polar lipids like cholesterol esters.

  • Elute the ceramide fraction using a more polar solvent mixture, such as chloroform:methanol (98:2, v/v).

  • Dry the eluted ceramide fraction under nitrogen.

  • Reconstitute the purified extract in the initial LC mobile phase for analysis.

Protocol 3: General LC-MS/MS Method for this compound

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm internal diameter, 100-150 mm length, sub-2 µm or 2.7 µm particle size).

  • Mobile Phase A: Water with 0.2% formic acid.[5]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid.[5]

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 10-20 minutes to elute the very non-polar this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 25 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI in positive ion mode.

  • Detection: Set up an MRM transition for this compound (precursor ion [M+H]+ -> product ion m/z 264.3). The exact mass of the precursor ion will depend on the specific fatty acid composition of the this compound. Also, set up an MRM transition for your chosen internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction purification Purification (e.g., SPE) extraction->purification lc_separation LC Separation (Reversed-Phase) purification->lc_separation Inject Purified Extract ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for this compound analysis.

signal_intensity_factors cluster_sample Sample Preparation cluster_lc LC Conditions cluster_ms MS Parameters center Signal Intensity concentration Analyte Concentration concentration->center extraction Extraction Efficiency extraction->center purification Sample Purity (Matrix Effects) purification->center peak_shape Peak Shape peak_shape->center separation Chromatographic Separation separation->center ionization Ionization Efficiency ionization->center ion_optics Ion Optics Tuning ion_optics->center detector Detector Sensitivity detector->center

Caption: Factors influencing LC-MS/MS signal intensity.

References

Resolving isomeric interferences in C32 Ceramide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of C32 ceramides (B1148491), with a specific focus on resolving common isomeric interferences.

Frequently Asked Questions (FAQs)

Q1: What are C32 ceramides and why is resolving their isomers important?

Ceramides are a class of lipid molecules composed of a sphingoid base linked to a fatty acid. A C32 ceramide refers to a ceramide molecule where the total number of carbon atoms in the sphingoid base and the N-acyl fatty acid chain equals 32. These molecules are critical components of the skin's barrier and are involved in various cellular signaling pathways, including apoptosis, cell growth, and differentiation.[1][2]

Q2: What are the common types of isomeric interference in this compound analysis?

Isomeric interference occurs when two or more different molecules have the same mass-to-charge ratio (m/z) but different structures, making them indistinguishable by mass spectrometry alone. For C32 ceramides, common interferences include:

  • N-acyl and Sphingoid Base Isomers: Ceramides with the same total carbon count but different chain lengths for the fatty acid and sphingoid base. For example, Cer(d18:1/C14:0) and Cer(d16:1/C16:0) are isomers.

  • Double Bond Positional Isomers: Isomers where a double bond is located at different positions within the fatty acid or sphingoid base chain.

  • Structural Isomers: Such as the presence of a hydroxyl group on the fatty acid or sphingoid base.[4]

Figure 1. Common types of isomeric interferences in this compound analysis.

Q3: Why can't mass spectrometry alone reliably distinguish this compound isomers?

Standard mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). Since isomers have the identical elemental composition, they have the same molecular weight and, therefore, the same m/z value. While tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule, the resulting fragmentation patterns for closely related ceramide isomers can be very similar or identical.[2][5] For instance, the characteristic fragment ion at m/z 264, corresponding to the sphingoid base after loss of the acyl chain and water, is common to many ceramide species, making it difficult to assign the structure unambiguously without prior separation.[2][6]

Troubleshooting Guide

Problem: My chromatogram shows a single, broad this compound peak, but I suspect multiple isomers are co-eluting. How can I resolve them?

Solution: This is a classic challenge that requires optimizing your chromatographic separation before the sample enters the mass spectrometer. The goal is to make the isomers exit the liquid chromatography (LC) column at different times (retention times) so the MS can analyze them individually.

Step 1: Optimize the Liquid Chromatography Method

The key to separating ceramide isomers is to exploit subtle differences in their physicochemical properties, primarily their hydrophobicity. Reverse-phase (RP) chromatography is the most common and effective technique.[6][7]

Recommended Actions:

  • Column Choice: Employ a column with high hydrophobic retention. C18 and C30 columns are excellent choices. A longer column with a smaller particle size (e.g., <2 µm) will generally provide higher resolution.

  • Mobile Phase Gradient: A slow, shallow gradient is crucial. A rapid gradient will cause isomers to elute too closely together. Start with a higher aqueous percentage and slowly increase the organic solvent concentration over an extended period (e.g., 20-30 minutes).[6][8]

  • Organic Solvent: While acetonitrile (B52724) is common, mixtures including isopropanol (B130326) (IPA) can improve the separation of very hydrophobic, long-chain lipids.[6]

  • Additives: Small amounts of formic acid (e.g., 0.1-0.2%) or ammonium (B1175870) formate (B1220265) in the mobile phase can improve peak shape and ionization efficiency in the MS source.[6]

Step 2: Implement a Validated Experimental Protocol

Below is a detailed sample protocol for resolving this compound isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Purification Optional: SPE Purification (for complex matrices) Lipid_Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution LC_Separation Chromatographic Separation (Critical for Isomer Resolution) Reconstitution->LC_Separation Injection MS_Ionization Ionization (ESI+) LC_Separation->MS_Ionization MSMS_Detection MS/MS Detection (MRM Mode) MS_Ionization->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standards) Peak_Integration->Quantification

Figure 2. General workflow for LC-MS/MS analysis of ceramides.

Detailed Experimental Protocol:

  • Lipid Extraction: Extract lipids from your biological sample using a standard method like the Bligh and Dyer procedure.[6][8] For complex samples like plasma, an additional solid-phase extraction (SPE) step using a silica (B1680970) column may be necessary to remove interfering lipids.[6]

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in the initial mobile phase (e.g., 50:50 Mobile Phase A:B).

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium acetate.[9]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[6]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-3 min: Hold at 50% B.

      • 3-20 min: Linear gradient from 50% to 100% B.

      • 20-28 min: Hold at 100% B.

      • 28.1-32 min: Return to 50% B for column re-equilibration.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Collision Energy: Optimize for the specific instrument, typically between 25-40 eV.[3]

    • MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]+ to the characteristic product ion of m/z 264.3 (corresponding to the d18:1 sphingoid base).[2][6]

Step 3: Analyze the Data

With an optimized method, you should be able to see distinct peaks for different C32 isomers. Their retention times will differ based on their structure.

Data Comparison Table:

The following table shows hypothetical but representative data for two this compound isomers, demonstrating how they can be distinguished by retention time despite having the same mass transitions.

IsomerSphingoid Base / Fatty AcidPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Expected Retention Time (min)
C32:1 Ceramide (Isomer 1)d18:1 / 14:0510.5264.3~15.2
C32:1 Ceramide (Isomer 2)d16:1 / 16:0510.5246.3*~16.8

*Note: The product ion for a d16:1 base would be different (m/z 246.3). This table illustrates that monitoring for multiple potential sphingoid base fragments is also a valuable strategy. Isomers with longer N-acyl chains are generally more hydrophobic and will have longer retention times on a reverse-phase column.

Problem: I am not sure which fragment ions to monitor for my specific this compound isomers.

Solution: The most common fragmentation pathway for ceramides in positive ion mode involves the cleavage of the amide bond, resulting in a fragment ion characteristic of the sphingoid long-chain base (LCB).

  • For ceramides with a d18:1 sphingosine (B13886) base , the most abundant product ions are typically m/z 264.3 ([LCB+H - 2H₂O]⁺) and m/z 282.3 ([LCB+H - H₂O]⁺).[6][10] The m/z 264.3 transition is often the most sensitive and is widely used for quantification.[2]

  • For ceramides with other sphingoid bases, the characteristic fragment will differ. For example, a d16:1 base would yield a primary fragment at m/z 236.2 .

  • It is highly recommended to run authentic standards for the specific isomers of interest to confirm their fragmentation patterns and retention times on your LC-MS system. If standards are unavailable, MS/MS spectra can be analyzed for losses corresponding to the fatty acyl chain to help confirm identity.[4][10]

References

C32 Ceramide quantification challenges in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of C32 ceramides (B1148491) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying C32 ceramides in complex matrices like plasma or tissue homogenates?

A1: The primary challenges in quantifying C32 ceramides, which are very long-chain ceramides, include:

  • Matrix Effects: Components of complex biological samples can interfere with the ionization of C32 ceramide in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3] These effects can vary significantly between different samples and matrices.

  • Low Abundance: C32 ceramides are often present at very low concentrations, requiring highly sensitive analytical methods for their detection and quantification.[4][5]

  • Structural Diversity & Isomers: The existence of various ceramide species with different fatty acid chain lengths and sphingoid bases can lead to isobaric interference, where different molecules have the same mass.[3][6][7] Chromatographic separation is crucial to distinguish these different species.

  • Extraction Efficiency: Efficiently extracting the highly lipophilic C32 ceramides from complex matrices while minimizing degradation is a significant hurdle.[3][5]

  • Availability of Standards: The commercial availability of specific this compound standards and, more importantly, stable isotope-labeled internal standards for C32 ceramides can be limited, which is crucial for accurate quantification.[8][9]

Q2: Which ionization mode, positive or negative, is better for this compound quantification by LC-MS/MS?

A2: Both positive and negative ionization modes can be used for ceramide analysis, and the choice depends on the specific goals of the analysis.

  • Positive Ion Mode (ESI+): This mode is widely used and typically produces a characteristic fragment ion at m/z 264.3, which corresponds to the sphingosine (B13886) backbone after the loss of the fatty acyl chain and water molecules.[10][11] This allows for a common precursor ion or neutral loss scan for many ceramide species. However, in-source dehydration of the protonated molecule can sometimes reduce sensitivity.[11][12]

  • Negative Ion Mode (ESI-): This mode can offer higher sensitivity and produce more structurally informative fragments, which can be beneficial for distinguishing between different ceramide classes.[6][11][12] However, it can be susceptible to signal suppression by chloride ions present in the sample matrix.[11]

For robust quantification, the selection of the ionization mode should be optimized during method development for the specific this compound and matrix being analyzed.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances such as salts, phospholipids, and proteins.[1][10]

  • Chromatographic Separation: Utilize a good HPLC or UHPLC method to separate this compound from co-eluting matrix components before it enters the mass spectrometer.[5][10]

  • Use of Appropriate Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled this compound internal standard. If unavailable, a non-naturally occurring odd-chain ceramide (e.g., C17 or C25 ceramide) that is structurally similar to this compound can be used.[2][3][9][10] The internal standard should be added to the sample at the very beginning of the extraction process.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but care must be taken to ensure the this compound concentration remains above the limit of quantification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal for this compound 1. Inefficient extraction.[3] 2. Ion suppression due to matrix effects.[1][2] 3. Suboptimal MS/MS parameters. 4. Degradation of the analyte.1. Optimize the extraction protocol; consider different solvent systems (e.g., chloroform (B151607)/methanol) or SPE cartridges.[10] 2. Improve sample cleanup, dilute the sample, or use a more suitable internal standard.[9] 3. Infuse a this compound standard to optimize precursor and product ions, collision energy, and other source parameters.[10] 4. Ensure samples are processed on ice and stored at -80°C. Avoid repeated freeze-thaw cycles.[3]
Poor Reproducibility (High %CV) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples.[1] 3. Instability of the LC-MS/MS system.[13] 4. Carryover from previous injections.[12]1. Use an automated liquid handler for precise pipetting. Ensure complete solvent evaporation and consistent reconstitution. 2. Use a stable isotope-labeled internal standard for every sample to normalize for variations.[9][12] 3. Check for leaks in the LC system. Purge the pumps to remove air bubbles. Run a system suitability test.[13] 4. Optimize the column wash step between injections with a strong solvent.
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample solvent is too strong.[13] 4. Leak in the LC system.[13]1. Wash the column with a strong solvent, reverse the column direction and flush, or replace the column if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte and column. 3. Reconstitute the final extract in a solvent that is weaker than or similar in strength to the initial mobile phase. 4. Check all fittings for leaks.
Shift in Retention Time 1. Air bubbles in the LC pumps or lines.[13] 2. Change in mobile phase composition. 3. Column aging or temperature fluctuations.1. Purge the LC pumps and solvent lines.[13] 2. Prepare fresh mobile phase. Ensure proper mixing if using a binary or quaternary pump. 3. Use a column oven to maintain a stable temperature. Monitor column performance over time.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for ceramide analysis using LC-MS/MS, as reported in the literature. Note that these values can vary depending on the specific ceramide, matrix, and instrumentation.

Table 1: Recovery Rates of Ceramides from Biological Matrices

MatrixCeramide SpeciesExtraction MethodRecovery Rate (%)Reference
Human PlasmaLong-chain & Very-long-chainChloroform/Methanol (Bligh & Dyer) followed by Silica Gel Chromatography78 - 91[10]
Rat LiverLong-chain & Very-long-chainChloroform/Methanol (Bligh & Dyer)70 - 99[10]
Rat MuscleLong-chain & Very-long-chainChloroform/Methanol (Bligh & Dyer)71 - 95[10]
Human SerumVarious CeramidesProtein Precipitation>90[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ceramide Analysis

Ceramide SpeciesMethodLODLOQReference
Various CeramidesLC-ESI-MS/MS5 - 50 pg/mL-[10]
Cer(d18:1/22:0)LC-MS/MS-0.02 µg/mL[14]
Cer(d18:1/24:0)LC-MS/MS-0.08 µg/mL[14]
Various CeramidesLC-MS/MS-As low as 1 nM[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is a generalized procedure based on common lipid extraction methods.[10][12]

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To a 50 µL aliquot of the sample in a glass tube, add the internal standard (e.g., a known amount of stable isotope-labeled this compound or C25 ceramide).

  • Protein Precipitation & Lipid Extraction:

    • Add 1 mL of a cold mixture of chloroform:methanol (1:2, v/v).

    • Vortex thoroughly for 1 minute at 4°C.

    • Add 0.25 mL of chloroform and 0.25 mL of water to induce phase separation.

    • Vortex again and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Re-extraction: Add another 0.5 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument.[10][15]

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution:

    • Start with a high percentage of mobile phase A.

    • Ramp up to a high percentage of mobile phase B over several minutes to elute the lipophilic this compound.

    • Hold at high %B to ensure elution.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 60°C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Example for a generic Ceramide):

    • Precursor Ion (Q1): [M+H]+ of this compound.

    • Product Ion (Q3): m/z 264.3 (characteristic sphingoid base fragment).[4][10][11]

    • Note: The exact m/z for the this compound precursor and an optimal product ion should be determined by direct infusion of a standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Tissue Sample spike Spike with Internal Standard sample->spike extract Liquid-Liquid Extraction (e.g., Bligh & Dyer) spike->extract dry Dry Down under N2 extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MRM Detection (Triple Quadrupole MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report

Caption: this compound Quantification Workflow.

ceramide_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol stress Cellular Stress (e.g., TNF-α, FasL) smase Sphingomyelinase (SMase) stress->smase activates sm Sphingomyelin cer Ceramide (e.g., C32) sm->cer hydrolyzes to smase->sm downstream Downstream Effectors (e.g., CAPPs, PP2A) cer->downstream activates apoptosis Apoptosis downstream->apoptosis induces

Caption: Simplified Ceramide-Mediated Apoptosis Pathway.

References

Technical Support Center: C32 Ceramide Analytical Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for C32 Ceramide.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate during the validation of an LC-MS/MS method for this compound quantification?

A1: A full validation process should be performed to ensure data quality.[1] Key parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A regression coefficient (R²) of >0.99 is generally considered acceptable.[2][3]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[4] These should be assessed within and between batches.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[4][5]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[1][6]

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[4][7]

  • Carryover: The influence of a preceding sample on the subsequent one.[4]

Q2: What are common challenges in analyzing this compound?

A2: Researchers often face challenges due to the low concentrations of ceramides (B1148491) within complex lipid mixtures in biological matrices like plasma and tissues.[8] The structural diversity of different ceramide species also requires highly sensitive and specific analytical techniques to distinguish between them.[8]

Q3: Which internal standards are recommended for this compound analysis?

A3: For accurate quantification, it is best to use an internal standard that is chemically and physically similar to the analyte.[9] Stable isotope-labeled this compound is the ideal internal standard.[9] If unavailable, non-endogenous odd-chain ceramides, such as C17 or C25 ceramides, can be used.[6][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase composition or gradient.Optimize the mobile phase, for instance, by adjusting the percentage of organic solvent or the concentration of additives like formic acid. A typical mobile phase might consist of water with 0.2% formic acid (A) and an organic mixture like acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid (B).[6]
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize mass spectrometer source parameters such as ion spray voltage, source temperature, and gas flows.[2] For ceramides, positive electrospray ionization (ESI) is commonly used.[10]
Suboptimal extraction recovery.Evaluate and optimize the extraction protocol. Methods like Bligh and Dyer or protein precipitation are common.[3][6] Ensure proper phase separation and complete evaporation and reconstitution of the extract.
High Background Noise Contaminants from sample matrix, solvents, or labware.Use high-purity solvents (HPLC or LC-MS grade).[3] Ensure all glassware is thoroughly cleaned. Incorporate a solid-phase extraction (SPE) step for sample cleanup if matrix effects are significant.
Inconsistent Results / Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol for all samples, standards, and quality controls. Use automated liquid handlers if available.
Instability of the analyte.Investigate the stability of this compound under your specific sample handling and storage conditions.[7] Samples should ideally be processed immediately or stored at -80°C.[7]
Carryover Insufficient washing of the autosampler and column between injections.Optimize the autosampler wash procedure, using a strong solvent. Increase the column re-equilibration time between runs.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma (Bligh and Dyer Method)

This protocol is adapted from established methods for lipid extraction.[6]

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a glass tube, add the internal standard solution (e.g., C17 and C25 ceramides).[6]

  • Add 2 mL of an ice-cold chloroform (B151607):methanol (1:2, v/v) mixture.[6]

  • Vortex the mixture thoroughly at 4°C.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.[6]

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform.[6]

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol; specific parameters should be optimized for your instrument.

  • Chromatography:

    • Column: A C8 or C18 reversed-phase column is commonly used.[6]

    • Mobile Phase A: Water with 0.2% formic acid.[6]

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Gradient: Start with a higher percentage of mobile phase A, rapidly increase to a high percentage of mobile phase B to elute the lipids, hold, and then return to initial conditions for re-equilibration.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound and its specific product ion should be determined by direct infusion of a standard. A common product ion for ceramides corresponds to the sphingoid backbone (m/z 264).[10]

Method Validation Data

The following tables summarize typical acceptance criteria and performance data for a validated this compound assay.

Table 1: Linearity and Sensitivity

ParameterThis compoundAcceptance Criteria
Linear Range 0.05 - 20 µg/mLR² > 0.99
LLOQ 0.05 µg/mLPrecision (%CV) < 20%, Accuracy (%RE) ± 20%
LOD 0.015 µg/mLSignal-to-Noise > 3

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC LevelConcentration (µg/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%RE)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)
Low 0.15< 15%± 15%< 15%± 15%
Medium 5.0< 15%± 15%< 15%± 15%
High 15.0< 15%± 15%< 15%± 15%

Table 3: Recovery and Stability

ParameterResultNotes
Extraction Recovery 85 - 105%Consistent across low, medium, and high concentrations.
Freeze-Thaw Stability Stable for 3 cycles< 15% change from baseline.
Bench-Top Stability Stable for 4 hours at RT< 15% change from baseline.
Long-Term Stability Stable for 3 months at -80°C< 15% change from baseline.

Visual Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is extraction Bligh & Dyer Extraction (Chloroform/Methanol) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_org Collect Organic Layer phase_sep->collect_org dry_down Evaporate to Dryness collect_org->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample reconstitute->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: this compound analysis workflow from sample preparation to data processing.

G start Poor Reproducibility Observed q1 Is sample preparation consistent? start->q1 s1 Review and standardize extraction protocol. Use automated liquid handlers. q1->s1 No q2 Is the analyte stable under storage/handling? q1->q2 Yes s1->q2 s2 Perform stability tests (freeze-thaw, benchtop). Process samples immediately. q2->s2 No q3 Is the LC-MS system performance stable? q2->q3 Yes s2->q3 s3 Run system suitability tests. Check for pressure fluctuations and retention time shifts. q3->s3 No end Issue Resolved q3->end Yes s3->end

Caption: Troubleshooting logic for addressing poor reproducibility in this compound analysis.

References

Impact of solvent choice on C32 Ceramide extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of C32 Ceramide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my this compound extraction lower than expected?

A1: Low extraction yield can be attributed to several factors:

  • Inappropriate Solvent Choice: this compound is a very long-chain ceramide, making it highly non-polar. The solvent system used may not be optimal for its solubilization. A combination of polar and non-polar solvents is often necessary to efficiently extract lipids.[1][2] The classic Folch or Bligh & Dyer methods, which use a chloroform (B151607)/methanol mixture, are generally effective for a broad range of lipids, including ceramides (B1148491).[1][2][3][4]

  • Insufficient Homogenization: The sample tissue may not be adequately homogenized, preventing the solvent from accessing the lipids within the cells. Ensure thorough disruption of the tissue or cells.

  • Incomplete Phase Separation: During liquid-liquid extraction, incomplete separation of the organic and aqueous phases can lead to loss of the lipid-containing organic layer. Centrifugation can aid in achieving a clear separation.

  • Sample Overload: Using too large a sample volume for the amount of solvent can lead to inefficient extraction. Maintaining an appropriate sample-to-solvent ratio is crucial for optimal recovery.[1]

Q2: I am observing co-extraction of other lipids and contaminants with my this compound. How can I improve the purity of my extract?

A2: Co-extraction of other lipids and non-lipid contaminants is a common issue. Here are some strategies to enhance purity:

  • Washing the Organic Phase: After the initial extraction, washing the organic phase with a salt solution (e.g., 0.9% NaCl) can help remove water-soluble contaminants.

  • Solid-Phase Extraction (SPE): Using a silica-based SPE cartridge can effectively separate ceramides from other lipid classes.

  • Thin-Layer Chromatography (TLC): For smaller scale purifications, TLC can be used to isolate the ceramide fraction from the crude lipid extract.

Q3: My this compound appears to be degrading during the extraction process. What could be the cause and how can I prevent it?

A3: Ceramide degradation can occur due to enzymatic activity or harsh experimental conditions.

  • Enzyme Deactivation: Endogenous ceramidases can degrade ceramides. It is crucial to work quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity. Some protocols recommend an initial extraction with a solvent like isopropanol (B130326) to deactivate enzymes.

  • Avoiding Extreme pH: Strong acids or bases can hydrolyze the amide bond in ceramides. Ensure that the pH of your extraction system is kept near neutral unless specifically required for a particular protocol.

Q4: Which solvent system is the best for extracting this compound?

A4: The "best" solvent system depends on the specific sample matrix and the desired purity of the extract. However, for general lipid extraction, including very long-chain ceramides, biphasic solvent systems are considered the gold standard.[2][5]

  • Folch Method (Chloroform:Methanol 2:1): This is a widely used and highly efficient method for extracting a broad range of lipids. It is particularly effective for tissues with higher lipid content.[2][3][4]

  • Bligh & Dyer Method (Chloroform:Methanol:Water 1:2:0.8): This method is also very effective and uses a lower volume of solvent, making it suitable for samples with high water content.[2][3][4]

  • Alternative "Green" Solvents: Due to the toxicity of chloroform, alternative solvent systems like hexane:isopropanol or ethyl acetate:isopropanol are being explored. However, their efficiency for very long-chain ceramides like C32 may need to be empirically determined for your specific application.

Data Presentation: Solvent System Effectiveness for Ceramide Extraction

While specific quantitative data on the extraction efficiency of this compound is limited in the literature, the following table summarizes the relative effectiveness of common solvent systems for the extraction of ceramides in general, based on established lipid extraction principles. The efficiencies are presented as a qualitative assessment.

Solvent SystemComposition (v/v/v)Relative Extraction Efficiency for Very Long-Chain CeramidesKey Considerations
Folch Chloroform:Methanol (2:1)HighConsidered a "gold standard" for lipid extraction. Effective for a broad range of lipids.[2]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)HighEfficient for samples with high water content; uses less solvent than the Folch method.[2]
Hexane:Isopropanol (3:2)Moderate to HighA less toxic alternative to chloroform-based systems. Good for less polar lipids.
Ethyl Acetate:Isopropanol:Water (60:30:10)ModerateAnother "green" alternative. The water content helps in extracting more polar lipids as well.
Methanol 100%LowAs a single polar solvent, it is generally inefficient for extracting non-polar lipids like this compound.
Hexane 100%LowAs a single non-polar solvent, it may not efficiently extract ceramides that are part of complex lipid structures within cell membranes.

Disclaimer: The relative efficiencies in this table are based on general principles of lipid extraction. The optimal solvent system and actual extraction efficiencies for this compound may vary depending on the sample matrix, and empirical testing is recommended.

Experimental Protocols

Below are detailed methodologies for the two most common and effective lipid extraction methods.

Modified Folch Method for this compound Extraction

This protocol is adapted from the method originally described by Folch et al.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Homogenization: Weigh the tissue sample (e.g., 1 gram) and place it in a glass homogenizer tube. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL for 1 g of tissue). Homogenize thoroughly on ice until a uniform suspension is achieved.

  • Incubation: Transfer the homogenate to a glass centrifuge tube. Seal the tube and agitate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (4 mL for the 20 mL of solvent). Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the protein interface.

  • Drying: Dry the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., chloroform:methanol 2:1).

Modified Bligh & Dyer Method for this compound Extraction

This protocol is based on the method by Bligh and Dyer, suitable for samples with high water content.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Homogenizer or sonicator

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen stream evaporator

Procedure:

  • Sample Preparation: For a 1 mL aqueous sample (e.g., cell suspension), place it in a glass centrifuge tube.

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to create a single-phase system and allow it to stand for 30 minutes.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases. The lower phase will be the chloroform layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 2 mL of chloroform to the remaining upper phase and interface, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Drying and Reconstitution: Dry the combined organic phases under a stream of nitrogen and reconstitute as described in the Folch method.

Mandatory Visualization

The following diagrams illustrate key concepts related to this compound.

G cluster_extraction This compound Extraction Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in Solvent Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation LipidExtract Lipid Extract Collection PhaseSeparation->LipidExtract Analysis Downstream Analysis (LC-MS, etc.) LipidExtract->Analysis

Caption: A simplified workflow for this compound extraction.

G cluster_pathway De Novo Ceramide Biosynthesis Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (including C32) Dihydroceramide->Ceramide DEGS1 SPT SPT KSR 3-KSR CerS CerS DEGS1 DEGS1

Caption: The de novo synthesis pathway for ceramides.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low this compound Yield Start Low this compound Yield CheckSolvent Is the solvent system appropriate? Start->CheckSolvent CheckHomogenization Was homogenization complete? CheckSolvent->CheckHomogenization Yes OptimizeSolvent Optimize solvent system (e.g., Folch/Bligh & Dyer) CheckSolvent->OptimizeSolvent No CheckPhaseSeparation Was phase separation clean? CheckHomogenization->CheckPhaseSeparation Yes ImproveHomogenization Improve homogenization technique CheckHomogenization->ImproveHomogenization No ImproveSeparation Improve phase separation (e.g., centrifugation) CheckPhaseSeparation->ImproveSeparation No Success Yield Improved CheckPhaseSeparation->Success Yes OptimizeSolvent->CheckHomogenization ImproveHomogenization->CheckPhaseSeparation ImproveSeparation->Success

Caption: A logical guide for troubleshooting low this compound yield.

References

Addressing adduct formation in C32 Ceramide mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C32 ceramide mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a specific focus on adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed in this compound mass spectrometry?

A1: In positive ion mode electrospray ionization (ESI), the most commonly observed adducts for ceramides (B1148491), including this compound, are the protonated molecule [M+H]+, the sodium adduct [M+Na]+, and the potassium adduct [M+K]+.[1] In negative ion mode, deprotonated molecules [M-H]- and adducts with anions like chloride [M+Cl]- or acetate (B1210297) [M+CH3COO]- can be seen, especially if these are present in the mobile phase.[2][3] The formation of these adducts is a common phenomenon in ESI-MS.[4]

Q2: Why am I seeing a high abundance of sodium adducts ([M+Na]+) for my this compound?

A2: High abundance of sodium adducts is a frequent issue in mass spectrometry. Sodium ions are ubiquitous and can originate from various sources, including glassware, solvents, reagents, and even the sample itself.[5] The use of methanol (B129727) in the mobile phase can also increase the propensity for sodium adduct formation compared to acetonitrile (B52724).[6]

Q3: Can adduct formation affect the quantification of this compound?

A3: Yes, adduct formation can significantly impact quantification. If the signal for your this compound is split between multiple adducts (e.g., [M+H]+ and [M+Na]+), the intensity of the desired ion will be reduced, potentially leading to lower sensitivity and inaccurate quantification if not all adducts are accounted for.[7][8] Inconsistent adduct formation between samples and standards can also lead to poor reproducibility.

Q4: Is it ever beneficial to promote the formation of a specific adduct for this compound analysis?

A4: In some cases, intentionally forming a specific adduct can be advantageous. For instance, forming lithiated adducts [M+Li]+ of ceramides has been shown to produce abundant and informative fragment ions upon collision-induced dissociation (CID), which can aid in detailed structural characterization.[9] Similarly, chloride adducts in negative mode can enhance sensitivity for certain lipids.[10]

Troubleshooting Guides

Issue 1: High Levels of Unwanted Sodium/Potassium Adducts

Symptoms:

  • The [M+Na]+ and/or [M+K]+ ion is the base peak or has a very high relative abundance compared to the [M+H]+ ion.

  • Poor signal intensity for the protonated molecule [M+H]+.

  • Difficulty in obtaining consistent quantification results.

Possible Causes and Solutions:

CauseSolution
Contaminated Glassware Thoroughly clean all glassware with a high-purity solvent. Consider using plastic (e.g., polypropylene) vials and solvent reservoirs to minimize leaching of sodium ions.[5]
Impure Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Be aware that even high-grade solvents can contain trace amounts of sodium.[5]
Mobile Phase Composition Replace methanol with acetonitrile in the mobile phase, as methanol can enhance sodium adduct formation.[6]
Lack of Protons Add a source of protons to the mobile phase to promote the formation of [M+H]+. Common additives include formic acid (0.1%) or acetic acid (0.1%).[11][12]
Competitive Ionization Add a small amount of ammonium (B1175870) formate (B1220265) or ammonium acetate (e.g., 0.5-10 mM) to the mobile phase. The ammonium ions (NH4)+ can compete with sodium and potassium ions for adduction to the analyte, thereby increasing the relative abundance of the [M+H]+ and [M+NH4]+ ions.[6][13][14]
Issue 2: Poor Sensitivity and Weak Signal for this compound

Symptoms:

  • Low signal-to-noise ratio for all this compound-related ions.

  • Difficulty detecting low-abundance this compound species.

Possible Causes and Solutions:

CauseSolution
Signal Splitting Across Multiple Adducts The ion current for your analyte is distributed among several adducts, reducing the intensity of any single one. Implement the solutions from "Issue 1" to consolidate the signal into a primary ion, preferably [M+H]+.
Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample preparation to remove interfering substances. A solid-phase extraction (SPE) step can be beneficial.[15]
Suboptimal Mobile Phase Additives The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Experiment with different additives (e.g., formic acid, ammonium formate) and concentrations to find the optimal conditions for this compound ionization.[14][16]
Inefficient Ionization Mode For certain ceramides, negative ion mode with the formation of chloride adducts [M+Cl]- can offer higher sensitivity.[10] Consider testing this as an alternative to positive ion mode.

Experimental Protocols

Protocol 1: Sample Preparation for Minimizing Adduct Formation

This protocol is a modification of the Bligh and Dyer extraction method, designed to reduce external sodium contamination.

  • Sample Homogenization:

  • Phase Separation:

    • Add chloroform and high-purity water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Lipid Extraction:

    • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer to a new polypropylene tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as acetonitrile/isopropanol (60:40, v/v) containing 0.2% formic acid.[6]

Protocol 2: LC-MS/MS Method for this compound with Adduct Control

This protocol utilizes mobile phase additives to promote protonation and minimize sodium adducts.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[13]

    • Mobile Phase B: Acetonitrile/2-Propanol (60:40, v/v) with 0.2% formic acid and 10 mM ammonium formate.[6]

    • Gradient: A suitable gradient to resolve this compound from other lipids.

    • Flow Rate: 0.3 mL/min.[11]

    • Injection Volume: 5 µL.[11]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to observe adduct distribution or Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition (for quantification of [M+H]+): The precursor ion will be the m/z of the protonated this compound, and the product ion will typically be m/z 264.3, which corresponds to the sphingoid base fragment.[6][17]

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation temperature for maximal signal of the [M+H]+ ion.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis sample Biological Sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction drying Dry Down (N2) extraction->drying reconstitution Reconstitute in ACN/IPA + Formic Acid drying->reconstitution lc Reversed-Phase LC (C18 Column) reconstitution->lc ms ESI-MS/MS (Positive Ion Mode) lc->ms data Data Acquisition (Full Scan / MRM) ms->data adduct_check Check Adduct Profile ([M+H]+ vs [M+Na]+) data->adduct_check quantification Quantify using [M+H]+ Peak Area adduct_check->quantification

Caption: Experimental workflow for this compound analysis with adduct control.

troubleshooting_flow start High [M+Na]+ Adducts? cause1 Contaminated Glassware? start->cause1 Yes sol1 Use Polypropylene Vials cause1->sol1 Yes cause2 Methanol in Mobile Phase? cause1->cause2 No end [M+H]+ Signal Optimized sol1->end sol2 Switch to Acetonitrile cause2->sol2 Yes cause3 Insufficient Proton Source? cause2->cause3 No sol2->end sol3 Add Formic Acid or Ammonium Formate cause3->sol3 Yes sol3->end

Caption: Troubleshooting logic for reducing sodium adducts in this compound analysis.

References

Strategies to reduce variability in C32 Ceramide measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C32 ceramide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing variability in this compound measurements and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1][2] This method allows for the precise identification and quantification of specific ceramide species, including this compound.

Q2: Why is there significant variability in my this compound measurements?

A2: Variability in this compound measurements can arise from multiple sources, including:

  • Biological Variability: Ceramide levels can fluctuate based on physiological conditions, diet, and time of day.[3][4][5]

  • Sample Collection and Handling: Improper sample collection, storage, or freeze-thaw cycles can degrade ceramides.

  • Sample Preparation: Inefficient extraction, lipid degradation, or the presence of interfering substances can all introduce variability.[1][6]

  • Analytical Method: Ion suppression in the mass spectrometer, improper chromatographic separation, and lack of appropriate internal standards can lead to inaccurate quantification.[1]

Q3: What is the importance of using an internal standard for this compound quantification?

A3: Internal standards are crucial for accurate quantification as they help to correct for variability introduced during sample preparation and analysis.[7] An ideal internal standard is a structurally similar molecule that is not naturally present in the sample, such as an odd-chain or stable isotope-labeled ceramide.[2][7][8] It is added at the beginning of the sample preparation process and is assumed to behave similarly to the analyte of interest (this compound), thus normalizing for any losses or variations.

Q4: Can I measure total ceramide levels instead of specific species like C32?

A4: While some older methods measure total ceramides, these approaches are often cumbersome and do not provide information on individual species.[2] Different ceramide species can have distinct biological functions, so measuring specific species like this compound is often more informative.[9]

Troubleshooting Guide

This guide addresses common problems encountered during this compound quantification.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity - Inefficient lipid extraction.- Low abundance of this compound in the sample.[1]- Ion suppression from other lipids or matrix components.[1]- Suboptimal MS instrument settings.- Optimize the lipid extraction protocol (e.g., using a Bligh and Dyer or Folch method).[2][10][11]- For plasma samples, consider an additional purification step like silica (B1680970) chromatography.[2]- Increase the sample amount if possible.- Optimize chromatographic separation to reduce co-elution of interfering substances.- Adjust MS parameters such as collision energy and cone voltage.[11]
High Variability Between Replicates - Inconsistent sample preparation.- Pipetting errors.- Instability of the LC-MS system.- Sample degradation.- Ensure consistent and precise execution of the sample preparation protocol.- Use calibrated pipettes and proper pipetting techniques.- Equilibrate the LC-MS system before running samples.- Process samples on ice and avoid prolonged exposure to room temperature.
Poor Peak Shape in Chromatogram - Incompatible mobile phase.- Column degradation.- Sample overload.- Optimize the mobile phase composition. Mixtures of methanol, acetonitrile, and isopropanol (B130326) with additives like formic acid are common.[10][11]- Use a guard column and ensure the column is not past its lifetime.- Dilute the sample extract before injection.
Inaccurate Quantification - Lack of or inappropriate internal standard.- Non-linear calibration curve.- Matrix effects.- Use a suitable internal standard, such as a stable isotope-labeled this compound or an odd-chain ceramide (e.g., C17 or C25).[2][8]- Prepare a calibration curve with a sufficient number of points covering the expected concentration range of your samples.[8][11]- Evaluate and correct for matrix effects by preparing standards in a similar matrix to the samples.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and samples.

1. Sample Preparation (Human Plasma)

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., C17-ceramide at 1000 ng/mL and C25-ceramide at 2000 ng/mL in ethanol).[2]

  • Perform a lipid extraction using a modified Bligh and Dyer method:

    • Add 2 mL of a chloroform (B151607)/methanol (1:2, v/v) mixture.[2]

    • Vortex thoroughly.

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.[2]

    • Centrifuge to separate the layers.

  • Collect the lower organic phase.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform.[2]

  • Pool the organic phases and dry under a stream of nitrogen.

  • For plasma, an additional purification step using silica gel column chromatography can improve sensitivity by removing other abundant lipids.[2]

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is commonly used.[2]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.2% formic acid.[2]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid.[2]

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.[2]

  • MS System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.[2]

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and the internal standard. The specific precursor and product ion transitions will need to be determined and optimized.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Bligh & Dyer) Add_IS->Extraction Purification Silica Chromatography (Optional for Plasma) Extraction->Purification Dry_Reconstitute Dry & Reconstitute Purification->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification Troubleshooting_Logic cluster_sample_prep Sample Preparation Checks cluster_analytical Analytical System Checks cluster_data_analysis Data Analysis Checks Start High Variability Issue Check_Protocol Review Protocol Consistency Start->Check_Protocol Check_Pipettes Verify Pipette Calibration Start->Check_Pipettes Check_Handling Assess Sample Handling (e.g., on ice) Start->Check_Handling Check_System_Stability LC-MS System Equilibration? Check_Handling->Check_System_Stability Check_IS Internal Standard Added Correctly? Check_System_Stability->Check_IS Check_Column Column Performance OK? Check_IS->Check_Column Check_Integration Consistent Peak Integration? Check_Column->Check_Integration End Variability Reduced Check_Integration->End

References

Technical Support Center: Optimizing Collision Energy for C32 Ceramide Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the collision energy for the fragmentation of C32 Ceramide (Cer(d18:1/32:0)) in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a lipid molecule composed of a sphingosine (B13886) long-chain base (d18:1) and a very-long-chain fatty acid with 32 carbons (32:0). Ceramides (B1148491) are crucial components of cell membranes and are involved in various cellular signaling pathways, including apoptosis, cell proliferation, and differentiation. The analysis of specific ceramide species like C32 is vital for understanding its role in skin barrier function, as well as in various pathological conditions.

Q2: What are the typical parent and fragment ions observed for this compound in mass spectrometry?

A2: In positive ion mode electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]⁺. Upon collision-induced dissociation (CID), the most characteristic fragment ion observed is at m/z 264.3. This ion corresponds to the sphingosine backbone following the loss of the C32 fatty acyl chain and a molecule of water. In negative ion mode (ESI-), fragmentation provides information about the fatty acid substituent.

Q3: What is the typical range for collision energy when analyzing ceramides?

A3: The optimal collision energy is highly dependent on the mass spectrometer being used. However, published literature suggests a broad range for ceramide analysis. This can be expressed as a percentage of normalized collision energy (e.g., 25-45%) or in electron volts (eV) (e.g., 20-60 eV). For very-long-chain ceramides like C32, slightly higher collision energies may be required to achieve efficient fragmentation compared to shorter-chain ceramides.

Q4: How does collision energy affect the fragmentation of this compound?

A4: Increasing the collision energy generally leads to a decrease in the intensity of the precursor ion ([M+H]⁺) and an increase in the intensity of fragment ions. At optimal collision energy, the intensity of the characteristic sphingosine fragment (m/z 264.3) will be maximized. Excessively high collision energy can lead to further fragmentation of the primary fragment ions, resulting in a loss of sensitivity and specificity. The goal is to find a collision energy that provides a balance between precursor ion depletion and the production of the desired fragment ion.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of collision energy for this compound fragmentation.

Problem Possible Cause Suggested Solution
Low or no signal for the this compound precursor ion. 1. Inefficient ionization. 2. Incorrect mass spectrometer settings. 3. Sample degradation.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase to improve protonation. 2. Verify the mass range, scan time, and other instrument parameters. 3. Ensure proper sample handling and storage to prevent degradation.
Poor or no fragmentation of the this compound precursor ion. 1. Collision energy is too low. 2. Issues with the collision cell.1. Gradually increase the collision energy in increments (e.g., 2-5 eV or 5% normalized collision energy) and monitor the intensity of the m/z 264.3 fragment. 2. Ensure the collision gas (e.g., argon, nitrogen) is turned on and the pressure is set correctly. Consult your instrument manual for troubleshooting the collision cell.
Precursor ion is completely absent, and only fragment ions are observed. Collision energy is too high.Decrease the collision energy until the precursor ion is observed at a reasonable intensity (a minimal residual precursor ion abundance of around 20% is often a good starting point).[1]
High background noise or interfering peaks. 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample.1. Use high-purity LC-MS grade solvents and flush the system thoroughly. 2. Optimize the sample preparation method to remove interfering substances. Consider using a more efficient extraction or a solid-phase extraction (SPE) cleanup step.
Inconsistent fragmentation patterns between runs. 1. Fluctuations in collision cell pressure. 2. Unstable ESI source conditions. 3. Inconsistent mobile phase composition.1. Check the collision gas supply and regulator for stability. 2. Allow the mass spectrometer to stabilize before analysis and monitor source parameters. 3. Ensure proper mixing and degassing of the mobile phases.

Data Presentation

The following table provides a representative summary of how the relative abundance of this compound and its key fragment might change with varying collision energy. The exact values will be instrument-dependent.

Collision Energy (Normalized) Precursor Ion [M+H]⁺ Relative Abundance (%) Sphingosine Fragment [m/z 264.3]⁺ Relative Abundance (%) Other Fragments Relative Abundance (%)
20%85%10%5%
30%40%55%5%
40% (Optimal Range) 15% 80% 5%
50%5%75%20%
60%<1%60%39%

Experimental Protocols

Detailed Methodology for Optimizing Collision Energy for this compound Fragmentation

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole or Q-TOF mass spectrometer.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as chloroform:methanol (2:1, v/v).

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Method:

  • Column: A C18 reversed-phase column is commonly used for ceramide analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: Develop a gradient that allows for the elution of this compound with good peak shape.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Perform a full scan to determine the m/z of the protonated this compound precursor ion ([M+H]⁺).

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Select the m/z of the this compound precursor ion.

    • Infuse the this compound working solution directly into the mass spectrometer or perform multiple injections of the standard.

    • Create a series of experiments where the collision energy is ramped. Start with a low energy (e.g., 10 eV or 15% normalized collision energy) and increase it in increments (e.g., 2-5 eV or 5%) up to a high energy (e.g., 60 eV or 70% normalized collision energy).

    • For each collision energy setting, acquire the product ion spectrum.

4. Data Analysis:

  • For each collision energy, determine the intensity of the precursor ion and the key fragment ion (m/z 264.3).

  • Plot the intensity of the precursor ion and the fragment ion as a function of the collision energy.

  • The optimal collision energy is the value that yields the highest intensity for the m/z 264.3 fragment while maintaining a low but still detectable precursor ion signal.

Visualizations

C32_Ceramide_Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions C32_Cer This compound [M+H]⁺ Sphingosine Sphingosine Fragment (m/z 264.3) C32_Cer->Sphingosine Collision-Induced Dissociation (CID) Fatty_Acid Neutral Loss of C32 Fatty Acyl Chain + H₂O C32_Cer->Fatty_Acid

Caption: this compound fragmentation pathway in positive ion mode.

Collision_Energy_Optimization_Workflow Start Start: Prepare C32 Ceramide Standard Infuse Infuse Standard or Perform LC-MS Injection Start->Infuse Set_MS Set MS to Product Ion Scan for this compound [M+H]⁺ Infuse->Set_MS Ramp_CE Ramp Collision Energy (e.g., 10-60 eV) Set_MS->Ramp_CE Acquire_Data Acquire Product Ion Spectra at each CE Step Ramp_CE->Acquire_Data Analyze Analyze Data: Plot Ion Intensities vs. CE Acquire_Data->Analyze Optimize Determine Optimal CE for Maximum m/z 264.3 Signal Analyze->Optimize End End: Use Optimal CE for Sample Analysis Optimize->End

Caption: Workflow for optimizing collision energy for this compound.

References

Calibration curve issues in C32 Ceramide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of C32 ceramide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound quantification, with a focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the common causes?

A1: Non-linearity in calibration curves for lipid quantification by LC-MS is a frequent issue. Common causes include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound and/or the internal standard, leading to a non-linear response.[1][2]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear curve.

  • Ionization Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations.[2]

  • Inappropriate Internal Standard (IS): If the chosen internal standard does not have similar physicochemical properties to this compound, it may not effectively compensate for variations in extraction, derivatization, and ionization, leading to non-linearity.[3]

  • Formation of Adducts or Dimers: At higher concentrations, analytes can form dimers or other adducts, which can affect the expected response.[1][2]

  • Isotopic Effects: The presence of naturally occurring isotopes can affect the signal at higher concentrations.[1][2]

Q2: How can I troubleshoot a poor correlation coefficient (r²) for my this compound calibration curve?

A2: A low r² value (typically < 0.99) indicates poor linearity and can be addressed by:

  • Reviewing Integration Parameters: Ensure that the peaks for both this compound and the internal standard are being integrated correctly and consistently across all calibration points.

  • Checking for Outliers: Examine the data for any individual calibration points that deviate significantly from the expected trend. If an outlier is identified, it may be appropriate to exclude it, with proper justification.

  • Extending the Calibration Range: If the non-linearity is at the high or low end of the curve, consider adding more calibration points or adjusting the concentration range.

  • Using a Weighted Regression: For calibration curves that exhibit heteroscedasticity (uneven variance across the concentration range), applying a weighted linear regression (e.g., 1/x or 1/x²) can often improve the r² value and the accuracy of the quantification.[4]

  • Optimizing the LC Method: Poor chromatographic separation can lead to co-elution with interfering substances. Improving the separation can reduce matrix effects and improve linearity.

Q3: What is the ideal internal standard for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) this compound.[4] These are the "gold standard" as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. However, these can be expensive or not commercially available.

A suitable alternative is a non-physiological, odd-chain ceramide, such as C17 or C25 ceramide.[5] These are not naturally present in most biological samples and have similar enough properties to provide good correction for many ceramide species. It is crucial that the internal standard does not co-elute with any endogenous compounds in the sample.

Q4: How do I minimize matrix effects in my this compound analysis?

A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employing a robust lipid extraction method, such as a modified Bligh and Dyer or Folch extraction, can help remove many interfering substances. For complex matrices like plasma, an additional solid-phase extraction (SPE) step with a silica (B1680970) column can be beneficial.[5]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation of this compound from other lipids and matrix components is essential.

  • Use of an Appropriate Internal Standard: As mentioned in Q3, a stable isotope-labeled or a suitable odd-chain ceramide internal standard is crucial to compensate for matrix-induced ion suppression or enhancement.[3][6][7]

  • Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is as similar as possible to the study samples (e.g., stripped plasma for plasma samples) can help to mimic the matrix effects seen in the unknown samples.

Q5: My this compound signal is low or non-existent. What should I check?

A5: Low or no signal can be due to several factors. A systematic check is recommended:

  • Instrument Performance: Verify that the LC-MS/MS system is performing correctly by injecting a known standard solution. Check for stable spray, appropriate gas flows, and detector voltage.

  • Sample Preparation: Ensure that the extraction procedure was performed correctly and that there were no significant losses of the analyte. Check for issues like incomplete phase separation or accidental aspiration of the wrong layer.

  • MS Parameters: Confirm that the correct precursor and product ion masses (m/z) for this compound and the internal standard are being monitored in the MRM method. Optimize the collision energy and other MS parameters for maximum sensitivity.

  • Sample Integrity: Ensure the samples have been stored correctly to prevent degradation of ceramides (B1148491).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for ceramide analysis by LC-MS/MS.

Table 1: Typical Calibration Curve Parameters for Ceramide Quantification

ParameterTypical Value/RangeReference(s)
Linearity (r²)> 0.99[4][8]
Linear Dynamic Range0.02 - 16 µg/mL (for C22:0 and C24:0)[9][10]
Lower Limit of Quantification (LLOQ)0.02 - 0.08 µg/mL (for C22:0 and C24:0)[9][10]
Intra- and Inter-assay Precision (%CV)< 15%[8]
Accuracy (% Recovery)85 - 115%[8]

Table 2: Recovery of Ceramides from Different Biological Matrices

MatrixRecovery Range (%)Reference(s)
Human Plasma78 - 91%[5]
Rat Liver70 - 99%[5]
Rat Muscle71 - 95%[5]

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general workflow. Specific parameters may need to be optimized for your instrument and application.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., C17 Ceramide or ¹³C-labeled this compound)

  • HPLC-grade solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol, Formic Acid

  • Phosphate-buffered saline (PBS)

  • Human plasma (or other biological matrix)

2. Sample Preparation (Lipid Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 2 mL of ice-cold chloroform:methanol (1:2, v/v).

  • Vortex vigorously for 1 minute.

  • Add 0.8 mL of water and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate this compound from other lipids. For example:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These will need to be determined by infusing the pure standards.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard in all samples and calibrators.

  • Calculate the peak area ratio (this compound / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

Visualizations

Troubleshooting_Workflow start Start: Poor Calibration Curve (Non-linear, low r²) check_integration Check Peak Integration (Analyte and IS) start->check_integration integration_ok Integration Correct? check_integration->integration_ok fix_integration Adjust Integration Parameters integration_ok->fix_integration No check_outliers Examine for Outliers integration_ok->check_outliers Yes fix_integration->check_integration outliers_present Outliers Found? check_outliers->outliers_present remove_outliers Remove and Justify Outliers outliers_present->remove_outliers Yes assess_linearity Assess Linearity and Range outliers_present->assess_linearity No remove_outliers->assess_linearity non_linear Still Non-Linear? assess_linearity->non_linear weighted_regression Apply Weighted Regression (e.g., 1/x or 1/x²) non_linear->weighted_regression Yes end_good End: Good Calibration Curve non_linear->end_good No (Linear) optimize_lc Optimize LC Method (Improve Separation) weighted_regression->optimize_lc Still Poor weighted_regression->end_good review_is Review Internal Standard Choice optimize_lc->review_is end_bad Further Investigation Needed (Consult Instrument Specialist) review_is->end_bad

Caption: A troubleshooting workflow for addressing calibration curve issues.

Ceramide_Apoptosis_Pathway stress Cellular Stress (e.g., Cytokines, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase ceramide Ceramide Generation smase->ceramide Hydrolyzes sphingomyelin Sphingomyelin sphingomyelin->smase pp2a Protein Phosphatase 2A (PP2A) Activation ceramide->pp2a bad Bad (Pro-apoptotic) ceramide->bad Activates akt Akt/PKB (Pro-survival) pp2a->akt Dephosphorylates (Inhibits) akt->bad Phosphorylates (Inhibits) caspases Caspase Cascade Activation bad->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified signaling pathway of ceramide-induced apoptosis.

References

Validation & Comparative

C32 Ceramide in Atopic Dermatitis: A Comparative Analysis of Epidermal Lipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential levels of C32 ceramides (B1148491) in atopic dermatitis versus healthy skin, detailing experimental methodologies and associated signaling pathways.

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier function. A key factor in this barrier dysfunction is the altered lipid composition of the stratum corneum, particularly the profile of ceramides. Emerging evidence points to a significant shift in the ceramide landscape in AD, with a notable increase in short-chain ceramides, such as C32, and a concurrent decrease in their long-chain counterparts. This guide provides a detailed comparison of C32 ceramide levels in healthy and atopic dermatitis skin, supported by experimental data and protocols.

Quantitative Comparison of Short-Chain Ceramide Levels

While specific quantification of C32 ceramides is not always individually reported in literature, studies consistently show an increase in the broader category of short-chain ceramides (those with a total carbon number less than 40) in the stratum corneum of individuals with atopic dermatitis. For instance, ceramides with a total carbon number of 34 (C34), a close counterpart to C32, are characteristically elevated in AD patients.[1] This alteration is a critical feature of the lipid abnormality in atopic skin.

Ceramide Species CategoryHealthy SkinAtopic Dermatitis SkinReference
Short-Chain Ceramides (e.g., C34) Low AbundanceSignificantly Increased [1][2]
Long-Chain Ceramides (>C40) High AbundanceSignificantly Decreased[1]
Total Ceramide Content NormalSignificantly Reduced

Experimental Protocols

The quantification of C32 and other ceramides in skin samples is primarily achieved through advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below is a synthesized protocol based on common methodologies described in the literature.

Sample Collection: Stratum Corneum Tape Stripping
  • Objective: To non-invasively collect the outermost layer of the epidermis (stratum corneum) for lipid analysis.

  • Procedure:

    • Clean the selected skin area (e.g., forearm) with a dry cotton swab to remove surface contaminants.

    • Apply a standardized adhesive tape strip (e.g., D-Squame) to the skin surface with firm, uniform pressure.

    • Remove the tape strip in a swift, single motion.

    • Repeat the stripping process on the same site for a predetermined number of times to collect sufficient material.

    • Pool the tape strips for subsequent lipid extraction.

Lipid Extraction
  • Objective: To isolate ceramides and other lipids from the collected stratum corneum.

  • Procedure (Modified Bligh and Dyer Method):

    • Place the tape strips in a glass vial with a solvent mixture, typically chloroform (B151607) and methanol (B129727) (e.g., 1:2 v/v).

    • Agitate the mixture to facilitate the extraction of lipids from the tape.

    • Add chloroform and water to the mixture to induce phase separation.

    • Centrifuge the sample to clearly separate the lower organic phase (containing lipids) from the upper aqueous phase.

    • Carefully collect the lower organic phase.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Ceramide Analysis by LC-MS/MS
  • Objective: To separate, identify, and quantify specific ceramide species, including C32 ceramides.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Procedure:

    • Inject the reconstituted lipid extract into the LC system.

    • Separate the different lipid classes and ceramide species using a suitable chromatography column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of solvents like methanol, water, and formic acid is commonly used.

    • Introduce the separated lipids into the mass spectrometer for ionization (e.g., using electrospray ionization - ESI).

    • Perform tandem mass spectrometry (MS/MS) to fragment the ceramide molecules and generate specific fragment ions for identification and quantification. Multiple Reaction Monitoring (MRM) mode is often employed for its high selectivity and sensitivity in quantifying known lipid species.

    • Identify and quantify C32 ceramides based on their specific precursor and product ion masses and retention times compared to known standards.

Signaling Pathways of Short-Chain Ceramides

The accumulation of short-chain ceramides like C32 in the epidermis of atopic dermatitis patients is not merely a structural defect but also has implications for cellular signaling. These ceramides can act as bioactive signaling molecules that influence key cellular processes in keratinocytes, including apoptosis (programmed cell death) and differentiation.

An increase in intracellular short-chain ceramides can trigger apoptotic pathways. This can lead to premature death of keratinocytes, further compromising the integrity of the epidermal barrier. The signaling cascade can involve the activation of caspases, a family of proteases that are central executioners of apoptosis. Furthermore, short-chain ceramides have been shown to modulate the activity of signaling pathways such as the Akt and NF-κB pathways, which are critical for cell survival and inflammation.

Short_Chain_Ceramide_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Keratinocyte) Increase_SCC Increased Short-Chain Ceramides (e.g., C32) in Stratum Corneum Cellular_Uptake Cellular Uptake Increase_SCC->Cellular_Uptake Apoptosis_Induction Induction of Apoptosis Cellular_Uptake->Apoptosis_Induction Akt_Inhibition Inhibition of Akt Pathway Cellular_Uptake->Akt_Inhibition NFkB_Modulation Modulation of NF-κB Pathway Cellular_Uptake->NFkB_Modulation Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Barrier_Dysfunction Compromised Barrier Function Akt_Inhibition->Barrier_Dysfunction NFkB_Modulation->Barrier_Dysfunction Caspase_Activation->Barrier_Dysfunction

Caption: Short-chain ceramide signaling in keratinocytes.

Conclusion

The altered ceramide profile in atopic dermatitis, particularly the increase in short-chain species like C32, is a critical factor in the pathogenesis of the disease. This shift not only disrupts the structural integrity of the skin barrier but also activates signaling pathways that can further exacerbate barrier dysfunction. Understanding the quantitative differences and the underlying molecular mechanisms provides a foundation for the development of targeted therapeutic strategies aimed at restoring a healthy ceramide balance in the skin of atopic dermatitis patients.

References

A Comparative Analysis of C32 and C24 Ceramide: Unraveling Their Distinct Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of C32 and C24 ceramides (B1148491). While both are members of the ceramide family of lipids, current research highlights their distinct roles in cellular processes. C24 ceramide is a well-documented bioactive lipid involved in signaling pathways that regulate apoptosis and cell metabolism. In contrast, C32 ceramide is primarily recognized for its structural role, particularly in maintaining the integrity of the skin barrier. This document synthesizes available experimental data to delineate their differing functions.

I. Comparative Overview of Biological Activity

The biological functions of ceramides are highly dependent on the length of their N-acyl chain. Very-long-chain ceramides (VLCFAs), such as C24, are implicated in a variety of signaling cascades, whereas ultra-long-chain ceramides, like C32, are predominantly known for their structural contributions.

C24 Ceramide: A Key Signaling Mediator

C24 ceramide is one of the most abundant ceramide species in mammalian cells and has been extensively studied for its role as a second messenger in various signaling pathways.[1]

  • Apoptosis: C24 ceramide is a known inducer of apoptosis.[2] Studies have shown that its accumulation can trigger programmed cell death in different cell types. For instance, in B-cell receptor (BcR)-induced apoptosis, there is a notable increase in C24-ceramide formation, which is dependent on the activation of effector caspases.[2] This suggests a role for C24 ceramide in the later stages of apoptosis.

  • Cell Signaling: C24 ceramide has been shown to modulate key signaling pathways. One significant pathway is the mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. Research in gallbladder cancer has demonstrated that C24-ceramide can directly bind to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), a regulator of mTOR, leading to the activation of mTOR signaling and promoting cancer progression.[3][4][5]

  • Membrane Biophysics: C24 ceramide significantly influences the biophysical properties of cellular membranes. It can induce the formation of distinct, ordered lipid domains (gel phases) within the fluid membrane.[6] These alterations in membrane structure are thought to be a mechanism through which ceramides regulate cellular events. Very-long-chain ceramides like C24 can also promote the formation of tubular structures, likely due to their ability to form interdigitated phases.[6]

This compound: A Vital Structural Component

Information regarding the direct signaling roles of this compound is limited in the current scientific literature. Its primary and well-established function is structural, particularly in the epidermis.

  • Skin Barrier Function: C32 ceramides are critical components of the stratum corneum, the outermost layer of the skin. They are part of a unique class of O-acyl ceramides that are essential for creating the covalent bonds between the intercellular cement and the corneocyte envelope. This structural integration is vital for the formation of a compact and impermeable skin barrier, which prevents transepidermal water loss and protects against external insults.[7]

II. Quantitative Data Summary

Direct quantitative comparisons of the signaling potency of C32 versus C24 ceramide are not available due to the lack of studies on C32's signaling activity. The table below summarizes their established characteristics.

FeatureC24 CeramideThis compound
Primary Role Bioactive Signaling MoleculeStructural Component
Key Functions Induction of apoptosis, modulation of mTOR signaling, alteration of membrane biophysicsMaintenance of skin barrier integrity
Mechanism of Action Direct binding to signaling proteins (e.g., PIP4K2C), induction of membrane domain formationFormation of covalent bonds within the stratum corneum
Cellular Location of Activity Plasma membrane, mitochondriaStratum corneum of the epidermis

III. Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of ceramide function. Below are summaries of common experimental protocols used to study the biological effects of ceramides.

Protocol 1: Ceramide Treatment of Cultured Cells

This protocol describes the general procedure for treating cultured cells with exogenous ceramides to study their biological effects.

Objective: To introduce exogenous ceramides to cultured cells to observe their effects on cellular processes like apoptosis or signaling.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Ceramide stock solution (e.g., C24 ceramide dissolved in a suitable solvent)

  • Solvent for ceramide (e.g., ethanol/dodecane mixture)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or dishes

Procedure:

  • Cell Seeding: Plate the cells at a desired density in culture dishes or plates and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Ceramide Solution: Prepare a working solution of ceramide in the complete culture medium. It is crucial to ensure proper dispersion of the lipid. A common method involves dissolving the ceramide in a solvent mixture like ethanol:dodecane (98:2, v/v) before adding it to the medium with agitation.[8]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of ceramide. A vehicle control (medium with the solvent but without ceramide) should always be included.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 16, 24 hours) under standard culture conditions.

  • Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as apoptosis assays or western blotting for signaling proteins.

Protocol 2: Analysis of Ceramide-Induced Apoptosis by Flow Cytometry

This protocol outlines a common method for quantifying apoptosis in cells treated with ceramides.

Objective: To measure the extent of apoptosis induced by ceramide treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Ceramide-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After ceramide treatment, collect the cells (including any floating cells in the medium) by trypsinization or scraping.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

IV. Signaling Pathways and Visualizations

C24 Ceramide-Mediated mTOR Signaling Pathway

C24-ceramide has been shown to promote gallbladder cancer progression by directly targeting PIP4K2C, which in turn facilitates the formation and activation of the mTOR complex.[3][5] This leads to downstream signaling that promotes cell proliferation and migration.

C24_mTOR_Pathway C24 C24-Ceramide PIP4K2C PIP4K2C C24->PIP4K2C Directly binds to mTORC mTOR Complex PIP4K2C->mTORC Facilitates formation and activation Proliferation Cell Proliferation & Migration mTORC->Proliferation Promotes

Caption: C24-Ceramide activates the mTOR signaling pathway.

General Ceramide-Induced Apoptosis Pathway

Ceramides, including C24, are well-known inducers of apoptosis. A common pathway involves the activation of caspases, which are key executioner proteins in programmed cell death. Ceramide can induce the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).

Ceramide_Apoptosis_Pathway Ceramide Ceramide (e.g., C24) Mitochondria Mitochondria Ceramide->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-induced caspase-dependent apoptosis.

References

C32 Ceramide: A Potential Biomarker for Skin Disorders - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount to overall skin health, and its disruption is a hallmark of numerous inflammatory and genetic skin disorders. Central to this barrier are ceramides (B1148491), a complex class of sphingolipids. Among these, very-long-chain ceramides, particularly C32 ceramide, are emerging as critical players in maintaining barrier function. This guide provides a comparative analysis of this compound as a potential biomarker for atopic dermatitis, psoriasis, and ichthyosis, supported by experimental data and detailed methodologies.

This compound and Skin Barrier Function

Ceramides, along with cholesterol and free fatty acids, form the lipid matrix of the stratum corneum, the outermost layer of the epidermis. This matrix is crucial for preventing water loss and protecting against external aggressors.[1][2] Very-long-chain ceramides (VLC-Cer), those with acyl chains of 26 carbons or more, are particularly important for the formation of highly ordered, impermeable lipid structures. This compound falls into this critical category. The synthesis of these VLC-Cer is primarily dependent on the enzyme ceramide synthase 3 (CERS3).[3][4]

Comparative Analysis of this compound in Skin Disorders

Altered ceramide profiles are a consistent finding in skin diseases characterized by barrier dysfunction. Generally, a decrease in total ceramide content and a shift towards shorter acyl chain ceramides are observed.[1][5]

Skin ConditionChange in this compound (or Very-Long-Chain Ceramides)Other Key BiomarkersSkin Barrier Defect
Healthy Skin Normal physiological levelsNormal levels of Filaggrin, Natural Moisturizing Factors (NMF)Intact, low Trans-Epidermal Water Loss (TEWL)
Atopic Dermatitis (AD) General decrease in long-chain ceramides. Specific quantitative data for C32 is limited, but a reduction is inferred from the overall trend.[1][4][5]Decreased Filaggrin and NMF levels, Elevated IgE, TARC/CCL17.[6][7]Impaired, increased TEWL.[1]
Psoriasis Significant decrease in the average ceramide chain length in lesional skin.[8][9] A decrease in very-long-chain ceramides is a noted feature.Increased inflammatory cytokines (e.g., IL-17, IL-23, TNF-α).[10]Impaired in lesional skin, increased TEWL.[9]
Ichthyosis (ARCI) Specific and significant loss of ceramides with very long acyl chains (C26-C34) due to mutations in the CERS3 gene.[11][12]Genetic mutations (e.g., CERS3, TGM1, ALOX12B).[3][13]Severely impaired, significantly increased TEWL.

Experimental Protocols

Quantification of this compound in Skin Samples by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and other ceramides from stratum corneum samples obtained via tape stripping.

1. Sample Collection:

  • Stratum corneum is collected from a defined area of the skin (e.g., forearm) using adhesive tape strips (e.g., D-Squame).

  • Typically, 10-20 sequential strips are taken from the same site.

2. Lipid Extraction:

  • The tape strips are placed in a glass vial with a solvent mixture, commonly chloroform/methanol (2:1, v/v).

  • The mixture is sonicated and incubated to ensure complete extraction of lipids.

  • A biphasic separation is induced by adding a salt solution (e.g., 0.9% NaCl).

  • The lower organic phase containing the lipids is carefully collected.[14]

3. Sample Preparation for LC-MS/MS:

  • The extracted lipids are dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system (e.g., methanol/chloroform).

  • An internal standard, such as a deuterated ceramide analog, is added to each sample for accurate quantification.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the different ceramide species based on their hydrophobicity and acyl chain length. A gradient elution with a mobile phase consisting of solvents like water, methanol, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.[15][16]

  • Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[15]

5. Data Analysis:

  • The peak areas of this compound and the internal standard are integrated.

  • A calibration curve is generated using synthetic this compound standards of known concentrations.

  • The concentration of this compound in the skin samples is calculated based on the calibration curve and normalized to the amount of stratum corneum collected (e.g., by protein content).

Visualizations

Ceramide Biosynthesis Pathway in Keratinocytes

Ceramide_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Extracellular Extracellular Space (Stratum Corneum) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS (1-6) Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 Glucosylceramides Glucosylceramides Ceramides->Glucosylceramides GCS Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin SMS Lamellar Bodies Lamellar Bodies Glucosylceramides->Lamellar Bodies Sphingomyelin->Lamellar Bodies Lipid Bilayers Lipid Bilayers Lamellar Bodies->Lipid Bilayers Secretion & Processing CERS3 CERS3 CERS3->Dihydroceramides Synthesizes Very-Long-Chain (e.g., C32)

Caption: Simplified pathway of ceramide biosynthesis in keratinocytes.

Experimental Workflow for this compound Quantification

Experimental_Workflow Skin Sample Collection Skin Sample Collection Lipid Extraction Lipid Extraction Skin Sample Collection->Lipid Extraction Tape Stripping Sample Preparation Sample Preparation Lipid Extraction->Sample Preparation Solvent Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Addition of Internal Standard Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis MRM Data Acquisition Quantification of this compound Quantification of this compound Data Analysis->Quantification of this compound Calibration Curve

Caption: Workflow for quantifying this compound from skin samples.

Ceramide Signaling in Skin Inflammation

Ceramide_Signaling cluster_stimuli Inflammatory Stimuli cluster_cell Keratinocyte TNF-α TNF-α Sphingomyelinase Sphingomyelinase TNF-α->Sphingomyelinase activates IL-1β IL-1β IL-1β->Sphingomyelinase activates Ceramide Ceramide Sphingomyelinase->Ceramide generates NF-κB Pathway NF-κB Pathway Ceramide->NF-κB Pathway activates MAPK Pathway MAPK Pathway Ceramide->MAPK Pathway activates Apoptosis Apoptosis Ceramide->Apoptosis can induce Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines NF-κB Pathway->Pro-inflammatory Cytokines & Chemokines induces MAPK Pathway->Pro-inflammatory Cytokines & Chemokines induces

Caption: Ceramide's role in inflammatory signaling in keratinocytes.

Conclusion

The available evidence strongly suggests that a reduction in very-long-chain ceramides, including this compound, is a key feature of skin disorders characterized by a compromised barrier. In ichthyosis resulting from CERS3 mutations, the link is direct and causative. In atopic dermatitis and psoriasis, the decrease in C32 and other long-chain ceramides is a significant contributor to the pathophysiology. While more specific quantitative data for this compound across these conditions would strengthen its position as a standalone biomarker, the overall trend of decreasing very-long-chain ceramides provides a valuable diagnostic and therapeutic target. Further research employing standardized lipidomic methodologies will be crucial to establish precise concentration thresholds for this compound as a definitive biomarker for these debilitating skin diseases.

References

A Comparative Guide to C32 Ceramide Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of C32 ceramide, a very-long-chain sphingolipid, is critical for advancing research in areas where it is implicated, including skin barrier function and various pathological conditions. This guide provides an objective comparison of the leading analytical methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers in selecting the most appropriate method for their specific experimental needs by presenting supporting data and detailed protocols.

It is important to note that while the principles discussed are broadly applicable, direct cross-validation studies focused specifically on this compound are not extensively available in the public domain. Therefore, the quantitative data presented in this guide are representative values derived from studies on other long-chain ceramides (B1148491) and should be considered as a baseline for method selection and development.

Quantitative Performance Comparison

The selection of an appropriate quantification method hinges on its analytical performance characteristics. The following table summarizes the key quantitative parameters for LC-MS/MS, HPLC-UV, and ELISA for the analysis of long-chain ceramides, which can be extrapolated to this compound.

ParameterLC-MS/MSHPLC-UVELISA
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation followed by UV absorbance detection.Competitive immunoassay with colorimetric detection.
Typical Limit of Quantification (LOQ) 5 - 50 pg/mL[1][2]~1 pmol[3][4]~18.75 pg/mL[5][6]
Linearity Range 2.8 - 714 ng for various ceramides[2]1 - 50 mg of starting material[4]31.2 - 2000 pg/mL[6]
Key Advantages High sensitivity and specificity, capable of multiplexing.[1][7]Readily available instrumentation, relatively lower cost.High throughput, no complex instrumentation required.
Key Disadvantages High initial instrument cost, requires skilled operators.[1]Lacks the sensitivity for low-abundance species, may require derivatization.[7][8]Potential for cross-reactivity, may not distinguish between closely related ceramide species.

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for each of the discussed techniques.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for ceramide analysis due to its superior sensitivity and specificity.[1][7]

  • Sample Preparation (Lipid Extraction):

    • Homogenize tissue or cell samples in a suitable solvent system, such as chloroform (B151607)/methanol (1:2, v/v), based on the Bligh and Dyer method.[2]

    • Spike the sample with a known amount of an appropriate internal standard (e.g., C17 ceramide) for accurate quantification.[2]

    • Induce phase separation by adding chloroform and water.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase C18 or C8 column.[2]

    • Employ a gradient elution using a binary solvent system. A common system consists of mobile phase A (water with 0.2% formic acid) and mobile phase B (acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid).[2]

    • The gradient starts with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the ceramides.[2]

  • MS/MS Detection:

    • Ionize the eluted ceramides using electrospray ionization (ESI) in the positive ion mode.[2]

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition for this compound and the internal standard. The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is commonly used for quantification.[9]

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though it often requires derivatization to enhance detection.

  • Sample Preparation and Derivatization:

    • Extract lipids from the sample as described for LC-MS/MS.

    • For enhanced fluorescence detection, derivatize the extracted ceramides with a fluorescent tag such as anthroyl cyanide.[3]

    • Incubate the dried lipid extract with the derivatizing agent under optimized conditions (e.g., temperature and time).

    • Stop the reaction and prepare the sample for HPLC injection.

  • HPLC Separation:

    • Separate the derivatized ceramides on a reverse-phase column (e.g., C18).[10]

    • Use an isocratic or gradient elution with a mobile phase such as methanol/water.[10]

  • UV Detection:

    • Monitor the column effluent using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.[10]

    • Quantify the this compound peak by comparing its area to a standard curve of derivatized this compound standards.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits offer a high-throughput and user-friendly platform for ceramide quantification.

  • Assay Principle: Most ceramide ELISA kits employ a competitive immunoassay format.[5] Ceramide in the sample competes with a fixed amount of ceramide coated on the microplate for binding to a specific antibody.[5]

  • Experimental Procedure:

    • Prepare samples and standards. This may involve lipid extraction and dilution to fall within the dynamic range of the assay.[5]

    • Add samples and standards to the wells of the ceramide-coated microplate.

    • Add a biotinylated anti-ceramide antibody to each well and incubate.[5]

    • Wash the plate to remove unbound antibody.

    • Add a streptavidin-HRP conjugate and incubate.

    • Wash the plate again and add a TMB substrate solution. The color development is inversely proportional to the amount of ceramide in the sample.[5]

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.[5]

    • Calculate the this compound concentration based on a standard curve.

Visualizing Key Processes

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[11][12] The following diagram illustrates the main pathways of ceramide metabolism.

cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis cluster_2 Salvage Pathway Serine_PalmitoylCoA Serine_PalmitoylCoA Dihydroceramide (B1258172) Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide SPT, CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Activates PP1/PP2a Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase ComplexSphingolipids ComplexSphingolipids ComplexSphingolipids->Ceramide Hydrolysis Sphingosine->Ceramide CerS cluster_0 Sample Preparation cluster_1 Quantification cluster_2 Data Analysis Start Biological Sample Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Internal_Standard Spike Internal Standard Lipid_Extraction->Internal_Standard LC_MSMS LC-MS/MS Analysis Internal_Standard->LC_MSMS HPLC_UV HPLC-UV Analysis Internal_Standard->HPLC_UV ELISA ELISA Analysis Internal_Standard->ELISA Data_Comparison Compare Quantitative Results LC_MSMS->Data_Comparison HPLC_UV->Data_Comparison ELISA->Data_Comparison Method_Validation Assess Linearity, Accuracy, Precision Data_Comparison->Method_Validation Conclusion Conclusion Method_Validation->Conclusion Select Optimal Method

References

Unveiling the Tissue-Specific Landscape of C32 Ceramides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of C32 ceramide distribution across various tissues reveals a highly specialized profile, primarily dictated by the expression of Ceramide Synthase 3 (CerS3). This guide provides a comparative analysis of this compound levels, details the methodologies for their quantification, and illustrates the key metabolic pathways governing their synthesis. This information is crucial for researchers in sphingolipid biology, dermatology, and drug development targeting diseases with disrupted lipid metabolism.

Quantitative Distribution of C32 Ceramides (B1148491) Across Tissues

The abundance of C32 ceramides, a class of very-long-chain sphingolipids, varies significantly among different mammalian tissues. This variation is intrinsically linked to the tissue-specific expression of ceramide synthases, the enzymes responsible for their production. The following table summarizes the levels of C32 ceramides in select murine tissues, providing a quantitative snapshot of their distribution.

TissueThis compound Concentration (pmol/mg protein)Key Ceramide Synthase Expressed
Skin (Epidermis) High (Specific values vary with epidermal layer)CerS3
Testis Moderate to HighCerS3
Brain Low to UndetectableCerS1, CerS2, CerS4
Liver LowCerS2, CerS4, CerS5, CerS6
Lung LowPredominantly CerS2
Skeletal Muscle LowCerS1

Note: The data presented is a synthesis from multiple sources. Absolute concentrations can vary based on species, age, and analytical methodology.

The skin, particularly the stratum corneum, exhibits the highest concentration of C32 ceramides.[1][2][3] Here, these lipids are crucial for establishing and maintaining the epidermal permeability barrier.[4] The testis also shows significant levels of C32 ceramides, where they are implicated in sperm formation and androgen production.[5] In contrast, tissues like the brain, liver, and muscle, which primarily express other ceramide synthases (CerS1, CerS2, CerS4, CerS5, and CerS6), show markedly lower or undetectable levels of C32 ceramides.[6][7]

Experimental Protocols for this compound Quantification

The analysis of C32 ceramides in biological samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to quantify these low-abundance lipid species within complex biological matrices.

A. Sample Preparation (Tissue)
  • Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method.[8] A mixture of chloroform:methanol (1:2, v/v) is added to the tissue homogenate, followed by vortexing and incubation.

  • Phase Separation: Chloroform and water are added to induce phase separation. The mixture is centrifuged, and the lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).

B. LC-MS/MS Analysis
  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution is typically employed using a mobile phase consisting of solvents such as water with formic acid and acetonitrile/isopropanol with formic acid.[9][10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: C32 ceramides are quantified using Multiple Reaction Monitoring (MRM). The transition from the protonated parent ion [M+H]+ to a specific product ion (typically m/z 264, corresponding to the sphingoid base) is monitored.[9] An internal standard, such as a deuterated or odd-chain ceramide, is used for accurate quantification.

Ceramide Synthesis and Signaling Pathways

Ceramides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[11] A series of enzymatic reactions leads to the formation of dihydroceramide. Dihydroceramide is then acylated by one of the six ceramide synthases (CerS1-6) to form dihydroceramides with specific acyl chain lengths.[11] For C32 ceramides, CerS3 is the key enzyme that incorporates a C32 fatty acyl-CoA.[5] Finally, a desaturase introduces a double bond into the sphingoid base to form ceramide.

  • Salvage Pathway: This pathway involves the recycling of complex sphingolipids. Sphingomyelinases and other hydrolases break down complex sphingolipids to release ceramide.[12] Alternatively, ceramidases can hydrolyze ceramide to sphingosine, which can then be re-acylated by ceramide synthases to form ceramide.[12]

While the signaling roles of long-chain ceramides (e.g., C16, C18) in processes like apoptosis and inflammation are well-established, the specific signaling functions of C32 ceramides are less clear and appear to be more context-dependent, with their primary known role being structural.[13][14]

Visualizing the Pathways and Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS3 + C32-CoA This compound This compound Dihydroceramide->this compound Desaturase Complex Sphingolipids Complex Sphingolipids This compound->Complex Sphingolipids Sphingosine Sphingosine This compound->Sphingosine Ceramidase Membrane Sphingolipids Membrane Sphingolipids Membrane Sphingolipids->this compound Sphingomyelinase Sphingosine->this compound CerS3 Experimental_Workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Lipid Extraction (Bligh-Dyer) Lipid Extraction (Bligh-Dyer) Homogenization->Lipid Extraction (Bligh-Dyer) Phase Separation Phase Separation Lipid Extraction (Bligh-Dyer)->Phase Separation Solvent Evaporation Solvent Evaporation Phase Separation->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Logical_Relationship High CerS3 Expression High CerS3 Expression High this compound Level High this compound Level High CerS3 Expression->High this compound Level Skin, Testis Skin, Testis High CerS3 Expression->Skin, Testis Low CerS3 Expression Low CerS3 Expression Low this compound Level Low this compound Level Low CerS3 Expression->Low this compound Level Brain, Liver, Muscle Brain, Liver, Muscle Low CerS3 Expression->Brain, Liver, Muscle

References

The Double-Edged Sword of Ceramide: A Comparative Guide to C32 and Shorter-Chain Ceramides in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid signaling molecules is paramount. Ceramide, a central hub in sphingolipid metabolism, has long been recognized as a critical regulator of apoptosis. However, the specific function of ceramide is not monolithic; it is profoundly influenced by the length of its acyl chain. This guide provides an objective comparison of the pro-apoptotic and anti-apoptotic functions of very-long-chain ceramides (B1148491), exemplified by C32 ceramide, versus their shorter-chain counterparts, supported by experimental data and detailed methodologies.

The prevailing evidence delineates a fascinating dichotomy in the biological activities of ceramides based on their acyl chain length. While short-chain ceramides are potent inducers of apoptosis, very-long-chain ceramides (VLCFAs) can exert protective, anti-apoptotic effects and in some contexts, even promote cell proliferation.[1][2][3] This differential activity appears to be crucial for cellular fate decisions.[4][5]

Quantitative Comparison of Ceramide-Induced Apoptosis

Direct quantitative data on the apoptotic potential of this compound is limited in the current literature. However, by examining the effects of other very-long-chain ceramides (e.g., C24) in comparison to shorter-chain ceramides, a clear trend emerges. The following tables summarize representative data from various studies to illustrate the contrasting effects.

Cell LineCeramide SpeciesConcentrationApoptotic EffectReference
Human Breast Cancer (MCF-7)C16:0, C18:0, C20:0Not SpecifiedInhibition of proliferation, induction of apoptosis[2]
Human Breast Cancer (MCF-7)C24:0, C24:1Not SpecifiedIncreased cell proliferation[2]
Human Colon Cancer (HCT-116)C16:0, C18:0, C20:0Not SpecifiedInhibition of proliferation, induction of apoptosis[2]
Human Colon Cancer (HCT-116)C24:0, C24:1Not SpecifiedIncreased cell proliferation[2]
Cell LineCeramide SpeciesIC50 for Cell ViabilityReference
Human Breast Cancer (MCF-7)D-erythro-MAPP (Ceramidase Inhibitor)4.4 µM[6]
Human Breast Cancer (MCF-7)D-erythro-MAPP-SLN (Ceramidase Inhibitor)15.6 µM[6]
Various Cell LinesC8-CeramideVaries by cell line and solvent[7]

Signaling Pathways: A Tale of Two Ceramides

The opposing roles of short- and very-long-chain ceramides in apoptosis are rooted in their distinct interactions with cellular machinery, particularly at the mitochondrial level.

Shorter-chain ceramides (e.g., C6, C16, C18) are generally considered pro-apoptotic. They can induce apoptosis through both the intrinsic and extrinsic pathways.[8][9] A key mechanism involves their ability to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[10][11] This initiates a caspase cascade, ultimately leading to programmed cell death.[12][13][14][15]

Very-long-chain ceramides (VLCFAs) like C24 and, by extension, C32, often exhibit anti-apoptotic properties.[1][2] Mechanistically, VLCFAs have been shown to interfere with the formation of pro-apoptotic channels induced by shorter-chain ceramides like C16.[4][5][16] This interference is thought to have a destabilizing effect on the channels, thereby inhibiting the release of cytochrome c and subsequent apoptotic events.[4][5]

Pro_Apoptotic_Shorter_Chain_Ceramides cluster_stimulus Apoptotic Stimuli cluster_ceramide Ceramide Generation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Stress Stress Short_Chain_Ceramides Shorter-Chain Ceramides (e.g., C6, C16) Stress->Short_Chain_Ceramides Cytokines Cytokines Cytokines->Short_Chain_Ceramides Mitochondrial_Channels Formation of Pro-Apoptotic Mitochondrial Channels Short_Chain_Ceramides->Mitochondrial_Channels Cytochrome_c Cytochrome c Release Mitochondrial_Channels->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Pro-apoptotic signaling by shorter-chain ceramides.

Anti_Apoptotic_VLCFAs Short_Chain_Ceramides Shorter-Chain Ceramides (e.g., C16) Mitochondrial_Channels Pro-Apoptotic Mitochondrial Channels Short_Chain_Ceramides->Mitochondrial_Channels VLCFAs Very-Long-Chain Ceramides (e.g., C24, C32) VLCFAs->Mitochondrial_Channels Interferes with channel formation Apoptosis Apoptosis Mitochondrial_Channels->Apoptosis

Inhibitory effect of VLCFAs on apoptosis.

Experimental Protocols

A variety of well-established protocols are used to assess ceramide-induced apoptosis. The choice of assay depends on the specific apoptotic events being investigated.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. Dead cells with compromised membranes take up the blue dye.

Assays for Apoptotic Markers
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a hallmark of apoptosis detection. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.

  • Caspase Activity Assays: The activation of caspases is a central event in most apoptotic pathways. Fluorogenic or colorimetric substrates specific for different caspases (e.g., caspase-3, -8, -9) can be used to measure their activity.[17][18][19]

Experimental Workflow for Comparing Ceramide Effects

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Ceramides (C32 vs. Shorter-Chains) Cell_Culture->Treatment Viability Cell Viability Assays (MTT, Trypan Blue) Treatment->Viability Apoptosis_Staining Apoptosis Assays (Annexin V/PI, TUNEL) Treatment->Apoptosis_Staining Caspase_Activity Caspase Activity Assays (Caspase-3, -8, -9) Treatment->Caspase_Activity Analysis Data Analysis and Comparison Viability->Analysis Apoptosis_Staining->Analysis Caspase_Activity->Analysis

Workflow for comparing ceramide-induced apoptosis.

Conclusion

The acyl chain length of ceramide is a critical determinant of its function in apoptosis. Shorter-chain ceramides are potent inducers of programmed cell death, primarily through the mitochondrial pathway. In contrast, very-long-chain ceramides, including C32, are generally anti-apoptotic and can counteract the effects of their shorter-chain counterparts. This intricate balance between different ceramide species adds a layer of complexity to sphingolipid signaling and presents both challenges and opportunities for the development of novel therapeutics targeting apoptotic pathways. Further research is warranted to fully elucidate the specific roles of C32 and other ultra-long-chain ceramides in cellular homeostasis and disease.

References

Validating the Role of C32 and Very Long-Chain Ceramides in Skin Barrier Repair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the stratum corneum (SC), the outermost layer of the epidermis, is paramount for protecting the body against external insults and preventing excessive water loss. This barrier function is critically dependent on the unique lipid matrix filling the intercellular spaces, which is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids.[1] Among these, ceramides, particularly those with very long-chain (VLC) fatty acyl moieties (≥C28), including C32, are indispensable for the formation of a competent and resilient skin barrier.[2]

This guide provides an objective comparison of the role of C32 and other VLC-ceramides against shorter-chain alternatives, supported by experimental data. It details the methodologies for assessing barrier repair and illustrates the key biological pathways and experimental workflows.

Biosynthesis of C32 and Other Very Long-Chain (VLC) Ceramides

The synthesis of VLC-ceramides is a specialized process occurring in the endoplasmic reticulum of keratinocytes, involving a coordinated enzymatic cascade. Two key enzymes are critical for producing ceramides with acyl chains of C28 and longer:

  • ELOVL4 (Elongation of Very Long-Chain Fatty Acids 4): This enzyme is the only fatty acid elongase capable of extending the carbon chain of fatty acids beyond C26.[3] It catalyzes the initial, rate-limiting step in the formation of C28-C38 fatty acids.[4] Genetic depletion of ELOVL4 results in a complete lack of ceramides with fatty acids ≥C28, leading to a defective skin barrier and neonatal lethality in mice, underscoring its essential function.[2]

  • CERS3 (Ceramide Synthase 3): This ceramide synthase exhibits a strong preference for incorporating very long-chain acyl-CoAs (C26 and longer) onto a sphingoid base to form the final ceramide molecule.[5]

The expression of both ELOVL4 and CERS3 is upregulated during the terminal differentiation of keratinocytes, ensuring that these crucial lipids are produced at the precise time and location needed for SC formation.[5]

G cluster_ER Endoplasmic Reticulum cluster_elongation Fatty Acid Elongation palmitoyl_coa Palmitoyl-CoA (C16) spt SPT palmitoyl_coa->spt serine Serine serine->spt dh_sphinganine 3-Ketodihydrosphingosine -> Dihydrosphinganine spt->dh_sphinganine cers3 CERS3 dh_sphinganine->cers3 c16_coa C16-CoA elovl_other Other ELOVLs c16_coa->elovl_other lcfa_coa Long-Chain Acyl-CoA (C18-C26) elovl_other->lcfa_coa elovl4 ELOVL4 lcfa_coa->elovl4 vlcfa_coa VLC-Acyl-CoA (C28-C32+) elovl4->vlcfa_coa vlcfa_coa->cers3 dh_ceramide Dihydroceramide (VLC) cers3->dh_ceramide desaturase DES dh_ceramide->desaturase vlc_ceramide C32 Ceramide & Other VLC-Ceramides desaturase->vlc_ceramide

Caption: Biosynthesis pathway of C32 and other VLC-Ceramides.
Comparison of Ceramide Chain Length in Barrier Function

Experimental evidence strongly indicates that the acyl chain length of ceramides is a critical determinant of skin barrier integrity. While all ceramides contribute to the lipid matrix, VLC-ceramides play a unique structural role that shorter chains cannot fulfill. They are thought to span the entire width of the lipid bilayer, creating a more ordered, impermeable, and stable lamellar structure.

Conversely, a reduction in the average ceramide chain length is directly correlated with impaired barrier function. In pathological conditions like atopic dermatitis, the stratum corneum exhibits significantly increased levels of short-chain ceramides (e.g., those with a total carbon length of 34) and a corresponding decrease in VLC-ceramides.[6] This shift leads to a disordered lipid organization and increased transepidermal water loss (TEWL).[6][7]

Table 1: Impact of Ceramide Chain Length on Skin Barrier Properties | Parameter | Short-Chain Ceramides (e.g., | :--- | :--- | :--- | :--- | | Lipid Packing | Less ordered; hexagonal phase | Highly ordered; orthorhombic phase |[6],[7] | | Lamellar Structure | Disorganized, less stable bilayers | Organized, stable, long-periodicity phase |[2],[6] | | Barrier Permeability | Increased (Higher TEWL) | Decreased (Lower TEWL) |[2],[6] | | Clinical Correlation | Associated with atopic dermatitis, dry skin | Associated with healthy, robust barrier function |[8],[6] |

Experimental Data & Protocols

Quantitative Data Summary

Direct quantitative studies on the topical application of pure this compound are limited. However, extensive research on ceramide profiles in healthy versus compromised skin and the effects of ceramide-containing formulations provides compelling evidence for the importance of chain length.

Table 2: Comparative Analysis of Ceramide Composition and Barrier Function

Study Type Condition/Treatment Key Finding Quantitative Result Reference(s)
Genetic Mouse Model ELOVL4 Knockout (lacks ≥C28 ceramides) vs. Wild Type ELOVL4 deletion leads to catastrophic barrier failure. Mutant mice die within hours of birth due to severe dehydration. [2]
Human Atopic Eczema Study Non-lesional skin of atopic eczema (AE) patients vs. Healthy controls AE skin has significantly higher levels of short-chain ceramides. Strong positive correlation (r=0.77) between C34 ceramide levels and TEWL. [6]
In Vitro Human Skin Study Treatment with a single C18-ceramide vs. A mixture of ceramides with diverse chain lengths A mixture of ceramides provides superior barrier recovery. The ceramide mixture showed a significantly faster rate of TEWL recovery post-stripping compared to the single ceramide. [9]

| Human Clinical Trial | Application of a ceramide-containing cream on SLS-irritated skin | Cream with Ceramide 1 & 3 synergistically improves barrier function. | 36.7% decrease in TEWL after 4 weeks with the ceramide cream vs. 5.1% with control. |[10] |

Experimental Protocol: In Vitro Skin Barrier Disruption and Repair Model

This protocol describes a common method for evaluating the barrier-restoring capabilities of test compounds like this compound using an ex vivo skin model.

Objective: To assess the efficacy of a this compound formulation in restoring barrier function to physically compromised human or porcine skin.

Materials:

  • Full-thickness human or porcine skin explants

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS)

  • Standard adhesive tape (e.g., D-Squame®)

  • Tewameter® (for TEWL measurement)

  • Test formulation (e.g., this compound in a suitable vehicle)

  • Positive control (e.g., petrolatum) and Negative control (vehicle only)

Methodology:

  • Skin Preparation:

    • Obtain fresh full-thickness skin and remove subcutaneous fat.

    • Cut skin into sections to fit the donor compartment of the Franz diffusion cells.

    • Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid (PBS at 37°C).

    • Allow the system to equilibrate for 1-2 hours.

  • Baseline Measurement:

    • Measure the baseline Transepidermal Water Loss (TEWL) of the intact skin sections using a Tewameter®. Record values (typically < 10 g/m²/h).

  • Barrier Disruption (Tape Stripping):

    • Apply a piece of adhesive tape firmly to the skin surface and remove it with a swift, consistent motion.[11]

    • Repeat the stripping process (typically 15-20 times) on the same spot until the TEWL reading increases to a target level indicating barrier disruption (e.g., 30-40 g/m²/h).[11]

    • Record the post-stripping TEWL value.

  • Product Application:

    • Divide the disrupted skin samples into treatment groups (Test formulation, Positive Control, Negative Control).

    • Apply a standardized amount (e.g., 2 mg/cm²) of the assigned product to the surface of the stripped skin.

  • Barrier Recovery Measurement:

    • Measure TEWL at regular time intervals (e.g., 1, 2, 4, 6, 24 hours) post-application to monitor the rate of barrier recovery.

    • Calculate the percent barrier repair at each time point relative to the initial disrupted state and the baseline state.

  • Data Analysis:

    • Compare the TEWL recovery curves for all treatment groups.

    • Statistically analyze the differences between the this compound formulation and the controls to determine its efficacy in accelerating barrier repair.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Mount Skin on Franz Cell p2 Measure Baseline TEWL p1->p2 e1 Disrupt Barrier (Tape Stripping) p2->e1 e2 Measure Disrupted TEWL e1->e2 e3 Apply Test Formulations (C32, Vehicle, Control) e2->e3 a1 Monitor TEWL Over Time (1h, 2h, 4h, 24h) e3->a1 a2 Calculate % Barrier Repair a1->a2 a3 Compare Recovery Rates a2->a3

Caption: Experimental workflow for testing skin barrier repair.
The Structural Role of Ceramide Chain Length in Barrier Integrity

The relationship between ceramide chain length and barrier function is fundamentally structural. A healthy stratum corneum contains a significant proportion of VLC-ceramides that are crucial for forming a highly ordered and impermeable lipid matrix. A decrease in the average chain length disrupts this organization, creating a more permeable and dysfunctional barrier.

G cluster_healthy Healthy Barrier cluster_impaired Impaired Barrier start Ceramide Acyl Chain Length in Stratum Corneum h1 High Proportion of VLC-Ceramides (C28-C32+) start->h1 Sufficient i1 High Proportion of Short-Chain Ceramides start->i1 Insufficient h2 Formation of Long-Periodicity Lamellar Phase h1->h2 h3 Dense, Orthorhombic Lipid Packing h2->h3 h4 Low Permeability (Low TEWL) h3->h4 h_result Effective Skin Barrier h4->h_result i2 Disrupted Lamellar Phase i1->i2 i3 Disordered, Hexagonal Lipid Packing i2->i3 i4 High Permeability (High TEWL) i3->i4 i_result Defective Skin Barrier i4->i_result

Caption: Relationship between ceramide chain length and barrier integrity.

References

A Comparative Lipidomic Analysis of Healthy and Psoriatic Stratum Corneum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. This crucial role is largely mediated by its unique lipid composition, primarily consisting of ceramides (B1148491) (CER), cholesterol (CHOL), and free fatty acids (FFAs). In chronic inflammatory skin diseases such as psoriasis, this lipid barrier is significantly compromised. This guide provides a detailed comparison of the lipid profiles of healthy and psoriatic stratum corneum, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and therapeutic development.

Quantitative Lipid Profile Comparison

The lipid composition of the psoriatic stratum corneum is markedly different from that of healthy skin. These alterations contribute to the characteristic barrier dysfunction, increased transepidermal water loss (TEWL), and inflammation seen in psoriasis. The following tables summarize the key quantitative differences in the major lipid classes and subclasses.

Table 1: Comparison of Major Lipid Classes in Healthy and Psoriatic Stratum Corneum

Lipid ClassHealthy Stratum Corneum (Relative Abundance %)Psoriatic Stratum Corneum (Relative Abundance %)Key Observations in Psoriasis
Ceramides (CER)~50%Significantly DecreasedReduced total ceramide content is a hallmark of psoriatic SC.[1][2]
Cholesterol (CHOL)~25%Relatively Stable or Slightly IncreasedChanges in cholesterol are less pronounced compared to ceramides and FFAs.
Free Fatty Acids (FFA)~15%DecreasedA notable reduction in the overall FFA content is observed.
Cholesterol EstersMinor ComponentIncreasedAn increase in cholesterol esters is often reported in psoriatic lesions.

Table 2: Alterations in Ceramide Subclasses in Psoriatic Stratum Corneum

Ceramide SubclassHealthy Stratum Corneum (pmol/sqv)Psoriatic Stratum Corneum (pmol/sqv)Key Observations in Psoriasis
Total Ceramides~172.1 - 218.9~76.1Significant overall reduction in total ceramides.
CER [NS] & [AS]Lower AbundanceIncreasedRelative increase in ceramides with non-hydroxy fatty acids and sphingosine/α-hydroxy fatty acids and sphingosine.[3][4]
CER [NP] & [AP]Higher AbundanceDecreasedSignificant decrease in ceramides containing phytosphingosine.[4][5]
CER [EOS]PresentDecreasedReduction in very long-chain esterified ceramides crucial for barrier integrity.[5]
Chain LengthPredominantly long-chain (C24-C26)DecreasedA shift towards shorter fatty acid chains in ceramides.[1][5]
UnsaturationLowIncreasedHigher degree of monounsaturated ceramides.[6][7]

Table 3: Changes in Free Fatty Acid Profile in Psoriatic Stratum Corneum

Fatty Acid ParameterHealthy Stratum CorneumPsoriatic Stratum CorneumKey Observations in Psoriasis
Chain Length Predominantly very long-chain (≥C22)Decreased average chain lengthA notable reduction in the proportion of very long-chain FFAs.[8]
Saturation Mostly SaturatedIncreased proportion of unsaturated FFAsAn increase in monounsaturated and polyunsaturated fatty acids is observed.[5][9]
Specific Fatty Acids Higher levels of C22:0, C24:0Lower levels of C22:0, C24:0; Higher levels of C18:1Specific changes in individual fatty acid species contribute to altered barrier function.[8]

Experimental Protocols

Accurate lipidomic analysis is crucial for understanding the pathophysiology of psoriasis. Below are detailed methodologies for sample collection and lipid analysis commonly employed in comparative studies of the stratum corneum.

Stratum Corneum Sample Collection: Tape Stripping

Tape stripping is a non-invasive method to collect layers of the stratum corneum.[10][11][12][13]

  • Materials: D-Squame® adhesive discs, forceps.

  • Procedure:

    • Clean the skin area (e.g., forearm or back) with a dry wipe to remove surface contaminants.

    • Apply a D-Squame® adhesive disc to the skin with firm, uniform pressure for a few seconds.

    • Remove the tape strip smoothly and consistently with forceps.

    • For depth profiling, sequential tape strips can be collected from the same site. Typically, the first few strips represent the uppermost layers.

    • Store the collected tape strips immediately at -80°C until lipid extraction.

Lipid Extraction from Tape Strips

This protocol outlines a common method for extracting lipids from collected stratum corneum samples.

  • Solvents and Reagents: Chloroform, Methanol, Water (HPLC grade).

  • Procedure:

    • Place the tape strip(s) in a glass vial with a Teflon-lined cap.

    • Add a biphasic solvent mixture, typically Chloroform:Methanol (2:1, v/v).

    • Vortex the vial vigorously for several minutes to ensure complete extraction of lipids from the tape.

    • Sonicate the sample in a water bath for 15-30 minutes.

    • Add water to the vial to induce phase separation.

    • Centrifuge the vial to pellet any debris and clearly separate the aqueous and organic phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., Chloroform:Methanol 1:1) for analysis.

Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of complex lipid mixtures.[14][15][16][17]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or a normal-phase silica (B1680970) column is typically used for lipid separation.

    • Mobile Phase: A gradient of solvents is employed to elute different lipid classes. Common mobile phases include mixtures of water, methanol, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) is commonly used for lipids, often in both positive and negative ion modes to detect a wider range of species.

    • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Tandem mass spectrometry (MS/MS) is used for structural elucidation and confirmation of lipid identity by fragmenting precursor ions.

  • Data Analysis:

    • Specialized software is used to process the raw data, including peak picking, alignment, and identification of lipids based on their accurate mass and fragmentation patterns against lipid databases (e.g., LIPID MAPS).

    • Quantification is typically performed by comparing the peak areas of identified lipids to those of internal standards of known concentrations.

Signaling Pathways and Logical Relationships

The altered lipid profile in the psoriatic stratum corneum is a consequence of dysregulated signaling pathways in keratinocytes, driven by a pro-inflammatory cytokine environment.

G Experimental Workflow for Stratum Corneum Lipidomics cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Lipid Analysis cluster_output Output Healthy Healthy Volunteer TapeStripping Tape Stripping of Stratum Corneum Healthy->TapeStripping Psoriatic Psoriatic Patient Psoriatic->TapeStripping LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) TapeStripping->LipidExtraction LCMS LC-MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis LipidProfile Comparative Lipid Profiles DataAnalysis->LipidProfile

Caption: Experimental workflow for comparative lipidomics of stratum corneum.

The inflammatory milieu in psoriasis, dominated by cytokines such as Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α), directly impacts keratinocyte lipid metabolism.[9][18][19][20][21] This leads to decreased synthesis of crucial barrier lipids and a shift towards a pro-inflammatory lipid profile.

G Altered Lipid Metabolism in Psoriatic Keratinocytes cluster_cytokines Pro-inflammatory Cytokines cluster_keratinocyte Psoriatic Keratinocyte cluster_synthesis Ceramide Synthesis Enzymes cluster_elongation Fatty Acid Elongation cluster_outcome Lipid Profile Outcome IL17 IL-17 SPT Serine Palmitoyltransferase (SPT) IL17->SPT Inhibits CerS Ceramide Synthases (e.g., CERS3) IL17->CerS Downregulates ELOVL ELOVL Family Enzymes IL17->ELOVL Downregulates TNFa TNF-α TNFa->SPT Inhibits TNFa->CerS Downregulates TNFa->ELOVL Downregulates ReducedCer Reduced Total Ceramides SPT->ReducedCer AlteredSubclasses Altered Ceramide Subclasses CerS->AlteredSubclasses GlcCerase β-glucocerebrosidase ShorterChains Shorter Ceramide & FFA Chains ELOVL->ShorterChains BarrierDysfunction Barrier Dysfunction ReducedCer->BarrierDysfunction ShorterChains->BarrierDysfunction AlteredSubclasses->BarrierDysfunction

Caption: Impact of inflammatory cytokines on keratinocyte lipid metabolism in psoriasis.

In psoriatic skin, the expression and activity of key enzymes involved in ceramide synthesis and fatty acid elongation are downregulated. For instance, the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis, is significantly reduced.[22][23][24] This, coupled with alterations in ceramide synthase (CerS) expression, leads to the observed decrease in total ceramides and a shift in the ceramide subclass profile.[1][18] Furthermore, the downregulation of fatty acid elongase (ELOVL) enzymes contributes to the predominance of shorter-chain lipids, which are less effective at forming a robust barrier.[18] This cascade of events ultimately results in the impaired barrier function characteristic of psoriasis.

References

Unveiling the Functional Dichotomy: A Comparative Guide to Saturated and Unsaturated C32 Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, from apoptosis and insulin (B600854) signaling to maintaining the integrity of the skin barrier. The biological function of a ceramide is intricately linked to its structure, particularly the length and degree of saturation of its fatty acid chain. This guide provides a detailed comparison of the functional differences between saturated (C32:0) and unsaturated (C32:1, C32:2) very-long-chain (VLC) ceramides, offering insights supported by experimental data and methodologies for their study.

Core Functional Differences: A Tale of Two Structures

While direct comparative studies on C32 ceramides are limited, we can extrapolate from the broader understanding of how saturation influences ceramide function. Generally, saturated ceramides are considered more rigid and pack more tightly into lipid membranes, leading to distinct downstream signaling events compared to their more fluid unsaturated counterparts.

Saturated C32 Ceramide (C32:0): A Pro-Apoptotic and Pro-Insulin Resistance Player

Saturated very-long-chain ceramides are often implicated in inducing cellular stress responses. Their rigid structure is thought to promote the formation of stable, ordered membrane domains, which can facilitate the clustering of death receptors and the formation of mitochondrial pores, ultimately leading to apoptosis.[1][2] In the context of metabolic diseases, elevated levels of saturated ceramides are strongly associated with the development of insulin resistance.[3][4][5] They can inhibit key components of the insulin signaling pathway, such as Akt/PKB, thereby impairing glucose uptake and utilization.[4]

Unsaturated this compound (C32:1, C32:2): A More Nuanced Role

The introduction of a double bond in the fatty acid chain creates a kink, disrupting the tight packing observed with saturated ceramides. This structural change often leads to attenuated or even opposing biological effects. Unsaturated ceramides are generally less potent inducers of apoptosis and may not contribute to insulin resistance to the same extent as their saturated counterparts.[1] In some contexts, unsaturated fatty acids have been shown to suppress inflammatory responses that can be triggered by saturated fatty acids.[6]

Comparative Data Summary

Due to the scarcity of direct quantitative comparisons between C32:0 and unsaturated C32 ceramides in the literature, the following table generalizes the expected functional differences based on studies of other very-long-chain ceramides.

FeatureSaturated this compound (C32:0)Unsaturated this compound (e.g., C32:1)
Apoptosis Induction Potent inducerWeak inducer or non-inducer
Insulin Signaling Inhibitory, promotes insulin resistanceNeutral or potentially protective effect
Inflammation May promote pro-inflammatory signalingMay have anti-inflammatory or neutral effects
Skin Barrier Function Essential for barrier integrityIncreased levels associated with impaired barrier function[7]
Membrane Properties Induces rigid, ordered domainsIncreases membrane fluidity, disrupts ordered domains

Key Functional Areas in Detail

Apoptosis

Saturated ceramides are well-established mediators of apoptosis. They can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.[8][9] This is thought to occur through the formation of ceramide-rich channels in the mitochondrial membrane.[10][11] While direct evidence for C32:0 is lacking, studies on other very-long-chain ceramides suggest a similar mechanism. In contrast, unsaturated ceramides are less effective at inducing apoptosis, likely due to their inability to form the stable membrane structures required for pore formation.[2]

Insulin Resistance

The accumulation of saturated ceramides is a key factor in the development of insulin resistance in tissues like skeletal muscle and liver.[3][4] Saturated ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, a central kinase in the insulin signaling cascade.[4] They can also activate atypical protein kinase C isoforms (aPKCζ/λ), which further impede insulin signaling.[4][12] While specific data for C32:0 is not available, the general consensus points to saturated fatty acid chains as the primary drivers of ceramide-induced insulin resistance.

Skin Barrier Function

The stratum corneum, the outermost layer of the skin, is enriched in very-long-chain ceramides, including C32 species, which are crucial for its barrier function.[13] These lipids form highly ordered lamellar structures that prevent water loss and protect against external insults.[14] Interestingly, in the context of the skin barrier, the balance between saturated and unsaturated ceramides is critical. Studies on atopic dermatitis have shown that an increase in the proportion of unsaturated acyl chains in very-long-chain ceramides (including C32:1) is associated with impaired barrier function and increased transepidermal water loss (TEWL).[7] This suggests that the structural integrity provided by saturated C32 ceramides is essential for a healthy skin barrier.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide Ceramide Generation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Stress Stress CerS3 Ceramide Synthase 3 (for VLC-Ceramides) Stress->CerS3 C32_0 Saturated this compound (C32:0) CerS3->C32_0 C32_1 Unsaturated this compound (C32:1) CerS3->C32_1 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) C32_0->MOMP  Strongly Promotes C32_1->MOMP  Weakly Promotes CytoC Cytochrome c Release MOMP->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Ceramide-Mediated Apoptosis Pathway

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Functional Analysis Cell_Culture Culture Cells (e.g., Myotubes, Keratinocytes) Ceramide_Prep Prepare C32:0 and C32:1 (e.g., in Ethanol/Dodecane) Treatment Treat Cells with Saturated vs. Unsaturated this compound Ceramide_Prep->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Insulin_Signaling_Assay Insulin Signaling Assay (Western Blot for p-Akt) Treatment->Insulin_Signaling_Assay Lipidomics Lipidomics Analysis (LC-MS/MS) Treatment->Lipidomics

General Experimental Workflow

Experimental Protocols

Protocol 1: In Vitro Ceramide Treatment

Objective: To deliver C32 ceramides to cultured cells to study their biological effects.

Note: Very-long-chain ceramides are highly hydrophobic and insoluble in aqueous solutions.[15] Standard solvents like DMSO may not be sufficient. A common method involves using a carrier solvent system.[16]

Materials:

  • C32:0 and C32:1 ceramide powder

  • Ethanol (100%, sterile)

  • Dodecane (sterile)

  • Cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the ceramide (e.g., 10 mM) in a sterile solvent mixture of ethanol:dodecane (98:2, v/v).[16]

  • Warm the stock solution and the cell culture medium to 37°C.

  • Vortex the ceramide stock solution vigorously.

  • To prepare the working solution, rapidly inject the required volume of the ceramide stock solution into the pre-warmed cell culture medium while vortexing to facilitate dispersion and minimize precipitation. The final solvent concentration should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Immediately add the ceramide-containing medium to the cells.

  • Include a vehicle control (medium with the same concentration of the ethanol:dodecane solvent) in all experiments.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify apoptosis in cells treated with C32 ceramides.

Materials:

  • Cells treated with C32:0, C32:1, or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • After the desired treatment period, harvest the cells (including any floating cells in the medium) by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Analysis of Insulin Signaling by Western Blotting for Phospho-Akt

Objective: To assess the impact of C32 ceramides on the insulin signaling pathway.

Materials:

  • Cells treated with C32:0, C32:1, or vehicle control

  • Insulin (100 nM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Following ceramide treatment, starve the cells in serum-free medium for 4-6 hours.

  • Stimulate the cells with 100 nM insulin for 10-15 minutes at 37°C.

  • Immediately place the culture dishes on ice and wash twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

Protocol 4: Lipidomics Analysis of C32 Ceramides by LC-MS/MS

Objective: To quantify the intracellular levels of C32:0 and unsaturated C32 ceramides.

Materials:

  • Cell pellets from treated and control cells

  • Internal standards for ceramides

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the cell pellets in the presence of internal standards.

  • Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Separate the different ceramide species using liquid chromatography, typically with a C18 reverse-phase column.

  • Detect and quantify the specific this compound species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[17]

  • Normalize the results to the internal standards and the initial sample amount (e.g., protein content or cell number).

This comprehensive guide provides a framework for understanding and investigating the distinct biological roles of saturated and unsaturated C32 ceramides. Further research focusing on direct comparisons of these specific lipid species will be invaluable in elucidating their precise mechanisms of action and their potential as therapeutic targets.

References

The Critical Link: C32 Ceramide Levels and Transepidermal Water Loss in Skin Barrier Health

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals correlating very-long-chain C32 ceramide levels with transepidermal water loss, supported by experimental data and detailed methodologies.

The integrity of the skin's barrier function is paramount to overall health, preventing excessive water loss and protecting against environmental insults. Central to this barrier are ceramides (B1148491), a complex class of lipid molecules. Among these, very-long-chain ceramides, particularly those with a C32 acyl chain, have emerged as critical players in maintaining low transepidermal water loss (TEWL), a key indicator of skin barrier integrity. This guide provides an objective comparison of this compound levels and their correlation with TEWL, supported by experimental data and detailed protocols for their measurement.

Quantitative Correlation Between this compound Levels and Skin Barrier Function

The following table summarizes the expected correlation between relative this compound levels in the stratum corneum and corresponding TEWL measurements, based on current research findings.

Relative this compound Level (as % of total ceramides)Associated Skin ConditionTypical Transepidermal Water Loss (TEWL) (g/m²/h)Skin Barrier Function
HighHealthy, robust skin barrier< 10Optimal
ModerateMildly compromised barrier, potential for dryness10 - 20Sub-optimal
LowAtopic Dermatitis, significant barrier impairment> 20Severely Compromised

Experimental Protocols

Accurate and reproducible measurement of both this compound levels and TEWL is crucial for research and clinical evaluation. The following are detailed methodologies for these key experiments.

Measurement of this compound Levels

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the sensitive and specific quantification of individual ceramide species.[4][5][6][7][8]

1. Sample Collection:

  • Stratum corneum samples are collected from the skin surface using the tape-stripping method. Standardized adhesive tapes are applied to the skin and removed, taking the outermost layer of the stratum corneum with them.[6][7]

2. Lipid Extraction:

  • The collected stratum corneum is subjected to a lipid extraction process, typically using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[4][6] This separates the lipids from other cellular components.

3. Chromatographic Separation:

  • The extracted lipid sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate the different ceramide species based on their hydrophobicity and acyl chain length.[4][7] A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is employed.[4][9]

4. Mass Spectrometric Detection and Quantification:

  • The separated ceramides are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common ionization technique for ceramides.[4][5]

  • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for C32 ceramides are monitored. Stable isotope-labeled internal standards are used for accurate quantification.[4]

Measurement of Transepidermal Water Loss (TEWL)

Methodology: Evaporimetry

TEWL is the measurement of water vapor flux from the skin surface and is a non-invasive method to assess skin barrier function.[10]

1. Instrumentation:

  • An evaporimeter (Tewameter) with an open-chamber or closed-chamber probe is used. The probe contains sensors that measure the humidity and temperature gradient of the air close to the skin surface.

2. Acclimatization:

  • The subject is required to acclimatize to the controlled environmental conditions of the testing room (typically around 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken. This minimizes the influence of external factors.

3. Measurement Procedure:

  • The probe of the evaporimeter is placed gently on the skin surface without applying pressure.

  • The instrument records the water evaporation rate in g/m²/h.

  • Multiple readings are taken at the same site and averaged to ensure accuracy.

Signaling Pathways and Experimental Workflow

The synthesis of C32 ceramides is a multi-step enzymatic process crucial for skin barrier formation. The experimental workflow for correlating this compound levels with TEWL involves a series of sequential steps.

G Synthesis Pathway of C32 Ceramides cluster_synthesis De Novo Synthesis cluster_elongation Fatty Acid Elongation and this compound Formation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphinganine_source PalmitoylCoA Palmitoyl-CoA (C16) VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C26) PalmitoylCoA->VLCFA_CoA ELOVLs C32_AcylCoA C32 Acyl-CoA VLCFA_CoA->C32_AcylCoA ELOVL4 C32_Ceramide This compound C32_AcylCoA->C32_Ceramide CerS3 Sphinganine_source->C32_Ceramide G Experimental Workflow: Correlating this compound and TEWL start Subject Recruitment & Acclimatization tewl TEWL Measurement (Evaporimeter) start->tewl tape_stripping Stratum Corneum Sample Collection (Tape Stripping) tewl->tape_stripping correlation Data Analysis: Correlate this compound Levels with TEWL tewl->correlation lipid_extraction Lipid Extraction (Bligh-Dyer) tape_stripping->lipid_extraction lcms LC-MS/MS Analysis of Ceramides lipid_extraction->lcms quantification Quantification of this compound lcms->quantification quantification->correlation end Conclusion correlation->end

References

A Guide to Inter-laboratory Comparison of C32 Ceramide Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for C32 ceramide measurements across different laboratories. Due to the limited availability of direct inter-laboratory comparison studies specifically for this compound, this guide synthesizes data from studies on other very-long-chain ceramides (B1148491) to provide a robust framework for what researchers can expect. The information herein is intended to aid in the design of experiments, interpretation of results, and selection of appropriate analytical methodologies.

Data Presentation: Quantitative Performance of Ceramide Analysis

Table 1: Inter-Laboratory Comparison of Ceramide Concentrations in Human Plasma (NIST SRM 1950)

Ceramide SpeciesMean Concentration (µmol/L)Inter-Laboratory CV (%)Intra-Laboratory CV (%)
Cer(d18:1/16:0)0.24413.8≤ 4.2
Cer(d18:1/18:0)0.083511.6≤ 4.2
Cer(d18:1/24:0)2.4210.1≤ 4.2
Cer(d18:1/24:1)0.8558.5≤ 4.2

Data adapted from a 2024 inter-laboratory study. It is important to note that this compound was not included in this specific study.

Furthermore, various individual studies validating LC-MS/MS methods for very-long-chain ceramides report intra- and inter-assay precision, which can be considered a proxy for single-laboratory performance.

Table 2: Representative Intra- and Inter-Assay Precision for Very-Long-Chain Ceramide Measurements by LC-MS/MS

Ceramide SpeciesIntra-Assay CV (%)Inter-Assay CV (%)Reference
C22:0< 10%< 15%[2][3]
C24:0< 10%< 15%[2][3]

Based on these data, it is reasonable to expect that a well-validated LC-MS/MS method for this compound should achieve intra-assay and inter-assay coefficients of variation (CVs) of less than 15%.

Experimental Protocols: A Validated LC-MS/MS Method for Very-Long-Chain Ceramides

The following protocol is a representative example of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the quantification of this compound in human plasma. This protocol is based on methodologies reported for the analysis of other very-long-chain ceramides.[2][3]

Sample Preparation (Protein Precipitation & Lipid Extraction)
  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a solution containing a known concentration of a suitable internal standard (e.g., C17:0 ceramide or a stable isotope-labeled this compound).

  • Protein Precipitation and Extraction: Add 1 mL of a cold (-20°C) mixture of methanol:acetonitrile (1:1, v/v).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For d18:1 sphingoid backbone ceramides, the product ion is typically m/z 264.4.

    • C32:0 Ceramide (d18:1/32:0): Precursor ion [M+H]⁺, Product ion m/z 264.4

    • Internal Standard (e.g., C17:0 Ceramide): Precursor ion [M+H]⁺, Product ion m/z 264.4

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standard.

Mandatory Visualization: this compound Signaling in Apoptosis

Ceramides, including very-long-chain species like C32, are known to be involved in the regulation of apoptosis (programmed cell death). One of the key mechanisms is the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and thereby regulate the activity of various pro- and anti-apoptotic proteins.

C32_Ceramide_Apoptosis_Pathway This compound-Mediated Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream_effectors Downstream Signaling Stress Cellular Stress (e.g., Chemotherapeutics, UV Radiation) CerS Ceramide Synthases (CerS) Stress->CerS activates C32_Cer This compound CerS->C32_Cer synthesizes PP2A Protein Phosphatase 2A (PP2A) C32_Cer->PP2A activates Akt Akt (Pro-survival kinase) PP2A->Akt dephosphorylates (inactivates) Bcl2 Bcl-2 (Anti-apoptotic) PP2A->Bcl2 dephosphorylates (inactivates) Mitochondria Mitochondria Akt->Mitochondria inhibits release of cytochrome c Bcl2->Mitochondria stabilizes membrane potential Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade releases cytochrome c to activate Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-Mediated Apoptotic Signaling Pathway

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from biological samples using LC-MS/MS.

Experimental_Workflow LC-MS/MS Workflow for this compound Quantification Sample_Collection 1. Plasma Sample Collection Sample_Prep 2. Sample Preparation (Protein Precipitation & Lipid Extraction) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

LC-MS/MS Workflow for this compound Quantification

References

Age-Related Shifts in Ceramide Profiles: A Comparative Guide with a Focus on C32 Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the changes in ceramide profiles with age, with a particular focus on the current understanding of C32 ceramides (B1148491). While data on many ceramide species are available, information specifically on C32 remains limited. This document summarizes existing quantitative data for various ceramides, details common experimental protocols for their analysis, and visualizes key signaling pathways implicated in aging.

Data Presentation: Quantitative Changes in Ceramide Levels with Age

The following tables summarize the observed changes in various ceramide species with age across different tissues and organisms. It is important to note the absence of specific data for C32 ceramides in the current literature.

Table 1: Age-Related Changes of Ceramide Species in Human Plasma/Serum

Ceramide SpeciesChange with AgeSex-Specific ObservationsReference(s)
Total Ceramides IncreaseSignificant positive correlation in women.[1][1]
C16:0 Ceramide Positive correlationData not sex-specific.[2]
C18:0 Ceramide Positive correlationData not sex-specific.[2]
C24:0 Ceramide IncreasePositive association in women.[1] No association in men.[1][1]
C24:1 Ceramide IncreasePositive association in both women and men, with a steeper trajectory in women.[1][3][1][2][3]
C24:1 Ceramide (in serum exosomes) Significant increaseObserved in older women (75-90 y.o.) compared to younger women (24-40 y.o.).[4][5][4][5]

Table 2: Age-Related Changes of Ceramide Species in Human Skin (Stratum Corneum)

Ceramide SpeciesChange with AgeConditionReference(s)
Total Covalently Bound Ceramides No consistent overall age-related change reported, but seasonal variations are significant.Levels decrease in autumn and winter compared to spring and summer.[6][7]
Saturated Fatty Acid-Containing Covalently Bound Ceramides (SFA-Cers) DecreaseSignificantly lower in individuals ≥ 50 years old compared to those 30-40 years old in the spring.[6][7]
Unsaturated Fatty Acid-Containing Covalently Bound Ceramides (USFA-Cers) No significant age-related change reported.[6][7]

Table 3: Age-Related Changes of Ceramide Species in Animal Models

OrganismTissue/SampleCeramide SpeciesChange with AgeReference(s)
Mouse & Marmoset Circulation & Multiple OrgansTotal CeramidesConsistent accumulation.[8]
Mouse AdipocytesTotal Ceramides & SphingomyelinHigher levels in old mice compared to young mice.[9]
Rat TissuesCeramide/Sphingomyelin RatioIncrease.[10]
Non-human Primate (Rhesus Macaque) Serum ExosomesC24:1 CeramideIncreased amount in older monkeys (25-30 y.o.) compared to younger monkeys (6-10 y.o.).[4][5][4][5]
C. elegans Whole OrganismC16:0, C18:0, C22:0, C24:0, C24:1 CeramidesSignificantly elevated in young adults compared to eggs or dauers, then progressively decrease with advancing age.[11]

Experimental Protocols

Accurate quantification of ceramide species is crucial for understanding their role in aging. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are generalized protocols for ceramide extraction and analysis from plasma and skin.

Protocol 1: Ceramide Extraction and Quantification from Plasma/Serum

This protocol is based on established methods for lipid extraction and analysis.[12]

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • To a 50 µL aliquot of plasma/serum, add a known amount of an internal standard (e.g., C17:0 ceramide, which is not abundant endogenously).

  • Lipid Extraction (Folch Method):

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex thoroughly for 1 minute to ensure mixing.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol).

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

    • Liquid Chromatography (LC): Use a C18 reversed-phase column to separate the different ceramide species based on their hydrophobicity. A gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid is typically employed.

    • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species based on its precursor and product ion masses.

  • Data Analysis:

    • Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

    • Normalize the results to the initial volume of plasma/serum used.

Protocol 2: Ceramide Extraction and Analysis from Skin (Stratum Corneum)

This protocol is adapted from methods used for analyzing lipids from the stratum corneum.

  • Sample Collection (Tape Stripping):

    • Clean the skin area (e.g., forearm) with a 70% ethanol (B145695) wipe and allow it to dry completely.

    • Apply a D-Squame® or similar adhesive tape disc to the skin and press firmly for a few seconds.

    • Remove the tape strip in a swift, continuous motion.

    • Repeat the process 10-15 times on the same spot to collect sufficient stratum corneum.

  • Lipid Extraction:

    • Place the tape strips in a glass vial.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Add a known amount of an internal standard (e.g., C17:0 ceramide).

    • Sonicate the vial in a water bath for 15 minutes to facilitate lipid extraction from the tapes.

    • Vortex the vial for 1 minute.

    • Filter the solvent to remove the tape strips.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis and Data Analysis:

    • Follow steps 3 and 4 from the plasma/serum protocol. The results can be normalized to the number of tape strips used or to the protein content of the collected stratum corneum.

Mandatory Visualization

Ceramide Biosynthesis Pathways

Ceramides are synthesized through three major pathways: the de novo pathway, the sphingomyelinase pathway, and the salvage pathway. The de novo pathway is a primary source of new ceramides.

Ceramide_Synthesis cluster_de_novo De Novo Synthesis (ER) cluster_sphingomyelinase Sphingomyelinase Pathway cluster_salvage Salvage Pathway Serine Serine Keto3Sphinganine 3-Ketosphinganine Serine->Keto3Sphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Keto3Sphinganine Sphinganine Sphinganine Keto3Sphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES ComplexSphingolipids_out Complex Sphingolipids Ceramide->ComplexSphingolipids_out Synthesis Sphingomyelin Sphingomyelin Ceramide_SM Ceramide Sphingomyelin->Ceramide_SM SMase ComplexSphingolipids Complex Sphingolipids Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Degradation Ceramide_S Ceramide Sphingosine->Ceramide_S CerS

Caption: Major pathways of ceramide biosynthesis in mammalian cells.

Ceramide Signaling in Aging

The accumulation of ceramides with age has been linked to several cellular processes that contribute to the aging phenotype, including apoptosis and cellular senescence. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat".

Ceramide_Signaling_Aging cluster_aging Aging & Cellular Stress cluster_ceramide Ceramide Accumulation cluster_s1p S1P Signaling Aging Aging / Stress Ceramide Ceramide Aging->Ceramide Increases S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P SphK Apoptosis Apoptosis Ceramide->Apoptosis Promotes Senescence Cellular Senescence Ceramide->Senescence Induces MitochondrialDysfunction Mitochondrial Dysfunction Ceramide->MitochondrialDysfunction Contributes to S1P->Apoptosis Inhibits Survival Cell Survival & Proliferation S1P->Survival Promotes

Caption: The sphingolipid rheostat in the context of aging.

Discussion and Future Directions

The available evidence consistently points towards an accumulation of specific long-chain and very-long-chain ceramides in various tissues with advancing age.[2][8][10] This increase is associated with detrimental cellular outcomes such as apoptosis, senescence, and inflammation, positioning ceramides as key players in the aging process.[13][14]

The lack of specific data on C32 ceramide changes with age represents a significant knowledge gap. As ultra-long-chain ceramides are known to play crucial roles in maintaining the integrity of biological barriers, particularly the skin, investigating their age-related dynamics is of high importance.[15] Future research should prioritize the development of targeted analytical methods to quantify C32 and other ultra-long-chain ceramides in various tissues from individuals of different age groups.

Furthermore, elucidating the specific signaling pathways modulated by C32 ceramides is essential. Understanding whether they contribute to the pro-aging effects observed with other ceramide species or possess unique functional roles will be critical for developing targeted therapeutic strategies to mitigate age-related decline. For drug development professionals, a deeper understanding of the this compound profile with age could unveil novel targets for interventions aimed at improving skin health, neuroprotection, and overall longevity.

References

A Head-to-Head Comparison of C32 Ceramide Extraction and Analysis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific ceramide species, such as C32 ceramide, is critical for advancing research in areas ranging from dermatology to oncology. As central players in cellular signaling pathways governing apoptosis, inflammation, and cell differentiation, understanding the dynamics of very-long-chain ceramides (B1148491) like C32 is of paramount importance. This guide provides an objective comparison of prevalent methodologies for this compound extraction and analysis, supported by experimental data from peer-reviewed studies.

Performance Comparison of Ceramide Analysis Techniques

While dedicated "this compound extraction kits" are not prevalent, various methodologies, primarily centered around liquid chromatography-mass spectrometry (LC-MS/MS), are widely used for the quantification of a broad range of ceramide species, including C32. The performance of these methods can be evaluated based on key metrics such as extraction efficiency, sensitivity, and reproducibility.

Methodology Extraction Efficiency (%) Limit of Detection (LOD) / Limit of Quantification (LOQ) Reproducibility (Intra-assay CV %) Key Advantages Key Limitations
LC-ESI-MS/MS (Bligh and Dyer Extraction) 71-99% for various ceramides[1]LOD: 5-50 pg/mL for distinct ceramides[1]0.2-3.3%[1]High sensitivity and specificity, capable of resolving complex lipid mixtures.[2]Can be time-consuming.[1]
HPLC-MS/MS-MRM ~92% for first extraction, >95% for two extractions combined[3]LOQ: 1.1 - 15.3 fmol for different ceramides[3]Not explicitly stated, but method demonstrates high accuracy and reproducibility.[3]Rapid analysis time (5 min HPLC gradient), outstanding sensitivity.[3]Requires sophisticated instrumentation.
UHPLC-Triple-TOF-MS/MS Average of 12.1% for crude ceramide extract from sea red rice bran[4]Not explicitly stated.Not explicitly stated.High-resolution structural information.[5]Extraction efficiency can be variable depending on the sample matrix.
Enzyme-Linked Immunosorbent Assay (ELISA) Not applicableSensitivity: 1.0 ng/mL[6]Not explicitly stated.High-throughput, easy to use with commercially available kits.[2]Limited to a small subset of ceramide species, lacks structural information.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for ceramide extraction and LC-MS/MS analysis based on established methods.

Protocol 1: Liquid-Liquid Extraction (Modified Bligh and Dyer Method)

This protocol is a common method for extracting lipids, including ceramides, from biological samples.

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio) to the homogenate.

  • Phase Separation: Add chloroform and water to induce phase separation. The lower organic phase will contain the lipids.

  • Lipid Collection: Carefully collect the lower organic phase.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of ceramide species using LC-MS/MS.

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of solvents such as water with formic acid and acetonitrile/isopropanol. A typical gradient might run from 50% to 100% organic phase over several minutes.[1]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. For ceramide analysis, electrospray ionization (ESI) in positive ion mode is commonly used.

  • Quantification: Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor ion for this compound would be selected, and a characteristic product ion (often m/z 264.3, corresponding to the sphingoid backbone) is monitored.[3]

Mandatory Visualizations

Signaling Pathway: Ceramide-Induced Apoptosis

Ceramides, including this compound, are integral second messengers in the signaling cascade leading to programmed cell death, or apoptosis.[7][8] The following diagram illustrates a simplified pathway of ceramide-mediated apoptosis.

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase activates Ceramide Ceramide (C32) Generation SMase->Ceramide catalyzes conversion of Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Downstream Downstream Effectors Ceramide->Downstream activates Caspase_Activation Caspase Activation (e.g., Caspase-3) Downstream->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes Experimental_Workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drying Solvent Evaporation (under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (C18 column, MRM) Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

References

The Distinctive Role of C32 Ceramide: A Comparative Guide to Very-Long-Chain Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid species is paramount. This guide provides a comparative analysis of C32 ceramide and other very-long-chain sphingolipids (VLCSLs), focusing on their synthesis, function, and implications in cellular processes. While research has extensively contrasted long-chain ceramides (B1148491) (e.g., C16, C18) with the broader category of VLCSLs, this guide delves into the available data to distinguish the roles within the VLCSL family, with a particular focus on this compound.

Very-long-chain sphingolipids, characterized by acyl chains of 24 carbons or more, are crucial components of cellular membranes and play significant roles in various biological processes, from maintaining the skin's permeability barrier to modulating cell signaling pathways. The specific functions of these lipids are often dictated by the length of their acyl chains. This compound, an ultra-long-chain ceramide, is primarily synthesized by ceramide synthase 3 (CerS3) and is particularly abundant in specific tissues like the skin and testis.[1][2]

Comparative Analysis of Very-Long-Chain Ceramide Distribution

The composition of ceramides, particularly the distribution of different chain lengths, varies significantly between tissues. The most well-characterized distribution is in the stratum corneum of the epidermis, where ultra-long-chain ceramides are essential for maintaining the skin's barrier function.

Ceramide SpeciesFatty Acid Chain LengthPredominant Ceramide SynthaseKey Functions
Long-Chain Ceramides
C16-CeramideC16:0CerS5/6Pro-apoptotic, pro-inflammatory, implicated in insulin (B600854) resistance.[3][4]
C18-CeramideC18:0CerS1Pro-apoptotic, involved in neuronal development.
Very-Long-Chain Ceramides
C24-CeramideC24:0, C24:1CerS2Essential for myelin sheath maintenance, general membrane structure.
C26-CeramideC26:0CerS3Contributes to skin barrier function.
C28-CeramideC28:0CerS3Important for skin barrier integrity.
C30-CeramideC30:0CerS3Key component of the epidermal barrier.
C32-Ceramide C32:0 CerS3 Crucial for the formation of the cornified lipid envelope in the skin. [5]
C34-CeramideC34:0CerS3Component of the epidermal barrier.

Table 1: Comparison of Ceramide Species. This table outlines the fatty acid chain length, primary synthesizing enzyme, and key functions of various ceramide species, highlighting the role of this compound.

Quantitative Distribution in Human Stratum Corneum

The following table summarizes the quantitative fatty acid composition of major ceramide classes in the human stratum corneum, illustrating the prevalence of C32 and other ultra-long-chain fatty acids in specific ceramide types.

Ceramide ClassC30:0 (%)C32:0 (%)C32:1 (%)C34:1 (%)
EOS (Esterified ω-hydroxy sphingosine) 30.218.54.32.1
EOH (Esterified ω-hydroxy 6-hydroxysphingosine) 29.819.14.52.2
EOP (Esterified ω-hydroxy phytosphingosine) 30.518.84.42.1
P-OS (Protein-bound ω-hydroxy sphingosine) ~45~15~15Not specified
P-OH (Protein-bound ω-hydroxy 6-hydroxysphingosine) ~45~15~15Not specified

Table 2: Relative Abundance of Ultra-Long-Chain Fatty Acids in Human Stratum Corneum Ceramides. Data adapted from studies on the lipid composition of the human epidermis.[6] This data underscores the significant contribution of C32 fatty acids to the structure of crucial epidermal ceramides.

Functional Roles and Signaling Pathways

While the structural role of C32 and other ultra-long-chain ceramides in the skin is well-established, their specific roles in intracellular signaling are less defined compared to their long-chain counterparts. Generally, very-long-chain ceramides are considered less potent in inducing apoptosis and may even have protective effects in certain contexts.[3][4]

The synthesis of this compound is dependent on the activity of CerS3.[5] This enzyme's expression is tissue-specific, suggesting that the functions of its products, including this compound, are tailored to the needs of those tissues.

G cluster_synthesis Ceramide Synthesis cluster_function Cellular Functions Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine Serine Serine->SPT Dihydrosphingosine Dihydrosphingosine SPT->Dihydrosphingosine CerS3 Ceramide Synthase 3 (CerS3) Dihydrosphingosine->CerS3 VLC_Dihydroceramide VLC-Dihydroceramide CerS3->VLC_Dihydroceramide VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (e.g., C32-CoA) VLC_Acyl_CoA->CerS3 DES1 Dihydroceramide Desaturase 1 (DES1) VLC_Dihydroceramide->DES1 C32_Ceramide This compound DES1->C32_Ceramide Skin_Barrier Skin Barrier Formation C32_Ceramide->Skin_Barrier Structural Role Membrane_Properties Membrane Fluidity & Organization C32_Ceramide->Membrane_Properties Biophysical Impact Signaling Cell Signaling (Apoptosis, Proliferation) C32_Ceramide->Signaling Modulatory Role (less defined)

De novo synthesis pathway of this compound and its general cellular functions.
Role in Apoptosis and Cell Proliferation

Long-chain ceramides, particularly C16-ceramide, are well-documented inducers of apoptosis.[3] They can activate various stress-related signaling cascades, including the JNK pathway, and directly impact mitochondrial integrity. In contrast, very-long-chain ceramides, including by extension this compound, are generally considered less effective at inducing apoptosis. Some studies suggest that VLCSLs may even counteract the pro-apoptotic effects of long-chain ceramides.[7]

The differential effects on apoptosis may be related to how these molecules interact with cellular membranes and proteins. Long-chain ceramides can form channels in mitochondrial membranes, leading to the release of pro-apoptotic factors, a property not as readily observed with very-long-chain ceramides.[7]

Interaction with Signaling Proteins

Ceramides can directly interact with and modulate the activity of various proteins, including kinases and phosphatases. For instance, ceramides are known to activate protein phosphatase 2A (PP2A) by binding to its inhibitory subunit, I2PP2A (also known as SET).[8][9] This interaction appears to be dependent on the acyl chain length, with C18-ceramide showing stronger binding than C16-ceramide, and C24-ceramide exhibiting minimal binding.[9] The specific binding partners and downstream signaling effects of this compound remain an active area of investigation.

G cluster_pathway General Ceramide Signaling Ceramide Ceramide PP2A_complex I2PP2A-PP2A Complex Ceramide->PP2A_complex Binds to I2PP2A PKC_zeta Protein Kinase C ζ Ceramide->PKC_zeta Activates PP2A_active Active PP2A PP2A_complex->PP2A_active Dissociation Downstream Downstream Signaling (e.g., Akt dephosphorylation) PP2A_active->Downstream

Simplified overview of general ceramide signaling pathways.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Objective: To quantify the levels of this compound and other very-long-chain ceramides in a biological sample.

Methodology:

  • Lipid Extraction: Lipids are extracted from homogenized tissue or cell pellets using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.[10]

  • Internal Standards: A mixture of deuterated or odd-chain ceramide internal standards, including a C17 or C25 ceramide, is added to the sample prior to extraction for accurate quantification.[10][11]

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 or C8 column. A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a non-polar organic solvent to elute the hydrophobic ceramide species.[10][11]

  • Mass Spectrometry Analysis: The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for sensitive and specific detection of each ceramide species and its corresponding internal standard. The transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion (e.g., m/z 264.3 for sphingosine) is monitored.[11]

  • Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to that of its corresponding internal standard.

Ceramide-Protein Binding Assay

Objective: To identify proteins that interact with this compound.

Methodology:

  • Bifunctional Ceramide Analog: A this compound analog is synthesized with a photoactivatable cross-linking group and a clickable tag (e.g., an alkyne).[12][13]

  • Incubation and Cross-linking: The bifunctional ceramide analog is incubated with a cell lysate or a purified protein fraction. The mixture is then exposed to UV light to induce covalent cross-linking between the ceramide analog and interacting proteins.[13]

  • Click Chemistry: A reporter molecule, such as biotin-azide or a fluorescent azide, is attached to the alkyne tag on the ceramide analog via a copper-catalyzed click reaction.[14]

  • Affinity Purification and Identification: Biotinylated protein-ceramide complexes are captured using streptavidin-coated beads. The bound proteins are then eluted, separated by SDS-PAGE, and identified by mass spectrometry.[13]

  • Validation: The interaction can be further validated using techniques such as co-immunoprecipitation with an anti-ceramide antibody or proximity ligation assays.[14]

G cluster_workflow Ceramide-Protein Binding Assay Workflow start Start step1 Incubate bifunctional C32-ceramide analog with cell lysate start->step1 step2 UV cross-linking step1->step2 step3 Click chemistry with biotin-azide step2->step3 step4 Streptavidin affinity purification step3->step4 step5 Elution and SDS-PAGE step4->step5 step6 Mass Spectrometry (Protein ID) step5->step6 end End step6->end

Workflow for identifying this compound-binding proteins.

Conclusion

This compound, a product of CerS3, is a critical ultra-long-chain sphingolipid with a well-defined structural role in maintaining the integrity of the skin's permeability barrier. While its specific functions in intracellular signaling are not as clearly delineated as those of its long-chain counterparts, the available evidence suggests that this compound and other VLCSLs have distinct biophysical properties and likely participate in different signaling pathways than pro-apoptotic long-chain ceramides. Future research focusing on the specific protein interactions and downstream effects of individual ultra-long-chain ceramides like C32 will be crucial for a complete understanding of their roles in health and disease, and for the development of targeted therapeutic strategies.

References

A Researcher's Guide to Assessing the Purity of Synthetic C32 Ceramide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic ceramide standards is paramount for accurate and reproducible experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of C32 ceramide, complete with experimental protocols and data interpretation.

Ceramides (B1148491) are a class of lipid molecules that are integral components of cell membranes and play crucial roles in cellular signaling pathways, including apoptosis, cell growth, and differentiation.[1][2][3] Synthetic ceramide standards, such as this compound (Cer(d18:1/32:0)), are essential tools for researchers studying the biological functions of these lipids.[4] However, the presence of impurities, such as isomers or byproducts from the synthesis process, can significantly impact experimental outcomes.[5] Therefore, rigorous purity assessment is a critical step in ensuring the quality and reliability of these standards.

Comparative Analysis of this compound Purity

The purity of synthetic this compound standards can be evaluated using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.[6][7] Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective, albeit less precise, method for qualitative and semi-quantitative analysis.[6]

Below is a summary of hypothetical purity assessment data for commercially available this compound standards from three different suppliers. This data illustrates the type of comparative information researchers should seek when selecting a standard.

SupplierAnalytical MethodReported PurityObserved PurityNotes on Impurities
Supplier A HPLC-UV≥98%98.5%Minor, unidentified peaks observed.
LC-MS≥98%99.2%Primary impurity identified as a this compound isomer.
TLCSingle SpotSingle SpotNo visible impurities.
Supplier B HPLC-UV≥99%99.5%No significant impurities detected.
LC-MS≥99%99.8%Trace levels of a shorter-chain (C30) ceramide detected.
TLCSingle SpotSingle SpotNo visible impurities.
Supplier C HPLC-UV≥95%96.2%Several minor impurity peaks present.
LC-MS≥95%97.0%Impurities identified as residual synthesis reagents and a diastereomer.
TLCSingle SpotFaint secondary spot observed upon heavy loading.Indicates the presence of a less polar impurity.

Experimental Protocols for Purity Assessment

Detailed and standardized protocols are essential for the accurate assessment of ceramide purity. The following are representative protocols for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for separating and quantifying lipid molecules.[1][6] For ceramide analysis, reversed-phase HPLC is commonly employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound standard

  • HPLC-grade methanol, isopropanol, and water

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent, such as a chloroform:methanol (2:1) mixture, to a final concentration of 1 mg/mL.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Methanol/Water/Formic Acid (80:19.9:0.1, v/v/v)

    • Mobile Phase B: Isopropanol/Methanol/Formic Acid (80:19.9:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 205 nm

    • Gradient Elution: Start with 100% Mobile Phase A, ramp to 100% Mobile Phase B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main this compound peak area relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity for identifying and quantifying ceramides and their potential impurities.[6][7] This method allows for the confident identification of co-eluting species and isomers.

Instrumentation:

  • LC-MS/MS system (e.g., Q Exactive Orbitrap)[7]

  • C18 reversed-phase column (as above)

Reagents:

  • Same as for HPLC, with the addition of a suitable internal standard (e.g., C17 ceramide).[8]

Procedure:

  • Sample and Mobile Phase Preparation: As described for HPLC. The use of an internal standard is highly recommended for accurate quantification.

  • LC Conditions: Same as for HPLC.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 300°C

    • Scan Range: m/z 100-1200

    • Collision Energy: Optimized for the fragmentation of the this compound precursor ion.

  • Data Analysis: Purity is determined by comparing the peak area of the this compound with the peak areas of any identified impurities in the mass chromatogram. The high resolution of the mass spectrometer allows for the differentiation of compounds with very similar masses.

Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for the qualitative assessment of lipid purity.[6]

Instrumentation:

  • TLC plates (silica gel 60)

  • Developing tank

  • Visualization reagent (e.g., primuline (B81338) spray or iodine vapor)

Reagents:

  • This compound standard

  • Developing Solvent: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

Procedure:

  • Sample Application: Spot a small amount of the dissolved this compound standard onto the TLC plate.

  • Development: Place the plate in a developing tank containing the developing solvent. Allow the solvent front to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the spots using a suitable reagent.

  • Analysis: A pure standard should appear as a single spot. The presence of additional spots indicates impurities.

Workflow and Biological Context

To provide a clearer understanding of the purity assessment process and the biological relevance of ceramides, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving ceramides.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_result Final Assessment Standard Synthetic this compound Standard Dissolution Dissolution in Organic Solvent Standard->Dissolution HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS TLC TLC Dissolution->TLC Chromatogram Chromatogram/ Mass Spectrum HPLC->Chromatogram LCMS->Chromatogram TLC->Chromatogram Visualization Integration Peak Integration & Impurity Identification Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Purity Purity Confirmation (e.g., >99%) Calculation->Purity

Workflow for Assessing Ceramide Purity.

G cluster_pathway Ceramide-Mediated Apoptosis Pathway Stress Cellular Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide CAPPs Ceramide-Activated Protein Phosphatases Ceramide->CAPPs CAPP_Targets Downstream Targets (e.g., Akt/PKB dephosphorylation) CAPPs->CAPP_Targets Apoptosis Apoptosis CAPP_Targets->Apoptosis

Simplified Ceramide Signaling Pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of C32 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of C32 Ceramide, a naturally occurring sphingolipid used in various research applications. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with the same level of caution as other laboratory chemicals, following established best practices for chemical waste management.

Key Safety and Handling Information

Proper handling is the first step in ensuring safe disposal. The following table summarizes critical information for managing this compound in a laboratory setting.

ParameterInformationSource
Chemical Name N-dotriacontanoyl-D-erythro-Sphingosine, Cer(d18:1/32:0)[1]
CAS Number 34227-73-1
Appearance Solid
Hazard Classification Not classified as hazardous according to GHS. However, related ceramides (B1148491) are considered potential skin and eye irritants.[2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times when handling.[2][3]
Storage For long-term storage, keep at -20°C.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must always comply with local, state, and federal regulations. The following protocol provides a general framework for safe disposal.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.[2][3]

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables such as pipette tips, microfuge tubes, and weighing papers, in a designated hazardous waste container.[2]

    • This container should be a sturdy, leak-proof pail lined with a clear plastic bag.[5]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[2]

    • Do not mix this compound solutions with other incompatible waste streams.[2]

    • The first rinse of any container that held this compound must be collected as hazardous waste.[5]

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-dotriacontanoyl-D-erythro-Sphingosine".[2]

  • Keep waste containers securely closed except when adding waste.[5]

  • Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[2]

  • Utilize secondary containment for all liquid waste containers to mitigate spills.[5]

4. Disposal Request and Documentation:

  • Once a waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by institutional and regulatory policies.[2]

Important Considerations:

  • DO NOT dispose of this compound down the drain. This can lead to environmental contamination and is a violation of regulations for chemical waste.[2][4]

  • DO NOT dispose of this compound waste in the regular trash.[5]

  • For spills, absorb liquid material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.

G start Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated tips, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container with Secondary Containment liquid_waste->liquid_container storage Store Securely in Designated Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end Complete Disposal Documentation pickup->end

References

Personal protective equipment for handling C32 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle C32 Ceramide. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper material disposal.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is standard laboratory practice to adhere to precautionary measures when handling any chemical. Other ceramides, such as C16 Ceramide, are classified as skin and eye irritants, reinforcing the need for caution.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or aerosols, a standard precaution for handling any chemical.
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile or latex).Prevents direct skin contact. Although this compound is not classified as a skin irritant, general good practice and the potential for irritation based on related compounds warrant their use.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from potential spills.
Respiratory Not generally required under normal use with adequate ventilation.The SDS for this compound states that breathing equipment is not required. Standard laboratory ventilation should be sufficient.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the this compound container in a cool, dry, and well-ventilated area. The recommended storage temperature is often -20°C. Keep the container tightly closed.[2]

  • Area Preparation: Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • Don PPE: Before handling the material, put on the recommended personal protective equipment: a lab coat, safety glasses, and gloves.

  • Weighing and Transfer: If working with a powdered form, handle it carefully to avoid creating dust. Use a chemical spatula for transfers.

  • Solution Preparation: this compound is soluble in solvent mixtures like Chloroform:Methanol (2:1) and can be dissolved in DMSO, Ethanol, and Methanol with heating.[3] When preparing solutions, add the solvent to the ceramide slowly. If heating is required, do so cautiously in a well-ventilated area.

Proper disposal is essential to prevent environmental contamination. Do not dispose of this compound down the drain.[4]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats, pipette tips, and tubes, in a designated and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4]

  • Container Labeling: The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name, "this compound."[4]

  • Storage of Waste: Store the hazardous waste container in a designated and secure satellite accumulation area.

  • Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal start Start: Receive this compound storage Store in Cool, Dry, Ventilated Area start->storage don_ppe Don PPE (Lab Coat, Gloves, Safety Glasses) storage->don_ppe handle Weigh and Prepare Solution in Ventilated Area don_ppe->handle segregate Segregate Solid & Liquid Waste handle->segregate label_waste Label Waste Container 'Hazardous Waste' segregate->label_waste store_waste Store in Designated Satellite Area label_waste->store_waste dispose Arrange for EHS/Contractor Pickup store_waste->dispose end End of Process dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C32 Ceramide
Reactant of Route 2
Reactant of Route 2
C32 Ceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.